Soya amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61790-18-9 |
|---|---|
Molecular Formula |
(C2H4O)nC14H30OS |
Synonyms |
Corsamine PSD(TM) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Soya Amine: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of soya amine, a versatile oleochemical derived from soybean oil. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and diverse applications. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and further research.
Chemical Structure and Composition
This compound is not a single chemical entity but rather a mixture of primary, secondary, and tertiary fatty amines derived from the fatty acids present in soybean oil. The composition of this compound is therefore directly related to the fatty acid profile of its source. Soybean oil is rich in C16 and C18 fatty acids, with a significant proportion of unsaturated chains.
The general structure of a primary this compound is R-NH₂, where 'R' represents a fatty alkyl chain derived from soybean oil. Consequently, this compound is a mixture of amines with varying alkyl chain lengths and degrees of unsaturation.
Table 1: Typical Fatty Acid Composition of Soybean Oil
| Fatty Acid | Chain Length:Double Bonds | Approximate Percentage (%) |
| Palmitic Acid | C16:0 | 9 - 12 |
| Stearic Acid | C18:0 | 2 - 5 |
| Oleic Acid | C18:1 | 20 - 30 |
| Linoleic Acid | C18:2 | 50 - 60 |
| Alpha-Linolenic Acid | C18:3 | 5 - 10 |
This compound can also be modified, most commonly through ethoxylation, to produce this compound ethoxylates. In this process, ethylene (B1197577) oxide is added to the primary amine to create a polyoxyethylene chain attached to the nitrogen atom. A common example is POE (5) this compound, where the number in parentheses indicates the average number of ethylene oxide units.[1] The general structure of an ethoxylated this compound is:
R-N-[(CH₂CH₂O)ₓH][(CH₂CH₂O)ᵧH] where x + y is the total number of moles of ethylene oxide added.
Physicochemical Properties
The physical and chemical properties of this compound can vary depending on its composition (the relative amounts of primary, secondary, and tertiary amines) and the degree of ethoxylation. Generally, soya amines are alkaline substances.[2] They are insoluble in water but soluble in many organic solvents.[2][3]
Table 2: Physicochemical Properties of this compound and its Derivatives
| Property | This compound (CAS: 61790-18-9) | POE (5) this compound (CAS: 61791-24-0) |
| Appearance | Pale yellow to amber viscous liquid[3] | Colorless to light yellow liquid, may be solid[2] |
| Odor | Mild amine odor[3] | Fish-like or ammonia-like |
| Solubility in Water | Insoluble[4] | Insoluble[2] |
| Solubility in Organic Solvents | Soluble in alcohols, hydrocarbons[3] | Soluble in alcohols, ethers, esters[2] |
| Molecular Weight | Variable | Approximately 490 g/mol |
| Boiling Point | Data unavailable[4] | Data unavailable[5] |
| Density | Less dense than water[4] | Data unavailable[5] |
| pH (1% solution) | Not available | ~9.0 |
| Flash Point | Not available | >94°C[6] |
Industrial Applications
This compound and its derivatives have a wide range of industrial applications, primarily due to their surface-active properties.
Table 3: Industrial Applications of this compound
| Application | Function |
| Surfactants | Used as detergents, emulsifiers, and wetting agents in various formulations.[2] |
| Corrosion Inhibitors | Forms a protective film on metal surfaces to prevent corrosion.[3] |
| Lubricant Additives | Improves the performance of lubricating oils.[2] |
| Antistatic Agents | Reduces static electricity buildup in plastics and textiles.[2] |
| Chemical Intermediates | Serves as a precursor for the synthesis of other chemicals, including quaternary ammonium (B1175870) compounds.[7] |
| Water Treatment | Used as a flotation agent, antifoaming additive, and sludge dispersant.[3] |
| Agricultural Formulations | Acts as an emulsifier and adjuvant in pesticide and herbicide formulations.[5] |
Experimental Protocols
Determination of Amine Value (ASTM D2074)
The amine value of this compound, which is a measure of its basicity, can be determined using the ASTM D2074 standard test method. This method provides procedures for determining total, primary, secondary, and tertiary amine values.
Principle: The method involves the titration of the amine sample with a standardized solution of hydrochloric acid in the presence of an indicator. The different types of amines are determined by a series of titrations with and without chemical modification of the primary and secondary amines.
Methodology:
-
Total Amine Value:
-
Dissolve a known weight of the this compound sample in a suitable solvent (e.g., isopropanol).
-
Add a bromophenol blue indicator.
-
Titrate with a standardized solution of hydrochloric acid to the endpoint (color change from blue to yellow).
-
The total amine value is calculated based on the volume of HCl consumed.
-
-
Primary Amine Value:
-
Dissolve a known weight of the sample in a solvent.
-
React the primary amines with salicylaldehyde (B1680747) to form a non-basic imine.
-
Titrate the remaining secondary and tertiary amines with standardized HCl as described above.
-
The primary amine value is calculated by subtracting the amine value of the salicylaldehyde-treated sample from the total amine value.
-
-
Secondary and Tertiary Amine Value:
-
Dissolve a known weight of the sample in a solvent.
-
React the primary and secondary amines with phenyl isothiocyanate to form non-basic thioureas.
-
Titrate the remaining tertiary amine with standardized HCl.
-
The tertiary amine value is determined directly from this titration.
-
The secondary amine value is calculated by subtracting the primary and tertiary amine values from the total amine value.
-
Analysis of Fatty Amine Composition by Gas Chromatography (GC)
Gas chromatography is a powerful technique for determining the distribution of fatty alkyl chains in a this compound sample.
Principle: The this compound sample is first derivatized to make the amines more volatile and less polar, which improves their separation on the GC column. The derivatized amines are then separated based on their boiling points and interactions with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
Methodology:
-
Derivatization:
-
A common derivatization method for primary and secondary amines is acetylation or trifluoroacetylation.
-
React the this compound sample with an acetylating agent (e.g., acetic anhydride) or a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to convert the amine groups to amides.
-
-
Gas Chromatography Conditions (General):
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used (e.g., DB-5ms, HP-INNOWax).
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program: A temperature ramp is used to elute the different fatty amine derivatives, for example, starting at 150°C and ramping up to 300°C.
-
Carrier Gas: Helium or hydrogen.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
The retention times of the peaks are used to identify the different fatty amine derivatives by comparing them to known standards.
-
The peak areas are used to quantify the relative amounts of each fatty amine in the sample.
-
Synthesis and Production Workflows
General Synthesis of Primary Fatty Amines (Nitrile Process)
Primary fatty amines are commercially produced from fatty acids via the nitrile process.
Caption: General workflow for the synthesis of primary this compound.
Ethoxylation of this compound
This compound ethoxylates are produced by reacting primary this compound with ethylene oxide.
References
- 1. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 2. Amines,soyaalkyl,ethoxylated [chembk.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. ETHOXYLATED SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Cas 61791-24-0,POE (5) this compound | lookchem [lookchem.com]
- 6. chemical.kao.com [chemical.kao.com]
- 7. Amines, soya alkyl - PubChem [pubchem.ncbi.nlm.nih.gov]
"Soya amine" CAS number 61790-18-9 details
An In-Depth Technical Guide to Soya Amine (CAS No. 61790-18-9)
This technical guide provides a comprehensive overview of this compound (CAS No. 61790-18-9), a versatile oleochemical derived from soybean oil. It is intended for researchers, scientists, and drug development professionals who require detailed information on its properties, applications, and handling.
Chemical Identity and Composition
This compound, also known as Amines, soya alkyl, is a primary aliphatic amine mixture derived from the fatty acids of soybean oil. It is a complex substance of unknown or variable composition (UVCB). The primary components are long-chain alkyl amines, predominantly with 16 and 18 carbon atoms (C16-C18).[1] The composition can vary depending on the specific source of the soybean oil and the manufacturing process.
Synonyms:
-
Amines, soya alkyl
-
Soyamine
-
Soybean Amine
-
Hydrogenated Soy Amine
Physicochemical Properties
This compound is typically a pale yellow to amber viscous liquid with a characteristic mild amine or ammonia-like odor. It is insoluble in water but soluble in various organic solvents, including alcohols and hydrocarbons.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 61790-18-9 | General Knowledge |
| EINECS Number | 263-112-0 | [2] |
| Appearance | Pale yellow to amber viscous liquid | [1] |
| Odor | Mild amine-like | [1] |
| Melting Point | 15 °C | [3] |
| Flash Point | > 134 °C | [3] |
| Specific Gravity | 0.835 @ 25 °C | [3] |
| Solubility in Water | Insoluble | [3] |
| Total Amine Value | 185 - 212 mg KOH/g | [3] |
| Iodine Value | 80.0 min. | [3] |
Applications
The unique properties of this compound make it a valuable ingredient in a wide range of industrial and commercial applications:
-
Corrosion Inhibitor: It forms a protective film on metal surfaces, preventing corrosion in various environments, including metalworking fluids and boiler water treatment.[1][4]
-
Surfactant and Emulsifier: Its amphiphilic nature allows it to act as a cationic surfactant, reducing surface tension and enabling the mixing of immiscible liquids. This property is utilized in cleaners, personal care products, and asphalt (B605645) emulsions.[2][5]
-
Flotation Agent: In the mining industry, it is used as a cationic collector for the flotation of various minerals.
-
Chemical Intermediate: this compound serves as a raw material for the synthesis of other chemicals, such as ethoxylated amines, quaternary ammonium (B1175870) compounds, and amine oxides, which are used in a variety of applications.[5]
-
Asphalt Emulsifier: It is used to create stable emulsions of asphalt in water for paving applications.
-
Additives for Pigments and Rubber: It functions as a dispersing agent for pigments and as a release agent in rubber processing.[3]
-
Agricultural Formulations: It can be found as an adjuvant in some pesticide and herbicide formulations.[2]
Experimental Protocols
Gas Chromatography (GC) for the Analysis of Fatty Amines
Gas chromatography is a standard method for determining the composition of fatty amine mixtures like this compound. Due to the basic and active nature of amines, derivatization is often necessary to improve peak shape and separation. A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA).
Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add a known amount of an internal standard (e.g., a fatty amine with a different chain length not present in the sample).
-
Add a suitable solvent, such as dichloromethane, to dissolve the sample.
-
Introduce an excess of trifluoroacetic anhydride (TFAA) to the mixture.
-
Heat the vial at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen.
-
Re-dissolve the derivatized sample in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC analysis.
-
-
Gas Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the separation of fatty acid derivatives, such as a DB-5ms or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 - 280 °C.
-
Detector Temperature: 280 - 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 5-10 °C/minute to a final temperature of 280-300 °C.
-
Hold at the final temperature for 5-10 minutes to ensure all components have eluted.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different fatty amine derivatives based on their retention times compared to known standards.
-
Quantify the relative amounts of each amine by integrating the peak areas. The percentage of each component can be calculated using the internal standard method.
-
Visualizations
Production of Fatty Amines from Soybean Oil
The following diagram illustrates the general process for producing fatty amines from a triglyceride source like soybean oil.
Caption: A simplified workflow for the production of this compound from soybeans.
Mechanism of Corrosion Inhibition by this compound
This diagram illustrates the logical relationship of how this compound molecules protect a metal surface from corrosion.
References
An In-depth Technical Guide to Soya Amine: Molecular Characteristics, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soya amine is a complex mixture of primary aliphatic amines derived from the fatty acids of soybean oil. As an oleochemical, it belongs to a class of chemicals derived from natural fats and oils. Due to its unique surfactant properties and its origin from a renewable resource, this compound and its derivatives have garnered significant interest across various industrial and research sectors, including in the formulation of drug delivery systems. This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and key applications of this compound, with a focus on providing detailed experimental protocols for its characterization and use.
Molecular Weight and Chemical Formula
This compound is not a single chemical entity but rather a mixture of fatty amines with varying alkyl chain lengths. The primary constituents are amines with 16 and 18 carbon atoms, reflecting the fatty acid composition of soybean oil. Consequently, a specific molecular weight or a single chemical formula cannot be assigned to this compound. The product is typically characterized by its physical and chemical properties, such as amine value and iodine value, rather than a discrete molecular formula.
Key Identifiers:
-
CAS Number: 61790-18-9
The general structure of the primary fatty amines found in this compound can be represented as R-NH₂, where 'R' is a fatty alkyl group derived from soybean oil.
Physicochemical Properties and Composition
This compound is typically a pale yellow to amber viscous liquid with a characteristic mild, amine-like odor. It is insoluble in water but soluble in various organic solvents, including alcohols and hydrocarbons.[1] The fatty acid profile of the source soybean oil dictates the relative abundance of the different amine constituents.
| Property | Typical Value/Characteristic |
| Appearance | Pale yellow to amber viscous liquid[1] |
| Odor | Mild, amine-like |
| Solubility in Water | Insoluble[1] |
| Solubility in Organic Solvents | Soluble in alcohols and hydrocarbons[1] |
| Primary Composition | C16-C18 alkyl amines[1] |
| CAS Number | 61790-18-9 |
Synthesis of this compound
The industrial production of this compound is primarily achieved through the Nitrile Process . This process involves the conversion of fatty acids from soybean oil into nitriles, followed by hydrogenation to yield the primary amines.
Experimental Protocols
Determination of Total Amine Value by Potentiometric Titration
The total amine value is a measure of the total basicity of the this compound sample and is a critical quality control parameter.
Principle: The amine groups in the sample are titrated with a standardized solution of a strong acid in a non-aqueous solvent. The endpoint is determined potentiometrically.
Apparatus:
-
Potentiometric titrator with a pH electrode
-
Magnetic stirrer and stir bar
-
250 mL beakers
Reagents:
-
2-Propanol
-
0.5 N Hydrochloric acid (HCl) in isopropanol, standardized
-
pH 7.0 and pH 4.0 buffer solutions for pH meter calibration
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.
-
Add 90 mL of chloroform and 10 mL of 2-propanol to the beaker.
-
Gently boil the solution for one minute on a hotplate to expel any dissolved ammonia.
-
Cool the solution to room temperature.
-
Calibrate the pH meter using the pH 7.0 and pH 4.0 buffer solutions.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode into the solution.
-
Titrate the sample with the standardized 0.5 N HCl solution. Record the pH and titrant volume. The endpoint is the point of maximum inflection, typically around pH 3.0.[2]
-
Perform a blank titration using the same solvent mixture without the sample.
Calculation: Total Amine Value (mg KOH/g) = ((V_sample - V_blank) * N * 56.1) / W Where:
-
V_sample = Volume of HCl solution used for the sample (mL)
-
V_blank = Volume of HCl solution used for the blank (mL)
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
Analysis of Fatty Amine Composition by Gas Chromatography (GC)
This method allows for the separation and quantification of the individual fatty amine components in a this compound sample.
Principle: The fatty amines are derivatized to increase their volatility and then separated by gas chromatography. A flame ionization detector (FID) is commonly used for detection.
Apparatus:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for amine analysis (e.g., CP-Sil 13 CB)[3]
-
Autosampler
Reagents:
-
Trifluoroacetic anhydride (B1165640) (TFAA) for derivatization
-
Dichloromethane (DCM)
-
Helium (carrier gas)
-
Hydrogen and Air (for FID)
-
Fatty amine standards for calibration
Procedure: a) Derivatization:
-
Weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of DCM to dissolve the sample.
-
Add 0.5 mL of TFAA to the vial.
-
Cap the vial and heat at 70°C for 15 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the sample in a known volume of DCM for GC analysis.
b) GC Analysis:
-
GC Conditions:
-
Inject the derivatized sample into the GC.
-
Identify the individual fatty amine peaks by comparing their retention times with those of the derivatized standards.
-
Quantify the amount of each amine using a calibration curve prepared from the standards.
Signaling Pathways and Biological Interactions
Currently, there is a lack of specific scientific literature detailing direct signaling pathways initiated by this compound within biological systems. The biological effects of soy-derived compounds are generally attributed to components like isoflavones and soy proteins, which can interact with various cellular receptors and pathways.[4][5] However, the role of this compound itself in specific signaling cascades has not been elucidated.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable excipient in pharmaceutical formulations and a useful tool in drug delivery research.
Emulsifying Agent
This compound and its derivatives are effective emulsifiers for creating stable oil-in-water and water-in-oil emulsions. This is crucial for the formulation of poorly water-soluble drugs.
Experimental Protocol: Evaluation of Emulsifying Performance
-
Prepare an oil phase (e.g., soybean oil) and an aqueous phase (e.g., phosphate-buffered saline).
-
Disperse a known concentration of this compound in the oil phase.
-
Gradually add the aqueous phase to the oil phase while homogenizing at high speed.
-
Analyze the resulting emulsion for droplet size distribution using dynamic light scattering and for stability by observing phase separation over time.
Corrosion Inhibition
In research and industrial settings, this compound is utilized as a corrosion inhibitor.[6] This property is relevant in protecting metallic implants or equipment used in drug manufacturing.
Experimental Protocol: Corrosion Inhibition Test
-
Prepare a corrosive medium (e.g., 0.5 M HCl).
-
Immerse pre-weighed metal coupons (e.g., mild steel) in the corrosive medium with and without the addition of this compound at various concentrations.
-
After a set period, remove the coupons, clean them, and re-weigh to determine the weight loss.
-
Calculate the inhibition efficiency: IE (%) = ((W_0 - W_i) / W_0) * 100, where W_0 is the weight loss without inhibitor and W_i is the weight loss with the inhibitor.
Nanoparticle Synthesis and Drug Delivery
Fatty amines, including those derived from soy, can act as capping and stabilizing agents in the synthesis of nanoparticles.[7] These nanoparticles can then be used as vehicles for targeted drug delivery.[8][9]
Conclusion
This compound is a versatile and complex oleochemical with a range of applications stemming from its amphiphilic nature. While it lacks a discrete molecular weight and formula, it can be effectively characterized by its physicochemical properties and composition. The experimental protocols provided in this guide offer a foundation for the analysis and utilization of this compound in research and development, particularly in the fields of formulation science and drug delivery. Further research is warranted to explore the specific biological interactions of this compound and to expand its applications in the pharmaceutical industry.
References
- 1. bre.com [bre.com]
- 2. dit.sa.gov.au [dit.sa.gov.au]
- 3. agilent.com [agilent.com]
- 4. Current Perspectives on the Beneficial Effects of Soybean Isoflavones and Their Metabolites for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Distilled Supplier | 61790-18-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Nanoparticle System Based on Amino-Dextran as a Drug Delivery Vehicle: Immune-Stimulatory CpG-Oligonucleotide Loading and Delivery [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Soya Amine
This guide provides a comprehensive overview of the core physical and chemical properties of Soya Amine and its ethoxylated derivatives. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these substances for their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes important concepts.
Introduction to this compound
"this compound" is a term that typically refers to a mixture of primary and secondary fatty amines derived from the fatty acids of soybean oil. These oleochemicals are produced through the hydrogenation of fatty nitriles derived from soya fatty acids.[1] A common commercial product is Distilled this compound (CAS No. 61790-18-9), which is primarily composed of C16-C18 alkyl amines.[2]
Soya amines can be further modified through ethoxylation, a process where ethylene (B1197577) oxide is reacted with the primary and secondary amine groups to produce ethoxylated soya amines (e.g., CAS No. 61791-24-0). These are non-ionic surfactants with varying degrees of ethoxylation, denoted by a number such as POE (5) this compound, indicating an average of five ethylene oxide units per molecule.[3][4]
Physical Properties
The physical properties of soya amines are influenced by the distribution of fatty acid chains in the source soybean oil and the degree of ethoxylation.
This compound (CAS No. 61790-18-9)
This compound is typically a liquid at room temperature.[5] Quantitative physical data for a representative commercial product, FARMIN S, is presented in Table 1.[2]
Table 1: Physical Properties of this compound (FARMIN S) [2]
| Property | Value |
| Appearance | Liquid |
| Color (Gardner) | 7.0 max. |
| Specific Gravity (25°C) | 0.835 |
| Melting Point (°C) | Not Specified |
| Flash Point (°C) | > 134 |
| Water Content (%) | 1.0 max. |
| Solubility | Insoluble in water |
Ethoxylated this compound (e.g., CAS No. 61791-24-0)
Ethoxylated soya amines are described as colorless to light yellow liquids or solids.[3] They are soluble in organic solvents like alcohols, ethers, and esters, but insoluble in water.[3] Specific quantitative data for ethoxylated soya amines can vary depending on the degree of ethoxylation.
Chemical Properties
The chemical behavior of soya amines is primarily dictated by the presence of the amine functional group.
This compound (CAS No. 61790-18-9)
As amines, these compounds are basic and will react with acids to form salts.[6] They are cationic in nature.[2] Key chemical properties are summarized in Table 2.
Table 2: Chemical Properties of this compound (FARMIN S) [2]
| Property | Value |
| Ionic Type | Cationic |
| Iodine Value | 80.0 min. |
| Total Amine Value (mg KOH/g) | 185 - 212 |
| Volatile Matter (%) | 0.50 max. |
Ethoxylated this compound (e.g., CAS No. 61791-24-0)
Ethoxylated soya amines are alkaline substances that react with acids to form corresponding salts.[3] The addition of polyethylene (B3416737) glycol chains makes them effective non-ionic surfactants, with applications as emulsifiers, detergents, and wetting agents.[3]
Experimental Protocols
The determination of key chemical properties of soya amines, particularly the amine values, is performed using standardized titration methods.
Determination of Total, Primary, Secondary, and Tertiary Amine Values
Standardized methods from the American Oil Chemists' Society (AOCS) and ASTM International are used for these determinations.
AOCS Official Method Tf 1a-64 / ASTM D2073: Potentiometric Method
This referee method covers the potentiometric determination of total, primary, secondary, and tertiary amine values of fatty amines.
-
Principle: The amine sample is dissolved in a suitable solvent (e.g., chloroform (B151607) and isopropyl alcohol) and titrated with a standard solution of hydrochloric acid in isopropyl alcohol. The endpoint is determined potentiometrically using a pH meter with a glass and calomel (B162337) or combination electrode.
-
Procedure Outline:
-
A known weight of the sample is dissolved in a mixture of chloroform and isopropyl alcohol.
-
The solution is titrated with a standardized solution of hydrochloric acid in isopropyl alcohol.
-
The endpoint is detected by a significant change in the millivolt reading of the pH meter.
-
For the determination of primary, secondary, and tertiary amine values, specific reagents are added to selectively react with certain amine types before titration. For example, salicylaldehyde (B1680747) is used to block primary amines.
-
AOCS Official Method Tf 1b-64 / ASTM D2074: Indicator Method [7][8]
This alternative method uses a color indicator for endpoint determination.[7][8]
-
Principle: The sample is dissolved in a solvent and titrated with a standard acid in the presence of a color indicator. The endpoint is signaled by a distinct color change.[7][8]
-
Reagents:
-
Procedure Outline for Total Amine Value:
The workflow for determining the different amine values using the indicator method is illustrated in the diagram below.
Caption: Workflow for determining amine values using the indicator method.
Chemical Reactivity and Signaling Pathways
Soya amines are versatile chemical intermediates. Their primary and secondary amine functionalities allow for a range of chemical modifications.
Ethoxylation Pathway
The production of ethoxylated soya amines involves the reaction of this compound with ethylene oxide. This is a nucleophilic addition reaction where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the ethylene oxide ring.
Caption: Simplified pathway for the ethoxylation of a primary this compound.
Conclusion
Soya amines and their ethoxylated derivatives are important oleochemicals with a range of applications stemming from their unique physical and chemical properties. A thorough understanding of these properties, determined through standardized analytical methods, is crucial for their effective use in research and industry. This guide provides a foundational understanding of these compounds, offering key data and procedural insights for scientific and professional audiences.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. FARMIN S [chemical.kao.com]
- 3. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Amines, soya alkyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. store.astm.org [store.astm.org]
- 8. library.aocs.org [library.aocs.org]
A Comprehensive Technical Guide to the Solubility of Soya Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of soya amine in various solvents. This compound, a mixture of primary, long-chain fatty amines derived from soybean oil, predominantly consists of C16 (hexadecylamine) and C18 (octadecylamine) alkyl amines. Its solubility is a critical parameter in various applications, including as a corrosion inhibitor, surfactant, and in the formulation of drug delivery systems. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a logical workflow for assessing the solubility of this versatile compound.
Solubility of this compound and its Principal Components
The solubility of this compound is dictated by its molecular structure, which features a polar amine head and a long, nonpolar alkyl tail. This amphipathic nature leads to a general rule of thumb: "like dissolves like." this compound is largely insoluble in polar solvents like water but demonstrates good solubility in nonpolar organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for the specific mixture known as "this compound" is not widely available in published literature. However, data for its major components, particularly octadecylamine (B50001), can serve as a valuable proxy.
Table 1: Quantitative Solubility of Octadecylamine in Benzene
| Temperature (°C) | Solubility (g / 100 g of Benzene) |
| 10 | 4.2[1] |
| 20 | 14.8[1] |
| 30 | 52[1] |
| 40 | 173[1] |
| 50 | 1000[1] |
Qualitative Solubility Data
Qualitative assessments provide a broader understanding of this compound's compatibility with various solvent classes. The following table summarizes the observed solubility of this compound and its primary constituents in a range of common solvents.
Table 2: Qualitative Solubility of this compound, Hexadecylamine, and Octadecylamine
| Solvent | Solute | Solubility |
| Water | This compound | Insoluble[2] |
| Water | Hexadecylamine | Insoluble (<1 mg/mL at 22°C)[3][4] |
| Water | Octadecylamine | Insoluble[1][5][6] |
| Alcohols (e.g., Ethanol) | Hexadecylamine | Soluble[7] |
| Alcohols (e.g., Ethanol) | Octadecylamine | Soluble[1][5] |
| Ethers (e.g., Diethyl Ether) | Hexadecylamine | Soluble[7] |
| Ethers (e.g., Diethyl Ether) | Octadecylamine | Soluble[1][5] |
| Chloroform | Hexadecylamine | Good solubility[7] |
| Chloroform | Octadecylamine | Very soluble/Easily soluble[1][5] |
| Acetone | Octadecylamine | Sparingly soluble/Slightly soluble[1][5][6] |
| Benzene | Octadecylamine | Soluble[1][5] |
Experimental Protocol for Determining this compound Solubility
For precise and reliable solubility data, the isothermal shake-flask method is a widely accepted and robust technique. This method is suitable for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
A surplus of this compound is equilibrated with the solvent of interest at a constant temperature. The concentration of this compound in the resulting saturated solution is then determined using an appropriate analytical method, such as gravimetric analysis or gas chromatography.
Apparatus and Reagents
-
Constant temperature water bath or incubator
-
Glass flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish
-
Oven
-
This compound (of known purity)
-
Solvent of interest (analytical grade)
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and transfer it to a glass flask.
-
Solvent Addition: Add a known volume or mass of the solvent to the flask.
-
Equilibration: Stopper the flask and place it in a constant temperature bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved this compound has settled.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter that is compatible with the solvent.
-
Quantification (Gravimetric Method):
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the clear filtrate to the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the residue in an oven at a suitable temperature until a constant weight is achieved.
-
Reweigh the evaporating dish with the dried this compound residue.
-
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / Volume of filtrate (mL) * 100
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
Signaling Pathways and Molecular Interactions
The solubility of this compound is not typically discussed in the context of signaling pathways. However, its interactions at a molecular level are governed by intermolecular forces. The diagram below illustrates the relationship between the molecular structure of this compound and its solubility characteristics.
Caption: this compound's molecular structure and its influence on solubility.
References
- 1. octadecylamine [chemister.ru]
- 2. This compound Distilled Supplier | 61790-18-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HEXADECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. OCTADECYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. Octadecanamine | 124-30-1 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Synthesis and Derivation of Soya Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical derivatization of soya amine, a bio-based fatty amine derived from soybean oil. It details the primary industrial manufacturing process, known as the "Nitrile Process," as well as alternative synthetic routes. Furthermore, this document explores key derivatization reactions, including ethoxylation, amidation, quaternization, cyanoethylation, and reductive amination, which transform this compound into a versatile platform for producing a wide array of specialty chemicals. Detailed experimental protocols, quantitative data on physicochemical properties, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers and professionals in chemical synthesis and drug development.
Introduction
This compound, a mixture of primary aliphatic amines derived from the fatty acids of soybean oil, is a significant oleochemical primarily composed of C16 to C18 alkyl chains.[1] Its renewable origin and biodegradability make it an attractive alternative to petroleum-based chemicals in a multitude of industrial applications.[2] The unique composition of soybean oil, rich in unsaturated fatty acids like oleic and linoleic acid, imparts specific properties to this compound and its derivatives.[3]
This guide will first elucidate the principal pathway for the industrial synthesis of this compound. Subsequently, it will delve into the various chemical modifications that can be performed on the primary amine group, leading to the creation of cationic surfactants, non-ionic surfactants, and other functional molecules with applications ranging from corrosion inhibition and biocides to intermediates in pharmaceutical synthesis.[4][5]
Synthesis of this compound
The predominant industrial method for producing this compound is the "Nitrile Process," which involves two main stages: the conversion of soya fatty acids to fatty nitriles and the subsequent hydrogenation of these nitriles to primary amines.[6]
The Nitrile Process
Stage 1: Amidation of Soya Fatty Acids to Fatty Nitriles
In this stage, soya fatty acids are reacted with ammonia (B1221849) at high temperatures (280–360 °C) in the presence of a metal oxide catalyst, such as alumina (B75360) or zinc oxide.[6] The reaction is typically carried out in the liquid phase, and excess ammonia is used to drive the equilibrium towards the formation of fatty nitriles by continuously removing the water produced.[6]
Stage 2: Hydrogenation of Fatty Nitriles to Primary Soya Amines
The fatty nitriles produced are then hydrogenated to yield primary soya amines. This is a catalytic process commonly employing a nickel catalyst, such as Raney nickel, or cobalt catalysts.[6][7] To suppress the formation of secondary and tertiary amines, the hydrogenation is carried out in the presence of ammonia.[2][7] The reaction is typically performed in the liquid phase under elevated temperature and pressure.[7]
A two-step hydrogenation process can be employed to produce saturated fatty amines from unsaturated fatty acid nitriles. In the first step, the nitrile group is hydrogenated to a primary amino group in the presence of ammonia. After reducing the ammonia concentration, the second step involves the hydrogenation of the double bonds in the alkyl chain.[7]
Alternative Synthesis Routes
An alternative, though less common, method for synthesizing functionalized soya amines involves the aminolysis of epoxidized soybean oil. This process typically requires a catalyst, and reaction conditions must be carefully controlled to avoid cross-linking and cleavage of the triglyceride ester linkages.
Physicochemical Properties of this compound
The properties of this compound can vary depending on the specific fatty acid composition of the soybean oil and the degree of hydrogenation. The following table summarizes typical physicochemical properties of distilled this compound.
| Property | Value | Reference |
| Appearance | Light yellow to amber viscous liquid | [4][8] |
| Odor | Ammonia-like or fishy | [4][8] |
| Solubility | Insoluble in water; soluble in alcohols, hydrocarbons, and other organic solvents | [1][9] |
| Amine Value (Total) | 205-220 mg KOH/g | |
| Primary Amine Content | > 97% | |
| Iodine Value | 90-115 g I₂/100g | [10] |
| CAS Number | 61790-18-9 | [11][12] |
Derivation of this compound
The primary amine functionality of this compound serves as a reactive site for a variety of chemical transformations, leading to a diverse range of derivatives with tailored properties.
Ethoxylation
Ethoxylation involves the reaction of this compound with ethylene (B1197577) oxide to produce polyoxyethylene (POE) soya amines, which are non-ionic surfactants.[3] The reaction is typically carried out at elevated temperatures (140-200 °C) and can be catalyzed by bases.[13][14] The degree of ethoxylation, which dictates the hydrophilicity of the final product, can be controlled by the stoichiometry of the reactants.[3]
Amidation
This compound can react with carboxylic acids or their derivatives (e.g., esters) to form fatty amides. This reaction can be catalyzed by enzymes or chemical catalysts. For instance, this compound can be reacted with fatty acid methyl esters in the presence of a modified CaO catalyst to produce fatty acid amides with high yields.[15]
Quaternization
Quaternization of this compound, typically after conversion to a tertiary amine, with alkylating agents such as methyl chloride or benzyl (B1604629) chloride, yields quaternary ammonium (B1175870) compounds (quats).[16] These are cationic surfactants with significant biocidal properties.[17] The reaction is a nucleophilic substitution where the tertiary amine displaces a halide from the alkylating agent.[18]
The biocidal mechanism of these quaternary ammonium compounds involves the disruption of the bacterial cell membrane. The positively charged headgroup of the quat electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane. The hydrophobic alkyl tail then penetrates the lipid bilayer, leading to membrane disorganization, leakage of intracellular components, and ultimately cell lysis.[19][20][21][22]
Cyanoethylation
Cyanoethylation is the addition of acrylonitrile (B1666552) to the primary amine group of this compound. This Michael addition reaction is typically base-catalyzed and results in the formation of aminopropionitriles.[9] The reaction can be controlled to yield mono- or di-cyanoethylated products.[23]
Reductive Amination
This compound can be further alkylated by reaction with aldehydes or ketones in the presence of a reducing agent, a process known as reductive amination or reductive alkylation.[24] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to a secondary or tertiary amine.[25] Common reducing agents for this transformation include sodium cyanoborohydride and catalytic hydrogenation.[24][25]
Experimental Protocols
Synthesis of Primary this compound (via Nitrile Hydrogenation)
Objective: To synthesize primary this compound from soya fatty nitrile.
Materials:
-
Soya fatty nitrile
-
Raney Nickel or Cobalt catalyst (0.1-10% by weight of nitrile)[7]
-
Liquid ammonia (0.3-3 mol per mole of nitrile)[7]
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with soya fatty nitrile and the hydrogenation catalyst.
-
Seal the reactor and purge with nitrogen to remove air.
-
Introduce liquid ammonia into the reactor.
-
Pressurize the reactor with hydrogen to 20-40 bar.[7]
-
Heat the mixture to 100-140 °C with constant stirring.[7]
-
Maintain the hydrogen pressure by continuous feeding as it is consumed.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the hydrogenation of the nitrile groups is complete, cool the reactor.
-
Carefully vent the excess ammonia and hydrogen.
-
If saturation of the alkyl chains is desired, the ammonia concentration is reduced to less than 0.1 mol per mole of nitrile, and the mixture is re-pressurized with hydrogen (1-25 bar) and heated to 100-140 °C.[7]
-
After the reaction is complete, the catalyst is removed by filtration.
-
The crude this compound can be purified by distillation.[19]
Expected Yield: High yields of primary amine (>90%) can be achieved with proper control of ammonia concentration.[26]
Ethoxylation of this compound (Example: POE-5 this compound)
Objective: To synthesize polyoxyethylene (5) this compound.
Materials:
-
Distilled this compound
-
Ethylene oxide (EO)
-
Optional: Acid catalyst (e.g., phosphoric acid, 0.001-5 wt%)[27]
-
Pressure reactor equipped for handling ethylene oxide
Procedure:
-
Charge the reactor with this compound.
-
If using a catalyst, add it to the amine.
-
Heat the reactor to 100-150 °C under nitrogen purging or vacuum to remove moisture to <0.1%.[13][14]
-
Introduce ethylene oxide into the reactor at a controlled rate, maintaining the temperature between 140-200 °C.[13][14] The reaction is exothermic.
-
The amount of ethylene oxide added will determine the average degree of ethoxylation (in this case, a molar ratio of approximately 5:1 EO to this compound).
-
After the addition of EO is complete, allow the reaction to digest for a period to ensure complete consumption of unreacted EO.
-
Cool the reactor and purge with nitrogen.
-
The resulting POE-5 this compound is typically used without further purification.
Synthesis of a this compound Quaternary Ammonium Salt
Objective: To synthesize a quaternary ammonium salt from a tertiary this compound.
Materials:
-
N,N-dimethyl this compound (tertiary amine)
-
Methyl chloride (alkylating agent)
-
Solvent (e.g., isopropanol)
-
Optional: Alkaline material (e.g., sodium bicarbonate)
-
Pressure reactor
Procedure:
-
Prepare the tertiary amine by reductive amination of this compound with formaldehyde (B43269) and hydrogen over a nickel catalyst.
-
Charge the pressure reactor with the tertiary this compound and solvent.
-
If used, add the alkaline material.
-
Seal the reactor and introduce methyl chloride.
-
Heat the reaction mixture with stirring. The temperature and pressure will depend on the specific reactants and desired reaction rate.
-
Monitor the reaction progress by analyzing for the disappearance of the tertiary amine.
-
Once the reaction is complete, cool the reactor and vent any excess methyl chloride.
-
The product can be used as a solution or the solvent can be removed.
Amidation of this compound with a Fatty Acid
Objective: To synthesize a soya amide from this compound and a fatty acid.
Materials:
-
This compound
-
Fatty acid (e.g., stearic acid)
-
Optional: Catalyst (e.g., B(C₆F₅)₃·H₂O)
-
Solvent (e.g., toluene, or solvent-free)
-
Reaction vessel with a Dean-Stark trap for water removal
Procedure:
-
Charge the reaction vessel with this compound, the fatty acid, and the solvent (if used).
-
Add the catalyst.
-
Heat the mixture to reflux. Water will be formed and can be removed azeotropically using the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction by measuring the acid value of the mixture.
-
When the acid value is sufficiently low, the reaction is complete.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The resulting soya amide can be purified by recrystallization if necessary.
Conclusion
This compound, derived from renewable soybean oil, is a versatile chemical intermediate. The industrial "Nitrile Process" provides an efficient route to its large-scale production. The reactivity of the primary amine group allows for a wide range of derivatization reactions, including ethoxylation, amidation, quaternization, cyanoethylation, and reductive amination. These transformations yield a diverse portfolio of specialty chemicals with applications across numerous industries. The detailed protocols and data presented in this guide offer a foundational resource for the synthesis and utilization of this compound and its derivatives, providing valuable insights for researchers and professionals engaged in the development of sustainable and functional chemical products.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. SYNTHESIS OF AMINES BASED ON FATTY ACID NITRILE [7universum.com]
- 3. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 4. This compound Distilled Supplier | 61790-18-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5175370A - Process for the preparation of saturated primary fatty amines by hydrogenation of unsaturated fatty acid nitriles - Google Patents [patents.google.com]
- 8. SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chembk.com [chembk.com]
- 10. Iodine value - Wikipedia [en.wikipedia.org]
- 11. 61790-18-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Amines, soya alkyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EP2032523B1 - Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 14. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 23. US3028415A - Preparation of acrylonitrile di-adducts of primary aliphatic amines - Google Patents [patents.google.com]
- 24. Reductive amination - Wikipedia [en.wikipedia.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. US2690456A - Process of preparing fatty amines - Google Patents [patents.google.com]
- 27. WO2013095875A1 - Improved process for making ethoxylated amine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Natural Sources and Extraction Methods of Soya Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soya amine, a derivative of soybean oil, represents a crucial class of oleochemicals with diverse applications in industrial and research settings. This technical guide provides a comprehensive overview of its natural origin, chemical composition, and the prevalent industrial methods for its extraction and purification. Detailed experimental protocols for the key chemical transformations, quantitative data on composition and reaction parameters, and analytical techniques for characterization are presented. The guide aims to serve as a foundational resource for professionals in chemical research, materials science, and drug development who may utilize long-chain aliphatic amines in their work.
Introduction to this compound
This compound is not a single compound but a mixture of primary, secondary, and/or tertiary aliphatic amines derived from the fatty acids present in soybean oil. These amines are characterized by long alkyl chains, typically C16 to C18, which impart surfactant and cationic properties. The specific composition and ratio of primary, secondary, and tertiary amines can be controlled during the manufacturing process to tailor the final product for various applications, including as corrosion inhibitors, flotation agents, and precursors for the synthesis of quaternary ammonium (B1175870) compounds and other specialty chemicals.
The primary natural source for this compound is soybean oil, a triglyceride rich in a variety of fatty acids. The production of this compound is a multi-step chemical process that transforms these fatty acids into their corresponding amine derivatives.
Natural Source and Composition
The starting material for this compound production is crude or refined soybean oil, extracted from the seeds of the soybean plant (Glycine max). The properties of the final this compound product are directly influenced by the fatty acid composition of the source oil.
Table 1: Typical Fatty Acid Composition of Soybean Oil
| Fatty Acid | Number of Carbon Atoms:Double Bonds | Percentage (%) |
| Palmitic Acid | 16:0 | 10 - 12 |
| Stearic Acid | 18:0 | 3 - 5 |
| Oleic Acid | 18:1 | 20 - 30 |
| Linoleic Acid | 18:2 | 45 - 55 |
| Linolenic Acid | 18:3 | 5 - 10 |
Industrial Extraction and Synthesis
The industrial production of this compound from soybean oil is a well-established multi-step process. The most common route is the "Nitrile Process," which involves the conversion of fatty acids into fatty nitriles, followed by hydrogenation to yield the final amine product.
Overall Production Workflow
The transformation from soybean oil to this compound can be visualized as a three-stage process:
Detailed Experimental Protocols
This step involves the cleavage of the ester bonds in the triglycerides of soybean oil to yield free fatty acids and glycerol.
-
Principle: High-pressure steam splitting is the common industrial method. The reaction is carried out in a counter-current manner in a hydrolysis tower.
-
Apparatus: High-pressure hydrolysis reactor (continuous tower or batch autoclave).
-
Reagents:
-
Refined Soybean Oil
-
Deionized Water (as steam)
-
(Optional) Metal oxide catalyst (e.g., zinc oxide) to accelerate the reaction.
-
-
Procedure:
-
Preheat the soybean oil to approximately 220-250°C.
-
Introduce the preheated oil into the top of the hydrolysis tower.
-
Inject high-pressure steam (45-60 bar) at the bottom of the tower.
-
The steam rises, and the oil descends, creating a counter-current flow that maximizes contact and reaction rate.
-
The reaction is typically run for 2-3 hours.
-
The resulting mixture of fatty acids and "sweet water" (glycerol and water) is continuously drawn from the bottom of the tower.
-
The fatty acid layer is separated from the aqueous glycerol layer by decantation.
-
The crude fatty acids are then purified by vacuum distillation to separate different chain lengths if required.
-
This is a key step where the carboxylic acid group is converted to a nitrile group.
-
Principle: The reaction of fatty acids with ammonia (B1221849) in the gas or liquid phase over a dehydration catalyst.
-
Apparatus: Fixed-bed catalytic reactor or a stirred tank reactor.
-
Reagents:
-
Purified Fatty Acid Mixture
-
Anhydrous Ammonia (NH₃)
-
Dehydration Catalyst (e.g., Alumina, Zinc Oxide, Titanium Oxide)
-
-
Procedure:
-
Vaporize the fatty acid mixture and mix with excess ammonia gas (typically a 2-4 molar excess of ammonia).
-
Pass the gaseous mixture through a fixed-bed reactor containing the metal oxide catalyst.
-
Maintain the reaction temperature between 280°C and 360°C.
-
The reaction produces fatty nitrile and water as a byproduct.
-
The product stream is cooled to condense the fatty nitriles.
-
Water is separated from the nitrile product. Unreacted ammonia is typically recycled.
-
The crude fatty nitriles can be purified by distillation.
-
The final step involves the reduction of the nitrile group to an amine group. The degree of substitution on the amine (primary, secondary, or tertiary) is controlled by the reaction conditions.
-
Principle: Catalytic hydrogenation of the nitrile group using hydrogen gas.
-
Apparatus: High-pressure stirred autoclave (batch process) or a trickle-bed reactor (continuous process).
-
Reagents:
-
Fatty Nitrile Mixture
-
Hydrogen Gas (H₂)
-
Hydrogenation Catalyst (e.g., Raney Nickel, Raney Cobalt, Copper Chromite)
-
Anhydrous Ammonia (for primary amine synthesis)
-
-
Procedure for Primary this compound:
-
Charge the fatty nitrile and the hydrogenation catalyst (e.g., Raney Nickel) into the autoclave.
-
Pressurize the reactor with anhydrous ammonia (0.3 to 3 moles per mole of nitrile) to suppress the formation of secondary and tertiary amines.
-
Introduce hydrogen gas to the desired pressure (e.g., 20-40 bar).
-
Heat the mixture to the reaction temperature, typically between 100°C and 140°C, with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor and vent the excess pressure.
-
The catalyst is removed by filtration.
-
The resulting crude primary this compound is purified by distillation.
-
-
Procedure for Secondary and Tertiary Soya Amines:
-
To favor the formation of secondary and tertiary amines, the reaction is carried out with a reduced amount or in the absence of ammonia.
-
The reaction mechanism involves the initial formation of a primary amine, which then reacts with another nitrile molecule to form a secondary amine, and so on.
-
Table 2: Summary of Typical Reaction Conditions for this compound Production
| Process Step | Temperature Range (°C) | Pressure Range (bar) | Catalyst | Key Reagents |
| Hydrolysis | 220 - 260 | 45 - 60 | ZnO (optional) | Soybean Oil, Water |
| Nitrile Formation | 280 - 360 | Atmospheric - 10 | Al₂O₃, ZnO, TiO₂ | Fatty Acids, Ammonia |
| Hydrogenation (Primary) | 100 - 140 | 20 - 40 | Raney Ni, Raney Co | Fatty Nitriles, H₂, Ammonia |
| Hydrogenation (Sec/Tert) | 120 - 160 | 20 - 40 | Raney Ni, Raney Co | Fatty Nitriles, H₂ |
Purification Methods
Purification of the crude this compound mixture is crucial to remove unreacted starting materials, byproducts, and catalyst residues.
-
Filtration: The first step after hydrogenation is the removal of the solid catalyst, which can be achieved by pressure filtration.
-
Distillation: Fractional vacuum distillation is the primary method for purifying the final amine product. It allows for the separation of amines with different chain lengths and the removal of lower and higher boiling point impurities.
-
Washing: The crude amine mixture may be washed with an aqueous solution of an inorganic base to remove acidic impurities before distillation.
-
Selective Crystallization: For isolating high-purity primary amines, a method involving the selective crystallization of ammonium carbamates formed by reacting the amine mixture with CO₂ has been developed.
Analytical Characterization and Quality Control
A suite of analytical techniques is employed to determine the composition, purity, and structure of this compound products.
Table 3: Analytical Methods for this compound Characterization
| Technique | Purpose | Sample Preparation | Typical Observations |
| Gas Chromatography (GC) | Quantitative analysis of fatty amine composition (chain length distribution) and purity. | Derivatization (e.g., trifluoroacetylation) is often required to reduce peak tailing and improve resolution. | A series of peaks corresponding to the different alkyl chain lengths (C16, C18, etc.) of the amines. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Neat liquid film between salt plates. | Characteristic absorption bands for N-H stretching (primary/secondary amines, ~3300-3400 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹). Absence of C=O stretch from fatty acids and C≡N stretch from nitriles indicates reaction completion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the amine molecules. | Dissolved in a suitable deuterated solvent (e.g., CDCl₃). | ¹H NMR shows signals for protons on the carbon adjacent to the nitrogen atom. ¹³C NMR provides information on the carbon skeleton. |
| Titration | Determination of total amine value. | Dissolved in a suitable solvent and titrated with a standard acid. | Provides a measure of the total basicity of the sample, which is related to the amine content. |
Logical Flow of Quality Control Analysis
Biological Activity and Toxicological Considerations
Contrary to substances developed for specific biological signaling pathways, Soya amines and other long-chain aliphatic amines are primarily industrial chemicals. Their biological effects are generally related to their physical and chemical properties, such as their surfactant nature, which can disrupt cell membranes.
-
Toxicity: The primary toxicological concerns are related to skin and eye irritation or corrosion, particularly for primary amines with shorter alkyl chains. Long-chain amines (C16-C18) tend to be less irritating. They can also be harmful if swallowed, with a potential for aspiration hazards.
-
Environmental Impact: Soya amines are classified as toxic to aquatic life, and their release into the environment should be minimized.
-
Signaling Pathways: There is no significant body of research indicating that Soya amines act on specific biological signaling pathways in the manner of pharmaceutical agents. Their utility in a drug development context would more likely be as excipients, in formulation, or as starting materials for the synthesis of more complex molecules.
Conclusion
This compound is a valuable oleochemical derived from a renewable natural resource, soybean oil. Its production via the Nitrile Process is a mature technology involving hydrolysis, nitrile formation, and catalytic hydrogenation. By carefully controlling the reaction conditions at each stage, the composition and properties of the final this compound product can be tailored to meet the demands of various industrial applications. A thorough understanding of the synthesis process, purification techniques, and analytical characterization methods is essential for researchers and professionals working with this versatile class of compounds.
Spectroscopic Analysis of Soya Amine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of Soya amine, with a primary focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or developing soya-based amine compounds. This document outlines characteristic spectral data, detailed experimental protocols, and a logical workflow for the analysis of these bio-derived molecules.
Soya amines, derived from the fatty acids present in soybean oil, are a versatile class of oleochemicals. Their composition is primarily a mixture of long-chain aliphatic amines, reflecting the fatty acid profile of soybean oil, which is rich in oleic, linoleic, and linolenic acids. Consequently, a representative "this compound" is a primary fatty amine, R-NH₂, where R is an unsaturated C18 alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Soya amines, providing detailed information about the carbon and proton environments within the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of a typical this compound will exhibit characteristic signals corresponding to the different protons in the long alkyl chain and near the amine functional group.
| Proton Type | Typical Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Notes |
| Amine (-NH ₂) | 0.5 - 5.0[1][2] | Broad singlet | Chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange, which causes the signal to disappear.[2][3] |
| Methylene α to amine (-CH ₂-NH₂) | ~2.7 | Triplet | Deshielded due to the electron-withdrawing effect of the nitrogen atom. |
| Methylene β to amine (-CH ₂-CH₂-NH₂) | ~1.4 | Multiplet | |
| Aliphatic chain methylenes (-(CH ₂)n-) | 1.2 - 1.4 | Multiplet | A complex, overlapping signal. |
| Allylic methylenes (=CH-CH ₂-) | ~2.0 | Multiplet | Protons on carbons adjacent to a double bond. |
| Bis-allylic methylenes (=CH-CH ₂-CH=) | ~2.8 | Triplet | Characteristic for linoleic and linolenic acid chains. |
| Vinylic protons (-CH =CH -) | 5.2 - 5.7[1] | Multiplet | Protons directly attached to the double bond carbons. |
| Terminal methyl (-CH ₃) | ~0.9 | Triplet |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the this compound.
| Carbon Type | Typical Chemical Shift (δ) in ppm (CDCl₃) | Notes |
| Carbon α to amine (C H₂-NH₂) | 30 - 65[2] | Deshielded by the adjacent nitrogen. |
| Carbon β to amine (C H₂-CH₂-NH₂) | 30 - 40 | |
| Aliphatic chain methylenes (-(C H₂)n-) | 22 - 32 | A series of signals in a narrow range. |
| Allylic carbons (=CH-C H₂-) | 25 - 35 | |
| Bis-allylic carbons (=CH-C H₂-CH=) | ~25 | |
| Vinylic carbons (-C H=C H-) | 120 - 140 | |
| Terminal methyl (-C H₃) | ~14 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube.[4][5] CDCl₃ is a common choice for fatty amines.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.[4]
2. Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.[4]
3. Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to approximately 15 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-5 seconds.[5]
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-220 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typical.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, particularly the characteristic amine group.
Characteristic IR Absorption Bands
The IR spectrum of a primary this compound will show distinctive absorption bands.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3250[6] | Medium, two bands for primary amines.[3][6][7] | These bands are typically sharper than the O-H stretch of alcohols.[3] |
| Amine (N-H) | Bend (Scissoring) | 1650-1580[6][7] | Medium to Strong | Characteristic of primary amines.[2][6] |
| Amine (N-H) | Wag | 910-665[6][7] | Broad, Strong | Observed for primary and secondary amines.[6] |
| Alkyl (C-H) | Stretch | 2950-2850[8] | Strong | Ubiquitous in organic molecules. |
| Alkene (=C-H) | Stretch | 3100-3010[8] | Medium | Indicates unsaturation in the alkyl chain. |
| Alkene (C=C) | Stretch | 1680-1620[8] | Variable | Can be weak or medium in intensity. |
| Aliphatic Amine (C-N) | Stretch | 1250-1020[6][7][9] | Medium to Weak |
Experimental Protocol for IR Spectroscopy
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) method.
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.[5] For solid samples, a small amount of the powder is placed on the crystal and pressure is applied.
2. Background Spectrum:
-
Record a background spectrum of the empty, clean ATR crystal.[5] This will be automatically subtracted from the sample spectrum.
3. Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[5]
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
4. Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum.
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. wikieducator.org [wikieducator.org]
The Amphiphilic Core of Soya Amine: A Technical Guide for Scientific Professionals
Introduction: Soya amine, a derivative of soybean oil, is a versatile oleochemical whose utility is fundamentally rooted in its amphiphilic nature.[1] Comprising a mixture of primary, secondary, and sometimes tertiary fatty amines, this compound is primarily derived from the C16-C18 alkyl chains of hydrogenated soybean fatty acids.[2][3] This guide provides an in-depth exploration of the chemical and physical properties that define the amphiphilic character of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its behavior and characterization.
The Dichotomous Structure: Understanding Amphiphilicity
The defining characteristic of this compound is its molecular structure, which contains two distinct regions with opposing affinities for polar and non-polar environments. This dual nature is the essence of amphiphilicity.[4]
-
Lipophilic (Hydrophobic) Tail: This portion consists of long hydrocarbon chains derived from the fatty acids of soybean oil, predominantly C16 to C18 chains.[3][5] This non-polar tail is responsible for the molecule's affinity for oils, fats, and other non-polar organic solvents.[3]
-
Hydrophilic (Lipophobic) Head: The amine group (-NH₂) serves as the polar, water-loving head. This functional group can engage in hydrogen bonding with water and other polar molecules, rendering this part of the molecule water-soluble.[4]
This inherent structural dichotomy allows this compound to act as a potent surface-active agent (surfactant), positioning itself at oil-water interfaces to reduce interfacial tension.[1][3] Furthermore, this compound can be chemically modified, most commonly through ethoxylation, where ethylene (B1197577) oxide units are added to the amine group. This process creates polyoxyethylene (POE) Soya amines, such as POE (5) this compound, enhancing the hydrophilic character of the molecule and allowing for fine-tuning of its surfactant properties for various applications.[5]
Quantitative Characterization of Amphiphilicity
The amphiphilic behavior of this compound can be quantified through several key parameters. These values are crucial for predicting its performance as an emulsifier, detergent, or delivery vehicle.
Data Summary
The following tables summarize the key quantitative metrics that define the amphiphilic properties of this compound and related derivatives. It is important to note that specific values can vary based on the precise fatty acid composition and degree of modification (e.g., ethoxylation).
| Parameter | Description | Typical Values / Remarks |
| Fatty Acid Composition | The distribution of fatty acid chains that form the hydrophobic tail. Predominantly C16-C18.[5] | Sourced from soybean oil. Higher proportions of unsaturated fatty acids compared to tallow (B1178427) or coconut-derived amines give it distinct properties.[5] |
| Hydrophilic-Lipophilic Balance (HLB) | An empirical scale (0-20 for non-ionic surfactants) indicating the degree of hydrophilicity versus lipophilicity.[6][7] | Values < 10 are lipid-soluble; > 10 are water-soluble.[6] The HLB of ethoxylated amines can be precisely controlled by the number of ethylene oxide units.[8] |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules spontaneously aggregate to form micelles in a solution.[9][10] | Below the CMC, surface tension decreases with concentration. Above the CMC, it remains relatively constant.[9] A CO₂-switchable oligomeric surfactant from soybean oil showed a CMC of 0.2 mmol/L.[11] |
| Surface Tension | The measure of the cohesive energy present at the interface of a liquid. Surfactants lower this value. | Ethoxylated amines significantly reduce the surface tension of water.[12] A soybean oil-derived surfactant reduced surface tension from 66.1 to 35.8 mN/m upon CO₂ stimulation.[11] |
Experimental Protocols for Characterization
Thorough characterization is essential for understanding and applying this compound derivatives. The following are detailed methodologies for key experiments.
Synthesis of Ethoxylated this compound (e.g., POE (5) this compound)
This protocol is based on the general industrial synthesis of ethoxylated amines.[5]
Objective: To introduce a controlled number of ethylene oxide units onto the this compound nitrogen to enhance its hydrophilic properties.
Materials:
-
Soya alkyl amine
-
Ethylene oxide
-
Catalyst (e.g., potassium hydroxide)
-
Reaction vessel with temperature and pressure controls
-
Nitrogen gas for inerting
Procedure:
-
Initial Reaction: Charge the reaction vessel with Soya alkyl amine.
-
Purge the vessel with nitrogen to create an inert atmosphere.
-
Heat the this compound under controlled temperature.
-
Introduce a stoichiometric amount of ethylene oxide into the vessel. The reaction proceeds until all primary and secondary amine hydrogens are consumed, forming the initial hydroxyethyl (B10761427) groups.
-
Catalyzed Ethoxylation: Introduce the catalyst into the reaction mixture.
-
Continue to feed ethylene oxide into the vessel under controlled temperature and pressure. The reaction will now proceed to add ethylene oxide chains to the hydroxyethyl groups.
-
Monitor the reaction progress by measuring physical properties (e.g., viscosity, amine value) until the desired average of 5 ethylene oxide units per molecule is achieved.
-
Neutralize the catalyst with an acid (e.g., acetic acid).
-
Purify the final product to remove unreacted materials and catalyst residues.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This method identifies the CMC by observing the concentration at which the surface tension of the solution ceases to change significantly.[9][10]
Objective: To determine the concentration at which this compound molecules form micelles in an aqueous solution.
Apparatus:
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in deionized water, well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure solvent (deionized water) as a baseline.
-
Starting with the most dilute solution, measure the surface tension of each sample. Ensure temperature is constant throughout the experiment.
-
Thoroughly clean the ring or plate between measurements.
-
-
Data Analysis:
-
Plot surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting plot will typically show two distinct linear regions. One region where surface tension decreases sharply with increasing concentration, and another where the surface tension remains relatively constant.
-
The point of intersection of these two lines is the Critical Micelle Concentration (CMC).
-
Visualizing this compound's Amphiphilic Nature and Applications
Diagrams generated using Graphviz provide a clear visual representation of the core concepts and workflows associated with this compound.
Caption: Relationship between this compound structure and its applications.
Caption: Experimental workflow for characterizing this compound.
Caption: this compound micelle encapsulating a lipophilic drug.
Role in Drug Development and Research
The unique properties of this compound and its derivatives make them valuable in pharmaceutical sciences. Their ability to form micelles in aqueous solutions allows them to act as solubilizing agents and carriers for poorly water-soluble (lipophilic) drugs.[13] By encapsulating a drug within the hydrophobic core of a micelle, its solubility, stability, and bioavailability can be significantly enhanced. This is a key strategy in the development of novel drug delivery systems.[14] Furthermore, the amine functionality provides a reactive handle for conjugation, allowing for the attachment of targeting ligands or other functional moieties to create more sophisticated and targeted therapeutic agents. The renewable, bio-based origin of this compound also aligns with the growing demand for sustainable materials in the pharmaceutical and personal care industries.[1][15]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound Distilled Supplier | 61790-18-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. Amphiphile - Wikipedia [en.wikipedia.org]
- 5. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. POE (5) this compound | 61791-24-0 | Benchchem [benchchem.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. nanoscience.com [nanoscience.com]
- 11. Soybean-Oil-Based CO2-Switchable Surfactants with Multiple Heads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of diethylamine-functionalized soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Soya Amine: A Technical Guide to Biodegradability and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soya amine and its derivatives, such as ethoxylated soya amines, are a complex group of oleochemicals derived from soybean oil.[1][2] Comprising a mixture of primary, secondary, and tertiary fatty amines, they primarily consist of C16-C18 alkyl chains.[2] Due to their surfactant, anti-corrosive, and emulsifying properties, soya amines are utilized in a wide range of industrial applications, including in cleaning products, metalworking fluids, agricultural formulations, and as corrosion inhibitors.[1][3][4] Given their widespread use, a thorough understanding of their environmental fate, particularly their biodegradability and ecotoxicity, is crucial for conducting comprehensive environmental risk assessments and ensuring sustainable use.
This technical guide provides an in-depth analysis of the existing scientific data on the biodegradability and environmental impact of this compound. It is designed to be a key resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Chemical Identity
Soya amines are typically categorized as UVCB substances (Substances of Unknown or Variable composition, Complex reaction products or Biological materials). The specific identity can vary depending on the degree of processing and ethoxylation.
| Identifier | Value |
| Common Names | This compound, Amines, soya alkyl, Ethoxylated this compound, PEG-Soya Amine |
| CAS Numbers | 61790-18-9 (this compound), 61791-24-0 (Amines, soya alkyl, ethoxylated) |
| Chemical Nature | Mixture of primary aliphatic amines derived from hydrogenated soybean fatty acids, primarily C16-C18 chains.[2] Often reacted with ethylene (B1197577) oxide to form ethoxylated derivatives.[5] |
Biodegradability
The biodegradability of a substance is a critical factor in determining its environmental persistence. Standardized tests, such as those outlined in the OECD 301 series for "Ready Biodegradability," are used to assess the extent and rate at which a chemical can be broken down by microorganisms.[1][6][7] A substance is generally considered "readily biodegradable" if it achieves >60% degradation (based on oxygen demand or CO2 evolution) or >70% DOC removal within a 28-day period, including a 10-day window.[1][7]
Quantitative Biodegradability Data
Specific data on the biodegradability of this compound is limited. However, one available study provides insight into its persistence.
| Chemical Name/CAS No. | Test Method | Duration | Result | Classification |
| Amines, soya alkyl, ethoxylated (CAS 61791-24-0) | Closed Bottle Test (similar to OECD 301D) | 28 days | 42% biodegradation | Not Readily Biodegradable |
This result suggests that while ethoxylated this compound undergoes microbial degradation, it does not meet the stringent criteria for "ready biodegradability." This indicates a potential for persistence in the environment compared to substances that degrade more rapidly.
Environmental Impact and Ecotoxicity
The environmental impact of this compound is primarily related to its potential toxicity to aquatic organisms. As surfactants, these molecules can disrupt cell membranes, leading to adverse effects.
Quantitative Ecotoxicity Data
The following table summarizes the available ecotoxicity data for ethoxylated this compound. It is important to note that this substance is classified as toxic and, in some cases, very toxic to aquatic life.[8][9] A Canadian government assessment has categorized ethoxylated this compound (CAS 61791-24-0) as "Inherently Toxic to Aquatic Organisms (iT)".[10]
| Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Fish | ||||
| Zebra fish (Danio rerio) | 96 hr EC50 | 96 hours | 2.9 | [11][12] |
| Zebra fish (Danio rerio) | 96 hr LC50 | 96 hours | 0.39 | [4][13] |
| Fish (unspecified) | 96 hr Acute LC50 | 96 hours | < 1 | [9] |
| Invertebrates | ||||
| Water flea (Daphnia magna) | 48 hr EC50 | 48 hours | 4.3 | [8] |
| Mammals (for reference) | ||||
| Rat (oral) | Acute LD50 | - | 813 mg/kg | [4][11][13] |
Bioaccumulation Potential
The Canadian Domestic Substance List categorization for "Amines, soya alkyl, ethoxylated" (CAS 61791-24-0) indicates that it meets the criteria for bioaccumulation.[10] However, specific bioaccumulation factor (BCF) values from experimental studies were not found in the reviewed literature. This suggests a potential for the substance to accumulate in the tissues of organisms, which could lead to higher concentrations at successive trophic levels.
Experimental Protocols
The data presented in this guide are derived from studies that generally follow standardized methodologies, most notably the OECD Guidelines for the Testing of Chemicals.
OECD 301: Ready Biodegradability
The OECD 301 series consists of six methods to assess ready biodegradability in an aerobic aqueous medium.[1][6] The "Closed Bottle Test" (OECD 301D), mentioned in the context of this compound testing, is a common choice.[11][12][13]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge) and kept in a completely filled, sealed bottle in the dark at a constant temperature.[14] The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[14]
Key Parameters:
-
Test Duration: 28 days[6]
-
Inoculum: Mixed population of microorganisms, typically from a sewage treatment plant.[6]
-
Test Conditions: Aerobic, in the dark, at a controlled temperature (e.g., 20°C).[7]
-
Measurement: Depletion of dissolved oxygen compared to a theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).[14]
-
Reference Substance: A readily biodegradable substance like sodium benzoate (B1203000) is run in parallel to validate the test system.[1]
Visualizations
Conceptual Biodegradation Pathway
The biodegradation of ethoxylated fatty amines is thought to proceed via a central fission of the molecule. This involves the cleavage of the C(alkyl)-N bond, allowing microorganisms to utilize the alkyl chain as a carbon source, followed by the slower degradation of the ethoxylated portion.
Caption: Conceptual pathway for the biodegradation of ethoxylated this compound.
Experimental Workflow for OECD 301D (Closed Bottle Test)
The following diagram illustrates the key steps involved in a typical ready biodegradability test.
Caption: Standard experimental workflow for the OECD 301D biodegradability test.
Environmental Risk Assessment Framework
This diagram outlines the logical relationship between the properties of this compound and its potential environmental risk.
Caption: Logical framework for assessing the environmental risk of this compound.
Conclusion
The available data indicates that while this compound is subject to biodegradation, it does not meet the criteria to be classified as "readily biodegradable." This suggests a potential for the substance to persist in aquatic environments. Furthermore, ecotoxicity data clearly demonstrates that this compound is toxic to very toxic to aquatic organisms, with LC50 values for fish falling below 1 mg/L. The potential for bioaccumulation further heightens the environmental concern.
For professionals in research and development, these characteristics necessitate a careful consideration of the lifecycle of products containing this compound. This includes responsible disposal practices and the investigation of alternatives with more favorable environmental profiles. Further research is warranted to fully elucidate the biodegradation pathways, determine bioaccumulation factors, and assess the chronic toxicity of this complex substance to a broader range of environmental species.
References
- 1. oecd.org [oecd.org]
- 2. aise.eu [aise.eu]
- 3. researchgate.net [researchgate.net]
- 4. Alken Treatment F-627 - MATERIAL SAFETY DATA SHEET [alken-murray.com]
- 5. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 11. Alken Even-Flo 910E- MATERIAL SAFETY DATA SHEET [alken-murray.com]
- 12. Alken 862 Demulsifier - MATERIAL SAFETY DATA SHEET [alken-murray.com]
- 13. Alken Even-Flo 912- MATERIAL SAFETY DATA SHEET [alken-murray.com]
- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of primary, secondary, and tertiary soya amines, covering their chemical properties, applications, and relevant experimental protocols. Soya amines are fatty amines derived from the fatty acids found in soybean oil.[1][2] They are typically composed of C16-C18 alkyl chains and are classified based on the number of alkyl groups attached to the central nitrogen atom.
Classification and Structure of Soya Amines
Soya amines are categorized into three main types based on the degree of substitution at the nitrogen atom:
-
Primary Soya Amines: In primary amines, the nitrogen atom is bonded to one alkyl group (derived from soya fatty acids) and two hydrogen atoms.[3][4]
-
Secondary Soya Amines: Secondary amines have two alkyl groups attached to the nitrogen atom, along with one hydrogen atom.[3][4] These demonstrate increased reactivity and thermal stability in comparison to primary amines.[5]
-
Tertiary Soya Amines: In tertiary amines, the nitrogen atom is bonded to three alkyl groups and has no hydrogen atoms directly attached.[3][4]
These structural differences significantly influence the physicochemical properties and, consequently, the applications of each class of soya amine.
Caption: Classification of Soya Amines.
Physicochemical Properties
The properties of soya amines are largely dictated by the long alkyl chains from the soybean oil and the nature of the amine group.
| Property | Primary this compound | Secondary this compound | Tertiary this compound |
| General Appearance | Pale yellow to amber viscous liquid.[1] | Liquid | Liquid |
| Odor | Mild amine/fish-like odor.[1][6] | Fish-like odor | Fish-like odor |
| Solubility in Water | Insoluble.[1][6][7] | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in alcohols, hydrocarbons.[1][7] | Soluble in organic solvents. | Soluble in organic solvents. |
| Basicity (pKa of Conjugate Acid) | ~10.6.[8] | ~11.0 | ~9.8-10.8 |
| Reactivity | Can undergo reactions at the N-H bonds. | Reactive at the N-H bond. | Acts as a nucleophile and base. |
| Surfactant Nature | Cationic.[1] | Cationic | Cationic/Non-ionic (ethoxylated) |
Note: Specific values can vary depending on the exact composition of the fatty acid chains and the purity of the product.
Applications in Research and Drug Development
Soya amines and their derivatives are versatile compounds with numerous applications in industrial and research settings.
-
Surfactants and Emulsifiers: Their amphiphilic nature makes them excellent surfactants and emulsifiers.[7][9][10] This is particularly relevant in the formulation of drug delivery systems, such as microemulsions and nanoparticles, to solubilize poorly water-soluble drugs.
-
Corrosion Inhibitors: Primary soya amines are used as corrosion inhibitors, forming a protective film on metal surfaces.[1][2] This property is valuable in protecting metallic implants and medical devices.
-
Chemical Intermediates: Soya amines serve as crucial starting materials for the synthesis of more complex molecules.[2] In drug development, they can be used as building blocks for novel therapeutic agents.
-
Drug Delivery: Ethoxylated soya amines, which are derivatives of primary soya amines, are non-ionic surfactants used to enhance the spreading and wetting properties of formulations.[11] They can be used to create micelles or liposomes for targeted drug delivery.
-
Functional Excipients: In pharmaceutical formulations, soya amines can act as wetting agents, dispersants, and anti-caking agents, improving the stability and bioavailability of the final product.[5]
Caption: Role of Soya Amines in Drug Delivery.
Experimental Protocols
Synthesis of Soya Amines
The industrial synthesis of primary soya amines typically involves the reaction of soybean fatty acids with ammonia (B1221849) at high temperatures and pressures, followed by hydrogenation. Secondary and tertiary amines are subsequently produced through alkylation of the primary amines.
A laboratory-scale synthesis of amine-functionalized soybean oil can be achieved through the aminolysis of epoxidized soybean oil.[12][13]
Objective: To synthesize amine-functionalized soybean oil.
Materials:
-
Epoxidized soybean oil (ESBO)
-
Amine (e.g., diethylamine)
-
Catalyst (e.g., Zinc Chloride, ZnCl2)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Combine ESBO, diethylamine, and ZnCl2 in a reaction vessel.
-
Heat the mixture with stirring. The reaction progress can be monitored by tracking the disappearance of the epoxy groups using techniques like FT-IR or NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the product with deionized water and ethyl acetate to remove the catalyst and unreacted amine.
-
Dry the resulting amine-functionalized soybean oil under vacuum.
Characterization of Soya Amines
A multi-technique approach is necessary for the comprehensive characterization of soya amines.[14]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Used to confirm the chemical structure, including the presence of the alkyl chains and the nature of the amine group (primary, secondary, or tertiary).
-
Sample Preparation: Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃).[14]
-
Analysis: The chemical shifts and integration of the peaks will provide information about the structure of the molecule.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Functional Group Identification: FTIR is used to identify the key functional groups. Primary amines will show two N-H stretching bands, while secondary amines will show one. Tertiary amines will not have an N-H stretch.
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[14]
3. Mass Spectrometry (MS):
-
Molecular Weight Determination: MS is used to determine the molecular weight of the this compound and to identify any impurities.
4. Titration:
-
Amine Value: The total amine value, and the relative amounts of primary, secondary, and tertiary amines can be determined by potentiometric titration.
Caption: Workflow for this compound Characterization.
Safety and Handling
Soya amines are alkaline substances and can be corrosive.[6][7] It is important to handle them with appropriate personal protective equipment, including gloves and eye protection.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water. Store in a cool, dry, well-ventilated area away from acids and oxidizing agents.[7]
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. This compound Distilled Supplier | 61790-18-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Fatty Amines Market by Type (Primary, Secondary, Tertiary), End Use (Agrochemicals, Oilfield Chemicals, Chemical Processing, Water Treatment, Asphalt Additives, Personal Care), Function, Carbon Chain Length, and Region - Global Forecast to 2030 [researchandmarkets.com]
- 6. ETHOXYLATED SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Amines,soyaalkyl,ethoxylated [chembk.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lookchem.com [lookchem.com]
- 10. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 11. Cas 61791-24-0,POE (5) this compound | lookchem [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of diethylamine-functionalized soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Terminology: A Technical Guide to Soya Amine and Soya Alkyl Amine for Researchers
An in-depth exploration of the chemistry, synthesis, and biological interactions of soya-derived amines for professionals in research, and drug development.
The terms "soya amine" and "soya alkyl amine" are frequently encountered in scientific literature and industrial applications, often used interchangeably. This guide provides a comprehensive technical overview to clarify the terminology, detail the chemical properties, outline synthesis and analytical methods, and explore the biological interactions of these soy-derived compounds. This information is crucial for researchers and scientists leveraging these molecules in various applications, including their potential in drug delivery systems.
Deciphering the Terminology: this compound vs. Soya Alkyl Amine
Fundamentally, "soya alkyl amine" is the more precise chemical descriptor, referring to primary amines derived from the fatty acids of soybean oil. The "alkyl" designation specifies that the nitrogen atom is bonded to a saturated or unsaturated hydrocarbon chain. "this compound" is a broader, more common term that typically refers to a mixture of primary, secondary, and tertiary amines obtained from soybean oil.[1] These amines are characterized by alkyl chains predominantly composed of 16 to 18 carbon atoms.[1]
The fatty acid profile of soybean oil, rich in oleic, linoleic, and linolenic acids, imparts a significant degree of unsaturation to the alkyl chains of the resulting amines. This unsaturation influences the physical and chemical properties of the soya amines, such as their liquidity at lower temperatures.
Furthermore, soya amines can be chemically modified, most commonly through ethoxylation, where ethylene (B1197577) oxide is added to the primary amine.[2][3] This process yields non-ionic surfactants with varying degrees of water solubility, depending on the extent of ethoxylation.
Physicochemical Properties: A Quantitative Comparison
The properties of soya amines can vary depending on the specific composition and degree of processing (e.g., distillation, hydrogenation). Below is a summary of typical specifications for a commercial-grade distilled soya alkyl amine, alongside properties of an ethoxylated derivative.
| Property | Soya Alkyl Amine (Typical Values) | Ethoxylated this compound (POE (5)) |
| Appearance | Liquid | Colorless to light yellow liquid/solid |
| CAS Number | 61790-18-9 | 61791-24-0 |
| Ionic Type | Cationic | Non-ionic (can be cationic in acidic conditions) |
| Color (Gardner) | 7.0 max | - |
| Specific Gravity @ 25°C | 0.835 | - |
| Melting Point (°C) | 15 | - |
| Flash Point (°C) | >134 | - |
| Iodine Value | 80.0 min | - |
| Total Amine Value (mg KOH/g) | 185 - 212 | - |
| Water Content (%) | 1.0 max | - |
| Solubility | Insoluble in water | Insoluble in water, soluble in organic solvents |
Data for Soya Alkyl Amine sourced from a technical datasheet for FARMIN S.[4] Data for Ethoxylated this compound is qualitative, as specific quantitative values are highly dependent on the degree of ethoxylation.[2][5] The iodine value for soybean oil itself typically ranges from 110-140 g I2/100g.[6]
Synthesis and Analysis: Experimental Protocols
The industrial production of fatty amines, including soya alkyl amine, is primarily achieved through the Nitrile Process . This multi-step synthesis route is outlined below.
Synthesis of Soya Alkyl Amine: The Nitrile Process
The conversion of soybean oil into soya alkyl amines involves two main chemical transformations: the formation of fatty nitriles from fatty acids, followed by the hydrogenation of these nitriles to primary amines.[7][8]
Step 1: Nitrile Formation
-
Reactants: Soybean oil fatty acids and ammonia (B1221849).
-
Catalyst: Typically a metal oxide, such as alumina (B75360) or zinc oxide.
-
Conditions: High temperature (>250°C).[4]
-
Process: The fatty acids react with ammonia in the presence of the catalyst to yield fatty nitriles and water. The water is continuously removed to drive the reaction towards the nitrile product.
Step 2: Nitrile Hydrogenation
-
Reactants: Fatty nitriles and hydrogen gas.
-
Catalyst: Commonly Raney nickel, cobalt, or copper chromite catalysts.[4]
-
Conditions: The reaction is conducted in the presence of excess ammonia to favor the formation of primary amines and minimize the production of secondary and tertiary amines.[4]
-
Process: The nitrile group is catalytically hydrogenated to a primary amine group.
The logical workflow for this process can be visualized as follows:
Caption: Workflow for the Nitrile Process.
Laboratory-Scale Synthesis of Fatty Acid Amides from Vegetable Oil
Materials:
-
Soybean oil
-
Primary alkyl amine (e.g., dodecylamine)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Solvent (e.g., toluene)
Procedure:
-
Combine soybean oil, the primary alkyl amine, and the DBU catalyst in a reaction vessel.
-
Heat the mixture under reflux with stirring for a specified period.
-
After the reaction is complete, cool the mixture.
-
The product can be purified by removing the solvent and catalyst, for example, through vacuum distillation or chromatography.
Analytical Methods for Characterization
Amine Value Determination (ASTM D2074): This standard test method is used to determine the total, primary, secondary, and tertiary amine values of fatty amines. The amine value is a measure of the amine content and is expressed as milligrams of potassium hydroxide (B78521) equivalent to the basicity in one gram of sample. The method involves titrating the amine sample with a standardized solution of hydrochloric acid using an indicator.
Gas Chromatography (GC): Gas chromatography is a powerful technique for determining the purity and alkyl chain distribution of soya amines. Due to the polar nature of amines, which can cause peak tailing, derivatization is often employed. Acetyl or trifluoroacetyl derivatives are commonly prepared to improve the chromatographic separation.
Biological Interactions and Signaling Pathways
As cationic lipids, soya alkyl amines have a propensity to interact with negatively charged biological membranes. This interaction is a key factor in their use in various applications, including as biocides and in drug delivery systems.
Interaction with Cell Membranes
The positively charged head group of soya alkyl amines can electrostatically interact with the negatively charged components of cell membranes, such as phosphatidylserine. The long, hydrophobic alkyl chains can then insert into the lipid bilayer, potentially disrupting membrane integrity and leading to cytotoxic effects.[10][11] The extent of this interaction and its biological consequences are dependent on the concentration of the amine and the specific cell type.
Role in Drug Delivery and Cellular Signaling
Cationic lipids, including fatty amines, are integral components of lipid-based nanoparticles used for the delivery of nucleic acids (e.g., siRNA, mRNA) in gene therapy and vaccines.[12][13] The positive charge facilitates the complexation with negatively charged nucleic acids and enhances their uptake into cells.
The interaction of these cationic lipid-based delivery systems with cells can trigger intracellular signaling pathways. It has been shown that cationic liposomes can activate pro-apoptotic and pro-inflammatory cascades.[14] This is thought to occur because a high density of positive charges at the cell surface can be recognized as a "danger signal," initiating cellular responses.
While specific signaling pathways directly activated by soya alkyl amine are not extensively documented, it is plausible that, as a cationic lipid, it could influence pathways such as:
-
Inflammasome activation: Leading to the production of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) pathways: Involved in cellular stress responses, proliferation, and apoptosis.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling: A key regulator of the inflammatory response.
The following diagram illustrates a hypothetical model of how a soya alkyl amine-based nanoparticle might interact with a cell and potentially trigger signaling cascades.
Caption: Potential cellular uptake and signaling.
Conclusion
"Soya alkyl amine" provides a more precise description for the primary amines derived from soybean fatty acids, while "this compound" is a broader term. These cationic lipids possess distinct physicochemical properties dictated by their long, unsaturated alkyl chains. Their synthesis is well-established through the Nitrile Process, and standardized methods are available for their analysis. As cationic lipids, soya alkyl amines interact with cell membranes and have the potential to modulate cellular signaling pathways, a characteristic that is of significant interest in the field of drug delivery. Further research is warranted to elucidate the specific molecular signaling cascades initiated by these compounds to fully harness their potential in therapeutic applications.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. FARMIN S [chemical.kao.com]
- 5. POE (5) this compound | 61791-24-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Understand the production process of fatty amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of exogenous amines on mammalian cells, with particular reference to membrane flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cationic Lipid - ADC Linkers | AxisPharm [axispharm.com]
- 13. Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 14. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amino Acid Composition of Soybean Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amino acid composition of soybean proteins, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. Soybeans (Glycine max) are a primary source of high-quality plant-based protein, and a thorough understanding of their amino acid profile is crucial for their application in nutritional science, food technology, and pharmaceuticals. This document details the quantitative amino acid profiles of various soy protein products, outlines the standard methodologies for their analysis, and illustrates key experimental and logical workflows.
Introduction to Soybean Proteins
Soybean protein is recognized for its comprehensive amino acid profile, containing all essential amino acids required for human nutrition. The primary storage proteins in soybeans are globulins, which are classified based on their sedimentation coefficients into four main fractions: 2S (albumins), 7S (β-conglycinin), 11S (glycinin), and 15S. The 7S and 11S fractions are the most abundant, constituting approximately 70% of the total protein in soybeans. The relative proportions of these fractions can influence the nutritional quality and functional properties of soy protein products.
The processing of soybeans yields various protein products, each with a distinct composition and application:
-
Soybean Meal: The product remaining after the extraction of soybean oil, it is a primary source of protein in animal feed and a starting material for further processing.
-
Soy Protein Concentrate (SPC): Produced by removing soluble carbohydrates from defatted soy flakes, SPC contains at least 65% protein.
-
Soy Protein Isolate (SPI): The most refined form, produced by removing both soluble and insoluble carbohydrates, resulting in a product with over 90% protein content.
The nutritional value of these products is largely determined by their amino acid composition and digestibility.
Data Presentation: Amino Acid Composition of Soybean Proteins
The following tables summarize the quantitative amino acid composition of various soybean protein products. The data is presented in grams per 100 grams of protein to allow for direct comparison.
Table 1: Amino Acid Composition of Soybean Meal and Cooked Soybeans ( g/100g protein)
| Amino Acid | Soybean Meal | Cooked Soybeans |
| Essential Amino Acids | ||
| Histidine | 1.21 | 0.45 |
| Isoleucine | 2.18 | 0.81 |
| Leucine | 3.66 | 1.36 |
| Lysine | - | 1.11 |
| Methionine | 0.61 | 0.22 |
| Cysteine | 0.72 | 0.27 |
| Phenylalanine | 2.35 | 0.87 |
| Threonine | - | 0.72 |
| Tryptophan | - | 0.24 |
| Valine | 2.24 | 0.83 |
| Non-Essential Amino Acids | ||
| Alanine | 2.12 | 0.78 |
| Arginine | 3.49 | 1.29 |
| Aspartic Acid | 5.65 | 2.09 |
| Glutamic Acid | 8.71 | 3.22 |
| Glycine | 2.08 | 0.77 |
| Proline | 2.63 | 0.97 |
| Serine | 2.61 | 0.97 |
| Tyrosine | 1.70 | 0.63 |
Data compiled from various sources.
Table 2: Amino Acid Composition of Soy Protein Isolate (SPI) and Soy Protein Concentrate (SPC) ( g/100g protein)
| Amino Acid | Soy Protein Isolate (SPI) | Soy Protein Concentrate (SPC) |
| Essential Amino Acids | ||
| Histidine | 2.6 | - |
| Isoleucine | 4.9 | - |
| Leucine | 8.2 | - |
| Lysine | 6.3 | - |
| Methionine | 1.3 | - |
| Cysteine | 1.3 | - |
| Phenylalanine | 5.2 | - |
| Threonine | 3.8 | - |
| Tryptophan | 1.3 | - |
| Valine | 5.0 | - |
| Non-Essential Amino Acids | ||
| Alanine | 4.3 | - |
| Arginine | 7.6 | - |
| Aspartic Acid | 11.6 | - |
| Glutamic Acid | 19.1 | - |
| Glycine | 4.2 | - |
| Proline | 5.5 | - |
| Serine | 5.1 | - |
| Tyrosine | 3.8 | - |
Data for SPC is less consistently reported in a comparable format. SPI data is a representative profile.
Experimental Protocols: Amino Acid Analysis
The determination of the amino acid composition of soybean proteins is a multi-step process that requires careful execution to ensure accuracy and reproducibility. The most common approach involves acid hydrolysis to break down the protein into its constituent amino acids, followed by chromatographic separation and quantification.
Principle
The fundamental principle of amino acid analysis involves the complete hydrolysis of the protein's peptide bonds, followed by the separation and quantification of the liberated amino acids. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, often in conjunction with pre- or post-column derivatization to enable the detection of the amino acids, which mostly lack a chromophore.
Materials and Reagents
-
Soy protein sample (e.g., soy protein isolate, soybean meal)
-
6 M Hydrochloric acid (HCl) with phenol
-
Performic acid (for cysteine and methionine analysis)
-
4.2 M Sodium hydroxide (B78521) (NaOH) (for tryptophan analysis)
-
Amino acid standards
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC))
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer solutions for HPLC mobile phase
Step-by-Step Methodology: Acid Hydrolysis and HPLC Analysis
-
Sample Preparation:
-
Accurately weigh a protein sample (typically containing 10-20 mg of protein) into a hydrolysis tube.
-
For accurate quantification of cysteine and methionine, pre-oxidation with performic acid is required.
-
For tryptophan analysis, a separate alkaline hydrolysis with 4.2 M NaOH is necessary as it is destroyed by acid hydrolysis.
-
-
Acid Hydrolysis:
-
Add a known volume of 6 M HCl to the sample in the hydrolysis tube.
-
Flush the tube with nitrogen gas to remove oxygen, which can cause oxidative degradation of some amino acids.
-
Seal the tube under vacuum.
-
Place the sealed tube in an oven or heating block at 110°C for 24 hours.
-
-
Post-Hydrolysis Treatment:
-
After cooling, open the hydrolysis tube carefully.
-
Remove the excess HCl by evaporation under a vacuum or by drying with a stream of nitrogen.
-
Re-dissolve the dried hydrolysate in a specific volume of a suitable buffer (e.g., sample dilution buffer for HPLC).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Amino Acid Derivatization (Pre-column):
-
Mix a specific volume of the filtered hydrolysate with the derivatizing agent (e.g., OPA).
-
Allow the reaction to proceed for a defined period to ensure complete derivatization.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
The separation of the derivatized amino acids is typically achieved using a reversed-phase C18 column.
-
A gradient elution program with two or more mobile phases is employed to resolve all the amino acids.
-
Detection is performed using a fluorescence or UV detector, depending on the derivatizing agent used.
-
-
Quantification:
-
A standard curve is generated by running a series of known concentrations of amino acid standards that have undergone the same derivatization process.
-
The concentration of each amino acid in the sample is determined by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Experimental Workflow for Amino Acid Analysis
Caption: Experimental workflow for the determination of amino acid composition in soybean proteins.
Logical Relationship of Soybean Protein Products and Fractions
Caption: Relationship between soybean processing, protein products, and major protein fractions.
"Soya amine" health and safety data sheet (MSDS)
An In-depth Technical Guide to the Health and Safety of Soya Amine
This technical guide provides a comprehensive overview of the health and safety data for this compound, with a focus on its ethoxylated form, which is prevalent in industrial applications. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, outlining experimental methodologies, and illustrating key safety workflows.
Chemical Identification
This compound refers to a group of chemical substances derived from soybean oil fatty acids. The primary substance is Amines, soya alkyl (CAS No. 61790-18-9), a mixture of primary aliphatic amines. More commonly encountered in safety literature is its ethoxylated derivative, Amines, soya alkyl, ethoxylated (CAS No. 61791-24-0), also known as POE (Polyoxyethylene) this compound. The degree of ethoxylation can vary. This document primarily focuses on the health and safety data pertinent to the ethoxylated form, as it is more widely documented in available safety data sheets.
Hazard Identification and Classification
This compound and its derivatives are classified as hazardous under the Globally Harmonized System (GHS). The primary hazards include irritation to skin and eyes, potential for serious eye damage, and harm if swallowed. It is also recognized as being toxic to aquatic life with long-lasting effects.
Table 1: GHS Hazard Classification for Ethoxylated this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[2][3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |
Toxicological Data
Toxicological assessments have been conducted to determine the potential health effects of exposure to ethoxylated this compound.
Table 2: Acute Toxicity Data
| Test | Species | Route | Result |
|---|
| LD50 | Rat | Oral | 500 to 2000 mg/kg |
Table 3: Irritation and Sensitization Data
| Test | Guideline | Species | Result |
|---|---|---|---|
| Skin Irritation | OECD 404 (Analogy) | Rabbit | Irritating / Not irritating (conflicting data)[4][5][6] |
| Eye Irritation | - | Rabbit | Risk of serious eye damage[6] |
| Skin Sensitization | OECD 406 (Maximization Test) | Guinea Pig | Not a skin sensitizer[4] |
| Skin Sensitization | Modified Buehler test | Guinea Pig | Caused skin sensitization in animal studies[7] |
Experimental Protocols
While full, detailed experimental reports are proprietary, the methodologies are based on internationally recognized guidelines established by the Organisation for Economic Co-operation and Development (OECD).
-
OECD Guideline 404 (Acute Dermal Irritation/Corrosion): This test involves the application of a test substance to a small area of skin on a test animal (typically an albino rabbit). The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and the substance is classified based on these scores.[4][5]
-
OECD Guideline 406 (Skin Sensitization): The Guinea Pig Maximization Test (GPMT) is designed to assess the potential of a substance to cause skin sensitization. It involves an induction phase where the substance is administered intradermally with an adjuvant and then topically to enhance the immune response. This is followed by a challenge phase where the substance is applied topically to a different site, which is then observed for allergic reactions.[4]
-
Modified Buehler Test: This is another method for assessing skin sensitization in guinea pigs. It involves repeated topical applications during an induction phase without the use of an adjuvant, followed by a topical challenge application to assess the sensitization response.[7]
Physical and Chemical Properties
The physical and chemical properties of ethoxylated this compound are summarized below.
Table 4: Physical and Chemical Properties
| Property | Value / Description |
|---|---|
| Physical State | Liquid, may be viscous or solid[8][9] |
| Color | Colorless to light yellow; Amber; Brown[3][7][9] |
| Odor | Odorless; Amine-like; Aromatic[7][8][9] |
| pH | 9 to 11 (for a 5% w/w solution)[9] |
| Flash Point | > 94°C (Closed cup)[9] |
| Solubility | Soluble in cold water and organic solvents like alcohols and ethers.[9] |
| Stability | The product is stable under normal conditions of use, storage, and transport.[8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[8][10] |
Safe Handling, Storage, and Emergency Procedures
Proper handling and storage are critical to minimize the risks associated with this compound. This includes using appropriate personal protective equipment (PPE) and having clear procedures for emergencies like spills or accidental exposure.
Personal Protective Equipment (PPE)
The selection of PPE depends on the specific task and potential for exposure.
Caption: PPE selection workflow based on exposure risk assessment.
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: First-aid response workflow for different exposure routes.[9]
Accidental Release Measures (Spills)
In the event of a spill, containment and cleanup must be performed safely to protect personnel and the environment.
Caption: Step-by-step workflow for managing an accidental spill.[7]
References
- 1. msds.evonik.com [msds.evonik.com]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. msds.evonik.com [msds.evonik.com]
- 5. msds.evonik.com [msds.evonik.com]
- 6. msds.evonik.com [msds.evonik.com]
- 7. turnbullgrainandseed.com [turnbullgrainandseed.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. download.basf.com [download.basf.com]
Methodological & Application
Application Notes and Protocols: Soya Amine in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the versatile roles of Soya amine in material science. This compound, a mixture of primary aliphatic amines derived from hydrogenated soybean oil fatty acids, typically composed of C16-C18 alkyl chains, offers a renewable and functional platform for various industrial and research applications. This document details its use as a corrosion inhibitor, an asphalt (B605645) emulsifier, an epoxy curing agent, and a potential capping agent in nanoparticle synthesis, complete with experimental protocols and data.
This compound as a Corrosion Inhibitor for Mild Steel
This compound is an effective corrosion inhibitor, particularly for protecting mild steel in acidic or saline environments. Its long alkyl chains and the polar amine head group facilitate the formation of a protective, hydrophobic film on the metal surface. The amine group adsorbs onto the steel, orienting the hydrophobic tails outwards, which repels corrosive aqueous species.[1] This mechanism significantly reduces the corrosion rate.
Mechanism of Action: Film Formation
The primary mechanism of corrosion inhibition by this compound is the formation of an adsorbed monolayer at the metal-solution interface. The nitrogen atom in the amine group acts as a Lewis base, donating its lone pair of electrons to the vacant d-orbitals of iron atoms on the steel surface. This creates a coordinate bond, anchoring the inhibitor molecule. The long, non-polar soya alkyl chains then form a dense hydrophobic layer, acting as a barrier to prevent the ingress of corrosive ions and water.
Caption: Adsorption of this compound on a steel surface to form a protective film.
Quantitative Data: Corrosion Inhibition Efficiency
While specific data for this compound is limited in readily available literature, data for similar fatty amines and their derivatives show high inhibition efficiencies. The following table presents representative data for an amine-based inhibitor on mild steel in a 1.0 M HCl solution, as determined by electrochemical analysis. The inhibition efficiency (IE%) is calculated using the formula:
IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] × 100
where Icorr(blank) is the corrosion current density without inhibitor and Icorr(inh) is the corrosion current density with the inhibitor.
| Inhibitor Concentration (ppm) | Corrosion Current Density (Icorr) (μA/cm²) | Corrosion Potential (Ecorr) (mV vs. SCE) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 550 | -475 | - |
| 100 | 88 | -490 | 84.0 |
| 200 | 55 | -495 | 90.0 |
| 300 | 38 | -500 | 93.1 |
| 400 | 25 | -505 | 95.5 |
| 500 | 20 | -510 | 96.4 |
Note: This data is representative of a high-performance fatty amine inhibitor and serves as an example. Actual values for this compound may vary.
Experimental Protocol: Potentiodynamic Polarization (Tafel Plot) Measurement
This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of this compound using potentiodynamic polarization.
1. Materials and Equipment:
-
Potentiostat/Galvanostat with corresponding software.
-
Three-electrode corrosion cell (Working Electrode: Mild Steel coupon; Counter Electrode: Platinum or Graphite rod; Reference Electrode: Saturated Calomel Electrode - SCE).
-
Mild steel coupons of known surface area.
-
Corrosive medium (e.g., 1.0 M HCl).
-
This compound inhibitor solutions of varying concentrations.
-
Silicon carbide (SiC) abrasive papers (up to 1200 grit), acetone (B3395972), and deionized water for electrode preparation.
2. Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the mild steel coupon with SiC papers of increasing grit size.
-
Degrease the coupon by sonicating in acetone for 5 minutes.
-
Rinse with deionized water and dry immediately.
-
Mount the coupon in the electrode holder, ensuring only a known surface area is exposed to the solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with 100 mL of the corrosive medium (without inhibitor for the blank measurement).
-
Immerse the electrodes in the solution.
-
Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for 60 minutes or until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
-
Repeat the entire process for different concentrations of this compound added to the corrosive medium.
-
-
Data Analysis:
-
Use the software's Tafel analysis tool to extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
The intersection point provides the corrosion current density (Icorr).
-
Calculate the Inhibition Efficiency (IE%) for each concentration.
-
This compound as an Asphalt Emulsifier
Derivatives of this compound, such as ethoxylated Soya amines, are effective cationic emulsifiers for producing slow-setting asphalt emulsions.[2][3] These emulsions are critical for applications like prime coating, tack coating, and cold mix asphalt paving. The positively charged amine head group adsorbs onto the negatively charged asphalt droplets, creating an electrostatic repulsion that keeps the droplets suspended in the water phase.
Logical Relationship: Components of a Cationic Asphalt Emulsion
Caption: Key components and their relationship in a this compound-based asphalt emulsion.
Quantitative Data: Asphalt Emulsion Properties
The performance of an asphalt emulsion is characterized by its stability and physical properties. The following table provides typical target values for a slow-setting cationic asphalt emulsion (CSS) according to ASTM standards.
| Property | ASTM Test Method | Typical Value |
| Viscosity, Saybolt Furol @ 25°C (s) | D7496 | 20 - 100 |
| Settlement, 5-day (%) | D6930 | < 5 |
| Sieve Test (%) | D6933 | < 0.1 |
| Cement Mixing Test (%) | D6935 | < 2.0 |
| Residue by Distillation (%) | D6997 | > 57 |
Experimental Protocol: Preparation and Stability Testing of a Cationic Asphalt Emulsion
1. Materials and Equipment:
-
High-shear colloid mill.
-
Heating mantles and temperature controllers.
-
Asphalt binder (e.g., PG 64-22).
-
Ethoxylated this compound.
-
Hydrochloric acid (HCl) for pH adjustment.
-
Deionized water.
-
500 mL graduated cylinders, sieves (850-μm), beakers, and stirring equipment.
2. Procedure: Emulsion Preparation
-
Soap Solution Preparation:
-
Heat the required amount of deionized water to 50°C.
-
Add the specified amount of ethoxylated this compound (e.g., 0.8% by weight of the final emulsion) to the hot water and stir until fully dissolved.
-
Slowly add HCl to the solution to adjust the pH to ~2.5. This protonates the amine, making it an effective cationic emulsifier.
-
-
Asphalt Preparation:
-
Heat the asphalt binder to 135-145°C to reduce its viscosity.
-
-
Emulsification:
-
Pre-heat the colloid mill to approximately 85°C.
-
Pump the hot soap solution and the molten asphalt simultaneously into the colloid mill. A typical formulation is 60% asphalt and 40% soap solution by weight.
-
The high shear action of the mill breaks the asphalt into fine droplets that are stabilized by the emulsifier.
-
Collect the resulting emulsion and allow it to cool to room temperature.
-
3. Procedure: Settlement Test (ASTM D6930)
-
Pour 500 mL of the prepared asphalt emulsion into a 500 mL glass graduated cylinder.
-
Seal the cylinder and let it stand undisturbed for 5 days (120 hours) at room temperature.
-
After 5 days, carefully siphon approximately 50 g of the emulsion from the top of the cylinder into a beaker.
-
Siphon the remaining emulsion from the cylinder, leaving the bottom 50 mL.
-
Thoroughly mix the bottom 50 mL and pour approximately 50 g into a separate beaker.
-
Determine the asphalt residue content of both the top and bottom samples by evaporation (ASTM D6934).
-
Calculate the settlement as the difference between the residue content of the bottom and top samples. A value less than 5% indicates good storage stability.
This compound as an Epoxy Curing Agent
Amines are widely used as curing agents (hardeners) for epoxy resins. This compound, being a primary aliphatic amine, can react with the epoxide groups of resins like Diglycidyl Ether of Bisphenol A (DGEBA) to form a cross-linked thermoset polymer. The use of a bio-based amine can enhance the flexibility and toughness of the resulting epoxy material.
Experimental Workflow: Epoxy Curing and Characterization
Caption: Workflow for preparing and testing this compound-cured epoxy specimens.
Quantitative Data: Mechanical Properties of Amine-Cured Epoxy
The mechanical properties of the cured epoxy depend on the structure of the amine and the curing conditions. The table below shows representative properties for a DGEBA epoxy resin cured with a bio-based amine hardener.
| Property | ASTM Test Method | Representative Value |
| Tensile Strength (MPa) | D638 | 40 - 70 |
| Tensile Modulus (GPa) | D638 | 2.5 - 3.5 |
| Flexural Strength (MPa) | D790 | 60 - 110 |
| Flexural Modulus (GPa) | D790 | 2.8 - 3.7 |
| Glass Transition Temp. (Tg) (°C) | E1356 (DSC) | 90 - 150 |
Experimental Protocol: Curing of DGEBA Epoxy with this compound
1. Materials and Equipment:
-
DGEBA-based epoxy resin.
-
This compound.
-
Silicone molds for tensile and flexural test specimens.
-
Vacuum oven.
-
Mechanical stirrer.
-
Universal Testing Machine (UTM) and Differential Scanning Calorimeter (DSC).
2. Procedure:
-
Stoichiometric Calculation:
-
Determine the Amine Hydrogen Equivalent Weight (AHEW) of the this compound and the Epoxide Equivalent Weight (EEW) of the DGEBA resin from supplier data sheets.
-
Calculate the required parts by weight of amine per 100 parts of resin (phr) using the formula: phr = (AHEW / EEW) × 100.
-
-
Mixing and Casting:
-
Preheat the epoxy resin to ~50°C to reduce its viscosity.
-
Weigh the calculated amounts of epoxy and this compound into a mixing vessel.
-
Mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is achieved.
-
Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into pre-heated silicone molds.
-
-
Curing:
-
Place the molds in an oven and cure using a two-stage cycle. A typical cycle might be 2 hours at 80°C followed by 3 hours at 125°C. (Note: The optimal curing cycle should be determined experimentally, for example, by using DSC).
-
After curing, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal stress.
-
-
Characterization:
-
Demold the specimens and condition them at standard laboratory conditions (23°C, 50% RH) for at least 24 hours before testing.
-
Perform tensile tests according to ASTM D638 and flexural tests according to ASTM D790 using the UTM.
-
Determine the glass transition temperature (Tg) using DSC.
-
This compound in Nanoparticle Synthesis (Potential Application)
While not widely documented, this compound's structure suggests its potential use as a capping or stabilizing agent in the synthesis of metallic nanoparticles, such as silver (AgNPs) or gold (AuNPs). Similar long-chain fatty amines (e.g., oleylamine) are known to act as both reducing agents and stabilizers. The amine group can reduce the metal salt precursor, and the long alkyl chain can then adsorb onto the nanoparticle surface, preventing aggregation and controlling growth.
Experimental Workflow: Nanoparticle Synthesis and Characterization
Caption: A potential workflow for synthesizing and characterizing this compound-capped silver nanoparticles.
Quantitative Data: Nanoparticle Characterization
The following table presents hypothetical but expected characterization data for silver nanoparticles synthesized using a fatty amine capping agent.
| Characterization Technique | Parameter | Expected Result |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~420 nm |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | 20 - 80 nm |
| DLS | Polydispersity Index (PDI) | < 0.3 |
| Transmission Electron Microscopy (TEM) | Particle Morphology | Spherical |
| TEM | Core Size | 10 - 50 nm |
Experimental Protocol: Synthesis of Silver Nanoparticles using this compound as a Capping Agent
1. Materials and Equipment:
-
Silver nitrate (B79036) (AgNO₃).
-
This compound.
-
Sodium borohydride (B1222165) (NaBH₄).
-
Ethanol and Deionized water.
-
Magnetic stirrer, centrifuge.
-
UV-Vis Spectrophotometer, Dynamic Light Scattering (DLS) instrument, Transmission Electron Microscope (TEM).
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
Prepare a 10 mM solution of this compound in ethanol.
-
Prepare a fresh, ice-cold 2 mM aqueous solution of NaBH₄.
-
-
Synthesis:
-
In a flask, add 50 mL of the 1 mM AgNO₃ solution.
-
While stirring vigorously, add 1 mL of the this compound solution.
-
Add the 2 mM NaBH₄ solution dropwise to the mixture. A color change to a yellowish-brown should be observed, indicating the formation of silver nanoparticles.
-
Continue stirring the solution for 1-2 hours at room temperature to ensure complete reaction and stabilization.
-
-
Purification:
-
Transfer the nanoparticle solution to centrifuge tubes.
-
Centrifuge at 10,000 rpm for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step two more times to remove excess reactants.
-
Re-disperse the final purified nanoparticles in a known volume of deionized water for characterization.
-
-
Characterization:
-
UV-Vis: Record the absorption spectrum to confirm the formation of AgNPs by identifying the characteristic SPR peak.
-
DLS: Measure the hydrodynamic size and polydispersity index to assess the size distribution and stability of the colloidal suspension.
-
TEM: Prepare a TEM grid by drop-casting a small amount of the nanoparticle solution. Allow it to dry and then observe the morphology, size, and dispersion of the nanoparticles.
-
References
Application Notes and Protocols: Soya Amine as a Corrosion Inhibitor in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of metallic materials in acidic environments is a significant challenge across various industries, including chemical processing, oil and gas, and metal finishing. Traditional corrosion inhibitors are often synthetic compounds that can be toxic and environmentally harmful.[1] "Soya amine," a term for amine-containing compounds derived from soybean, represents a class of green, biodegradable, and cost-effective corrosion inhibitors. These compounds, rich in nitrogen, oxygen, and sulfur, effectively mitigate corrosion on metals like steel in acidic solutions such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).[2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its constituent molecules onto the metal surface.[4] Soya amines, derived from soybean, contain isoflavones, amino acids, and other macromolecules with heteroatoms (N, O, S) and aromatic rings. These components facilitate the adsorption process, forming a protective barrier that isolates the metal from the corrosive acidic medium.[4] This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5] Studies suggest that this compound derivatives act as mixed-type inhibitors, with a predominant effect on the anodic reaction. The adsorption can be characterized by physisorption (electrostatic interactions) and chemisorption (covalent bonding), often following the Langmuir adsorption isotherm.[6]
Experimental Protocols
To evaluate the performance of this compound as a corrosion inhibitor, several standard techniques are employed. The following protocols outline the methodologies for weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Experimental Workflow
The general workflow for testing a corrosion inhibitor is as follows:
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Abrasive paper (various grits)
-
Acetone and distilled water for cleaning
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Corrosive medium (e.g., 0.5 M HCl or 1 M H2SO4)
-
This compound inhibitor solutions of varying concentrations (e.g., 0.5 to 2.5 g/L)
-
Thermostatic water bath
Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with abrasive papers of decreasing grit size, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Weigh the prepared coupons accurately using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in beakers containing the acidic solution with and without different concentrations of this compound.[7] Ensure the coupons are fully submerged. The immersion period can range from several hours to days, depending on the desired experimental conditions.[7]
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons, wash with distilled water, clean with a suitable cleaning solution (e.g., a solution containing hexamethylenetetramine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[8]
-
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.[9]
a) Potentiodynamic Polarization (PDP)
This method determines the corrosion current density (i_corr) and corrosion potential (E_corr).
Protocol:
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode immersed in the test solution (acid with and without inhibitor).
-
Stabilization: Allow the open circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[10]
-
Data Analysis:
-
Plot the polarization curve (log |i| vs. E).
-
Extrapolate the linear Tafel regions of the cathodic and anodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[1]
-
Inhibition Efficiency (%IE): %IE = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100, where i_corr,blank and i_corr,inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]
-
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer process.[11]
Protocol:
-
Cell Setup and Stabilization: Use the same setup as for PDP and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).[12]
-
Fit the data to an equivalent electrical circuit to model the corrosion process and extract parameters like solution resistance (R_s) and R_ct.[12][13]
-
Inhibition Efficiency (%IE): %IE = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100, where R_ct,inhibitor and R_ct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[1]
-
Data Presentation
The following tables summarize typical quantitative data obtained from studies on soybean-derived corrosion inhibitors.
Table 1: Potentiodynamic Polarization Data for Steel in 0.5 M HCl with Soybean Extract
| Inhibitor Concentration (g/L) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Corrosion Rate (mm/y) | Inhibition Efficiency (%IE) |
| 0 (Blank) | -480 | 1050 | 12.2 | - |
| 0.5 | -465 | 150 | 1.74 | 85.7 |
| 1.0 | -450 | 80 | 0.93 | 92.4 |
| 1.5 | -440 | 40.5 | 0.47 | 96.1 |
| 2.0 | -435 | 55 | 0.64 | 94.8 |
| 2.5 | -430 | 68 | 0.79 | 93.5 |
Data synthesized from literature values for illustrative purposes.
Table 2: Weight Loss Data for Carbon Steel in 1 M H2SO4 with Soy Polymer (SP)
| Inhibitor Concentration (g/L) | Weight Loss (mg) | Corrosion Rate (g/m²/h) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 125.4 | 1.045 | - |
| 0.1 | 45.1 | 0.376 | 64.0 |
| 0.2 | 30.1 | 0.251 | 76.0 |
| 0.3 | 20.6 | 0.172 | 83.6 |
| 0.4 | 15.2 | 0.127 | 87.8 |
| 0.5 | 13.2 | 0.110 | 89.5 |
Data synthesized from literature values for illustrative purposes.[2]
Conclusion
This compound and its derivatives have demonstrated excellent potential as green corrosion inhibitors for metals in acidic media. Their effectiveness is attributed to the adsorption of their organic constituents onto the metal surface, forming a protective barrier. The experimental protocols detailed in this document provide a comprehensive framework for researchers to evaluate and quantify the performance of these promising, environmentally friendly inhibitors. The high inhibition efficiencies, reaching up to 96%, make this compound a viable alternative to conventional toxic inhibitors in various industrial applications.
References
- 1. Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives [mdpi.com]
- 4. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical and experimental studies on the corrosion inhibition potentials of some purines for aluminum in 0.1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Corrosion Inhibition Coating Based on the Self-Assembled Polydopamine Films and Its Anti-Corrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Soya Amine as an Emulsifying Agent in Novel Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soya amine and its derivatives are a versatile class of bio-based surfactants derived from soybean oil.[1] Comprising a mixture of primary and secondary fatty amines, predominantly dodecylamine (B51217) and tetradecylamine, this compound can be chemically modified, most commonly through ethoxylation, to create a range of surfactants with varying properties.[1] Ethoxylated soya amines, for instance, are widely used in agrochemical formulations as emulsifiers and adjuvants to enhance the efficacy of herbicides.[2][3] Their cationic nature, when protonated in acidic conditions, makes them particularly interesting for applications requiring interaction with negatively charged surfaces, such as in drug delivery systems and personal care products.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a primary emulsifying agent in the development of novel formulations, with a focus on nanoemulsions for potential drug delivery applications. Detailed protocols for formulation, characterization, and stability testing are provided to guide researchers in harnessing the potential of this bio-derived surfactant.
Physicochemical Properties and Applications
This compound and its ethoxylated derivatives exhibit a range of physicochemical properties that make them effective emulsifying agents.[2][6][7]
Key Properties:
-
Amphiphilic Nature: Possessing both a hydrophobic fatty acid tail and a hydrophilic amine head group, allowing them to adsorb at oil-water interfaces and reduce interfacial tension.[5]
-
Cationic Character: The amine group can be protonated in acidic to neutral conditions, imparting a positive charge to the emulsion droplets.[4] This cationic nature is advantageous for mucoadhesion and interaction with negatively charged biological membranes.[8][9]
-
Versatility: The degree of ethoxylation can be varied to modify the hydrophilicity (HLB value) of the surfactant, making it suitable for a range of oil phases and applications.[4][10]
Primary Applications:
-
Agrochemicals: Extensively used as emulsifiers and adjuvants in pesticide and herbicide formulations to improve spray retention, droplet spreading, and penetration of active ingredients.[11][12][13][14]
-
Industrial: Employed as corrosion inhibitors, antistatic agents, and in the production of various other surfactants.[1]
-
Novel Formulations: Emerging applications in drug delivery, particularly for topical and mucosal routes, where the cationic charge can enhance bioavailability.[8][9]
Experimental Protocols
Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Nanoemulsion
This protocol describes a high-energy emulsification method to produce a this compound-stabilized oil-in-water nanoemulsion.
Materials:
-
This compound ethoxylate (e.g., with 5-15 moles of ethylene (B1197577) oxide)
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous phase (deionized water)
-
Acid for pH adjustment (e.g., hydrochloric acid)
Equipment:
-
High-pressure homogenizer or microfluidizer[15]
-
Magnetic stirrer
-
pH meter
Procedure:
-
Preparation of the Aqueous Phase:
-
Dispense the desired amount of deionized water into a beaker.
-
Add the this compound ethoxylate to the water and stir until fully dissolved.
-
Adjust the pH of the aqueous phase to the desired value (e.g., pH 5-6) using a dilute acid solution to ensure protonation of the amine groups.
-
-
Preparation of the Oil Phase:
-
If a lipophilic drug is to be encapsulated, dissolve it in the oil phase at this stage. Gentle heating may be applied if necessary to aid dissolution.
-
-
Formation of a Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) with a magnetic stirrer.
-
Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).[15]
-
Collect the resulting nanoemulsion in a clean, sterile container.
-
Protocol 2: Characterization of the this compound-Stabilized Nanoemulsion
2.1 Droplet Size and Polydispersity Index (PDI) Analysis
Droplet size and PDI are critical parameters that influence the stability and bioavailability of nanoemulsions. Dynamic Light Scattering (DLS) is a common technique for this analysis.[16][17]
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Dilute a small aliquot of the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and perform the measurement.
-
Record the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse and stable nanoemulsion.
2.2 Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the emulsion droplets and is a key indicator of electrostatic stability.[18] For cationic emulsions stabilized by this compound, a positive zeta potential is expected.
Equipment:
-
Zeta potential analyzer (often integrated with a DLS instrument)
Procedure:
-
Dilute the nanoemulsion with deionized water as for droplet size analysis.
-
Inject the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument software will calculate the zeta potential. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.[1]
Protocol 3: Stability Assessment of the this compound-Stabilized Nanoemulsion
3.1 Physical Stability Testing
Physical stability is assessed by monitoring changes in the nanoemulsion's physical properties over time under different storage conditions.[2]
Procedure:
-
Divide the nanoemulsion into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation.
-
At each time point, measure the droplet size, PDI, and zeta potential as described in Protocol 2. Significant changes in these parameters can indicate instability.
3.2 Freeze-Thaw Cycle Testing
This test evaluates the emulsion's stability against temperature fluctuations.
Procedure:
-
Subject a sample of the nanoemulsion to a series of freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours).
-
After a predetermined number of cycles (e.g., 3-5), visually inspect the sample and measure its droplet size, PDI, and zeta potential.
Data Presentation
The following tables present hypothetical but representative data for the characterization and stability of a this compound-stabilized nanoemulsion.
Table 1: Physicochemical Characterization of a this compound-Stabilized Nanoemulsion
| Parameter | Value |
| Droplet Size (Z-average) | 150 ± 5 nm |
| Polydispersity Index (PDI) | 0.21 ± 0.02 |
| Zeta Potential | +35 ± 2 mV |
| pH | 5.5 |
| Appearance | Translucent liquid |
Table 2: Physical Stability of this compound-Stabilized Nanoemulsion at Different Temperatures
| Storage Condition | Time (days) | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| 4°C | 0 | 150 | 0.21 | +35 |
| 30 | 152 | 0.22 | +34 | |
| 90 | 155 | 0.23 | +33 | |
| 25°C | 0 | 150 | 0.21 | +35 |
| 30 | 158 | 0.24 | +32 | |
| 90 | 165 | 0.26 | +30 | |
| 40°C | 0 | 150 | 0.21 | +35 |
| 30 | 175 | 0.28 | +28 | |
| 90 | 210 | 0.35 | +25 |
Visualizations
Caption: Workflow for the formulation and characterization of a this compound-stabilized nanoemulsion.
Caption: Key parameters influencing the stability of cationic nanoemulsions.
Conclusion
This compound and its derivatives represent a promising class of bio-based, cationic emulsifiers for the development of novel formulations. Their versatile physicochemical properties and potential for enhancing bioavailability make them attractive for applications in drug delivery, personal care, and advanced agrochemical formulations. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this compound in their own formulation development efforts. Further research into the biocompatibility and specific interactions of this compound-based systems with biological systems will be crucial for their successful translation into advanced products.
References
- 1. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. cipac.org [cipac.org]
- 4. Fatty amine ethoxylates [schaerer-surfactants.com]
- 5. shreechem.in [shreechem.in]
- 6. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants [ouci.dntb.gov.ua]
- 7. Ethoxylates | Ethoxylated Surfactants | Applications | Venus Ethoxyethers [venus-goa.com]
- 8. Recent Advances in Cationic Nanoemulsions for Drug Delivery: Preparation, Properties, and Applications | Bentham Science [benthamscience.com]
- 9. Development of the Novel Cationic Nanoemulsion Drug Delivery System [journal11.magtechjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Influence of Adjuvants on Absorption of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 12. Crop Protection Network [cropprotectionnetwork.org]
- 13. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 14. invasive.org [invasive.org]
- 15. Determination of zeta potential in concentrated dispersions by electroacoustic spectrometry | Norlab [norlab.com]
- 16. brookhaveninstruments.com [brookhaveninstruments.com]
- 17. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols for Soya Amine in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of soya amine functionalities, primarily derived from soy protein and soy lecithin (B1663433), in the synthesis of nanoparticles for various applications, including drug delivery.
Introduction
"this compound" in the context of nanoparticle synthesis refers to the amine groups (-NH₂) readily available in soy-derived macromolecules such as proteins (e.g., soy protein isolate - SPI) and phospholipids (B1166683) (e.g., soy lecithin). These amine groups, along with other functional moieties present in these biomolecules, can act as effective reducing and capping agents in the formation of nanoparticles. This "green synthesis" approach offers a biocompatible and biodegradable alternative to conventional chemical methods.
The amine groups contribute to the synthesis process in several ways:
-
Reduction of Metal Ions: The lone pair of electrons on the nitrogen atom of the amine group can participate in the reduction of metal salts to form metallic nanoparticles.
-
Nanoparticle Stabilization: Amine groups can adsorb onto the surface of newly formed nanoparticles, providing a protective coating that prevents aggregation and controls particle growth. This is achieved through electrostatic and steric stabilization.
-
Surface Functionalization: The presence of amine groups on the nanoparticle surface allows for further modification and conjugation with drugs, targeting ligands, or other molecules.
This document outlines two primary protocols: the use of soy protein isolate for the encapsulation of hydrophobic drugs and the use of soy lecithin for the formation of lipid-based nanoparticles.
Data Summary
The following tables summarize key quantitative data from representative studies on nanoparticle synthesis using soy-derived materials.
Table 1: Nanoparticle Synthesis using Soy Protein Isolate (SPI)
| Parameter | Value | Reference |
| Starting Materials | ||
| Soy Protein Isolate (SPI) Concentration | 1% (w/v) | [1] |
| Curcumin (B1669340) (Model Drug) Concentration | 5 mg/mL | [2] |
| SPI to Curcumin Mass Ratio | 10:1 | [2] |
| Polysaccharide Stabilizer (Carrageenan) | 1:1 mass ratio with SPI | [2] |
| Reaction Conditions | ||
| pH | 3.5 | [2] |
| Nanoparticle Characteristics | ||
| Average Particle Size | 220.1 - 286.7 nm | [3][4][5] |
| Zeta Potential | Approx. -36 mV | [3][4][5] |
| Polydispersity Index (PDI) | 0.12 | [2] |
| Drug Loading and Release | ||
| Encapsulation Efficiency | Up to 97.2% | [3][4][5][6] |
| Loading Capacity | 2.7% - 4.16% | [2][3][4][5] |
Table 2: Nanoparticle Synthesis using Soy Lecithin
| Parameter | Value | Reference |
| Starting Materials | ||
| Soy Lecithin Concentration | 2.5 - 7.5% (w/w) | [7] |
| Oil Phase (e.g., Snake Oil) | 15% (w/w) | [7] |
| Aqueous Phase | Glycerol (B35011) Solution (0-100%) | [7] |
| Reaction Conditions | ||
| Homogenization Pressure | 1,000 bar | [7] |
| Number of Cycles | 4 | [7] |
| Nanoparticle Characteristics | ||
| Average Particle Size | 58 - 309 nm | [7] |
| Zeta Potential | -41.8 mV | [8] |
Experimental Protocols
Protocol 1: Encapsulation of a Hydrophobic Drug (Curcumin) using Soy Protein Isolate (SPI)
This protocol describes a desolvation method for the preparation of curcumin-loaded SPI nanoparticles.
Materials:
-
Soy Protein Isolate (SPI)
-
Curcumin
-
Ethanol (B145695) (95%)
-
Deionized (DI) water
-
Carrageenan (optional, as a co-stabilizer)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
Homogenizer (optional)
-
Freeze-dryer (optional)
Procedure:
-
SPI Dispersion: Prepare a 1% (w/v) SPI solution by dissolving 1 g of SPI in 100 mL of DI water with continuous stirring for 2 hours at room temperature.
-
pH Adjustment: Adjust the pH of the SPI solution to 12.0 using 1 M NaOH to unfold the protein structure, then stir for 30 minutes. Subsequently, adjust the pH to 7.0 with 1 M HCl.
-
Curcumin Solution: Prepare a stock solution of curcumin in 95% ethanol (e.g., 1 mg/mL).
-
Drug Encapsulation:
-
Slowly add the curcumin solution to the SPI dispersion under constant stirring. A typical SPI to curcumin mass ratio is 10:1.
-
If using a co-stabilizer like carrageenan, a solution of the polysaccharide can be added at this stage.
-
Continue stirring for at least 1 hour to allow for the incorporation of curcumin into the protein matrix.
-
-
Nanoparticle Formation (Desolvation):
-
Slowly add ethanol to the mixture with gentle stirring until the solution becomes turbid, indicating the formation of nanoparticles. The final ethanol concentration is typically around 80% (v/v).
-
-
Cross-linking (Optional): To enhance the stability of the nanoparticles, a cross-linking agent such as glutaraldehyde (B144438) can be added at a low concentration (e.g., 0.1% w/v) and allowed to react for several hours. This step should be performed with caution in a well-ventilated fume hood.
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 x g) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water.
-
Repeat the washing step twice to remove free curcumin and other reagents.
-
-
Storage: The purified nanoparticles can be stored as an aqueous suspension at 4°C or freeze-dried for long-term storage.
Protocol 2: Preparation of Soy Lecithin-Based Nanoemulsions
This protocol details the preparation of a nanoemulsion using soy lecithin as the emulsifier via a high-pressure homogenization method.
Materials:
-
Soy Lecithin
-
Oil phase (e.g., medium-chain triglycerides, snake oil)
-
Aqueous phase (e.g., DI water, glycerol solution)
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed stirrer/homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of Oil Phase: Dissolve the desired concentration of soy lecithin (e.g., 5% w/w) in the oil phase (e.g., 15% w/w) at 50°C with stirring until a clear solution is obtained.
-
Preparation of Aqueous Phase: Prepare the aqueous phase, which can be DI water or a solution containing cryoprotectants or viscosity modifiers like glycerol.
-
Pre-emulsification:
-
Heat both the oil and aqueous phases to 50°C.
-
Slowly add the oil phase to the aqueous phase under high-speed stirring (e.g., 1200 rpm) for 2-5 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 1,000 bar.
-
Repeat the homogenization for 4 cycles to obtain a nanoemulsion with a uniform droplet size.
-
-
Cooling and Storage: Allow the nanoemulsion to cool to room temperature and store at 4°C.
Visualizations
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. An Effective Method to Prepare Curcumin-Loaded Soy Protein Isolate Nanoparticles Co-Stabilized by Carrageenan and Fucoidan [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanoparticles synthesized from soy protein: preparation, characterization, and application for nutraceutical encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles synthesized from soy protein: preparation, characterization, and application for nutraceutical encapsulation. | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation and Characterization of a Lecithin Nanoemulsion as a Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Soya Amine in Agricultural Adjuvant Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soya amine and its derivatives, particularly ethoxylated soya amines, are non-ionic surfactants derived from soybean oil.[1][2] In the formulation of agricultural adjuvants, they play a crucial role in enhancing the efficacy of pesticides, including herbicides, insecticides, and fungicides.[3] An adjuvant is a substance added to a pesticide formulation or tank mix to improve its performance and/or physical properties.[3] this compound-based adjuvants primarily function as wetting agents, spreading agents, and penetrants, which facilitate better coverage and uptake of the active ingredient by the target plant or pest.[1][4] Their use can lead to more consistent and effective pest control, potentially at lower pesticide application rates.[5] Furthermore, being derived from a renewable resource, soy-based adjuvants are often considered to have a favorable environmental profile, including biodegradability.[6]
Mechanism of Action
The primary mechanism of action for this compound adjuvants is physicochemical, aimed at overcoming the barriers that prevent a pesticide from reaching its target site. This involves several key processes:
-
Reduction of Surface Tension: this compound ethoxylates reduce the surface tension of spray droplets, allowing them to spread more effectively over the waxy cuticle of plant leaves rather than beading up and rolling off.[1][2]
-
Increased Wetting and Spreading: By lowering the contact angle of the spray droplet on the leaf surface, these adjuvants ensure a larger area of contact, which enhances the potential for pesticide absorption.[7][8]
-
Enhanced Penetration: this compound adjuvants can help to solubilize the waxy components of the plant cuticle, facilitating the penetration of the active ingredient into the plant tissues.[4]
-
Improved Tank-Mix Compatibility: In some cases, these adjuvants can improve the physical compatibility of different pesticides and fertilizers in a tank mix, preventing the formation of precipitates or separation of components.
The following diagram illustrates the logical workflow of how this compound adjuvants enhance pesticide efficacy.
Quantitative Data on Performance
The effectiveness of a this compound-based adjuvant can be quantified through various laboratory and greenhouse experiments. The following tables provide an example of the type of data that should be generated to evaluate the performance of a new this compound adjuvant formulation.
Table 1: Effect of this compound Ethoxylate Concentration on Surface Tension of a Glyphosate (B1671968) Solution
| This compound Ethoxylate Concentration (% v/v) | Surface Tension (mN/m) |
| 0 (Glyphosate alone) | 72.8 |
| 0.1 | 45.2 |
| 0.25 | 35.1 |
| 0.5 | 30.5 |
| 1.0 | 28.9 |
Note: Data is illustrative. Actual values will vary based on the specific this compound ethoxylate, glyphosate formulation, and water quality.
Table 2: Contact Angle of Glyphosate Spray Droplets on Soybean (Glycine max) and Corn (Zea mays) Leaves with and without this compound Ethoxylate Adjuvant
| Treatment | Contact Angle on Soybean Leaf (degrees) | Contact Angle on Corn Leaf (degrees) |
| Glyphosate alone | 129°[8] | 115° |
| Glyphosate + 0.5% this compound Ethoxylate | 55° | 48° |
Note: Data is illustrative. The contact angle of a water droplet on a soybean leaf can be around 129°.[8] Actual values will depend on the specific leaf surface characteristics and the formulation.
Table 3: Efficacy of Glyphosate with and without this compound Ethoxylate Adjuvant on Velvetleaf (Abutilon theophrasti)
| Treatment | Application Rate (kg a.i./ha) | Weed Control (%) - 14 Days After Treatment |
| Glyphosate alone | 0.43 | 65 |
| Glyphosate + 0.5% this compound Ethoxylate | 0.43 | 88[9] |
| Untreated Control | 0 | 0 |
Note: Data is illustrative. Cationic tertiary amine surfactants have been shown to enhance glyphosate performance.[9] Actual efficacy will depend on environmental conditions, weed growth stage, and specific formulations.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of this compound adjuvants.
Protocol 1: Determination of Surface Tension
Objective: To measure the effect of different concentrations of this compound adjuvant on the surface tension of a pesticide solution.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Pesticide active ingredient or formulation
-
This compound adjuvant
-
Distilled or deionized water
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Pipettes
Procedure:
-
Prepare a stock solution of the pesticide in water at the desired concentration.
-
Create a series of dilutions of the this compound adjuvant in the pesticide solution (e.g., 0.1%, 0.25%, 0.5%, 1.0% v/v).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the control (pesticide solution without adjuvant).
-
Rinse the probe thoroughly between measurements.
-
Measure the surface tension of each adjuvant dilution.
-
Record the temperature at which the measurements are taken.
-
Repeat each measurement at least three times and calculate the average.
The following diagram outlines the experimental workflow for determining surface tension.
Protocol 2: Contact Angle Measurement
Objective: To determine the effect of a this compound adjuvant on the contact angle of spray droplets on a target leaf surface.
Materials:
-
Contact angle goniometer with a high-speed camera
-
Microsyringe for droplet deposition
-
Freshly collected plant leaves (e.g., soybean, corn)
-
Pesticide solution with and without the this compound adjuvant
-
Double-sided tape or clips to secure the leaf
Procedure:
-
Prepare the pesticide solutions as described in Protocol 1.
-
Mount a fresh, undamaged leaf on the goniometer stage, ensuring the surface is flat and horizontal.
-
Fill the microsyringe with the test solution.
-
Carefully dispense a single droplet of a specific volume (e.g., 5 µL) onto the leaf surface.
-
Immediately capture an image of the droplet.
-
Use the goniometer software to measure the contact angle between the droplet and the leaf surface.
-
Repeat the measurement at multiple locations on the leaf and on several different leaves to account for natural variability.
-
Calculate the average contact angle for each treatment.
Protocol 3: Greenhouse Efficacy Trial
Objective: To evaluate the enhancement of pesticide efficacy by a this compound adjuvant under controlled conditions.
Materials:
-
Target weed or insect pest species grown in pots
-
Crop species for safety evaluation
-
Pesticide to be tested
-
This compound adjuvant
-
Pressurized spray chamber or cabinet
-
Appropriate spray nozzles
Procedure:
-
Grow the target weeds/pests and crop plants to a uniform growth stage.
-
Prepare the pesticide spray solutions with and without the this compound adjuvant at various concentrations.
-
Include an untreated control group.
-
Randomize the pots and place them in the spray chamber.
-
Apply the treatments at a calibrated spray volume and pressure.
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Evaluate pesticide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment). Efficacy can be assessed by visual ratings of injury, plant biomass reduction, or insect mortality.
-
Assess crop phytotoxicity by visual ratings of injury (e.g., chlorosis, necrosis, stunting).
-
Statistically analyze the data to determine significant differences between treatments.
Protocol 4: Tank-Mix Compatibility Test (Jar Test)
Objective: To assess the physical compatibility of a this compound adjuvant with one or more pesticide formulations in a spray tank mixture.
Materials:
-
Clear glass quart jars with lids
-
Pipettes or measuring cylinders
-
Water from the intended spray source
-
This compound adjuvant
-
Pesticide(s) to be tank-mixed
Procedure:
-
Add one pint of the carrier water to the jar.
-
Add the tank-mix components one at a time in the proper mixing order (generally, compatibility agents, dry formulations, flowables, emulsifiable concentrates, and then solutions). Adjuvants are typically added in the sequence of pesticides in the same group.
-
Cap the jar and invert it 10-15 times after the addition of each component.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of flakes, crystals, sludge, gels, or separation into layers.
-
If the mixture remains uniform, the components are physically compatible.
Crop Safety and Environmental Fate
Crop Safety: While soy-based adjuvants are generally considered safe for crops, it is crucial to evaluate the phytotoxicity of any new formulation.[10] The greenhouse efficacy trial protocol (Protocol 3) should include an assessment of crop injury at the intended use rate and at twice the intended rate to determine the margin of safety.
Environmental Fate: Ethoxylated fatty amines, the class of compounds to which this compound ethoxylates belong, are known to be biodegradable.[6] The degradation process often involves the cleavage of the C(alkyl)-N bond by microorganisms, which can utilize the alkyl chain as a carbon source.[6] The resulting degradation products are generally considered to be non-toxic.[6] However, the specific rate of degradation and potential for accumulation in different environmental compartments (soil, water, sediment) should be assessed according to standardized guidelines, such as those provided by the OECD.[11][12]
The following diagram illustrates a simplified biodegradation pathway for this compound ethoxylate.
Conclusion
This compound-based adjuvants are valuable tools in modern agriculture for enhancing the performance of crop protection products. Their formulation and application require a thorough understanding of their physicochemical properties and interactions with active ingredients. The protocols and data presented in these application notes provide a framework for the systematic evaluation of new this compound adjuvant formulations, ensuring both efficacy and safety. Rigorous testing according to standardized methods is essential for the successful development and registration of these products.
References
- 1. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 2. Cas 61791-24-0,POE (5) this compound | lookchem [lookchem.com]
- 3. invasive.org [invasive.org]
- 4. Adjuvant ingredients that put crop protection to work | Agronomy [chsagronomy.com]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hh-ra.org [hh-ra.org]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. images.chemycal.com [images.chemycal.com]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Application Notes: Soya Amine as a Cationic Flotation Agent in Mining
Introduction
Soya amine is a primary fatty amine derived from the fatty acids present in soybean oil.[1][2] It functions as a potent cationic collector in froth flotation, a widely used process for mineral beneficiation.[1] In aqueous solutions, the amine group protonates to form a positively charged cation (RNH₃⁺), which is the active species for collection.[3] While applicable to various non-metallic minerals like feldspar (B12085585) and phosphate, this compound and similar fatty amines are most prominently used in the reverse cationic flotation of iron ores .[1][4] This process aims to selectively float silicate (B1173343) gangue minerals (impurities like quartz) away from the valuable iron oxide minerals (hematite, magnetite), thereby upgrading the iron ore concentrate.[5]
Mechanism of Action: Reverse Flotation of Siliceous Iron Ore
The success of reverse flotation hinges on rendering the gangue mineral surfaces hydrophobic while keeping the valuable mineral surfaces hydrophilic. This is achieved through precise control of the pulp chemistry.
-
pH Adjustment: The flotation process is conducted in an alkaline medium, typically at a pH between 8 and 11.[4][6] In this pH range, the surface of silica (B1680970) (SiO₂) is negatively charged. Conversely, the surface of iron oxides has a lower point of zero charge and is less affected or can be depressed.
-
Depression of Iron Oxides: A depressant, most commonly gelatinized starch, is added to the slurry.[4] The starch selectively adsorbs onto the surface of the iron oxide particles, forming a hydrophilic layer that prevents the adsorption of the amine collector.[4]
-
Collection of Silica: The cationic this compound collector is then introduced. Due to electrostatic attraction, the positively charged ammonium (B1175870) head group (RNH₃⁺) of the this compound molecule adsorbs onto the negatively charged silica surface.[4]
-
Hydrophobicity and Aeration: The hydrophobic hydrocarbon tail of the adsorbed amine orients outwards into the aqueous phase, transforming the silica particle's surface from hydrophilic to hydrophobic. When air is sparged through the flotation cell, the now-hydrophobic silica particles attach to the air bubbles and are levitated to the surface, forming a froth that is subsequently removed. The depressed, hydrophilic iron ore remains in the pulp and is collected as the concentrate.
References
- 1. Flotation Reagents: Uses and Advantages in Ore Processing - 911Metallurgist [911metallurgist.com]
- 2. This compound Distilled Supplier | 61790-18-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. Iron Ore Reverse Flotation Process Method and Mineral Processing Reagents - Xinhai [xinhaimining.com]
- 4. prominetech.com [prominetech.com]
- 5. Collecting Agent–Mineral Interactions in the Reverse Flotation of Iron Ore: A Brief Review [mdpi.com]
- 6. WO2008077849A1 - Amine formulations for reverse froth flotation of silicates from iron ore - Google Patents [patents.google.com]
Application Notes and Protocols: Soya Amine as a Raw Material for Surfactant Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soya amine, derived from soybean oil, is a versatile and renewable raw material for the production of a variety of surfactants.[1] Its composition, primarily a mixture of primary aliphatic amines with C16-C18 alkyl chains, makes it an excellent starting point for synthesizing cationic, non-ionic, and amphoteric surfactants.[2] These bio-based surfactants are gaining significant interest as sustainable alternatives to petroleum-derived counterparts in various applications, including personal care products, agricultural formulations, and industrial processes like corrosion inhibition.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of surfactants derived from this compound.
This compound-Based Surfactants: A Comparative Overview
This compound can be chemically modified to produce surfactants with a range of properties. The primary types include:
-
Cationic Surfactants: Produced by the quaternization of the primary amine group, these surfactants exhibit excellent conditioning, anti-static, and antimicrobial properties.
-
Non-ionic Surfactants (Ethoxylates): Synthesized by the reaction of this compound with ethylene (B1197577) oxide, these surfactants are versatile emulsifiers, wetting agents, and detergents with tunable properties based on the degree of ethoxylation.[3][4]
-
Amphoteric Surfactants: These surfactants contain both acidic and basic functional groups, offering mildness, good foaming properties, and stability over a wide pH range. They can be synthesized by reacting this compound with compounds like sodium chloroacetate.[5]
Quantitative Data on this compound-Based Surfactants
The following table summarizes key quantitative data for different classes of surfactants that can be derived from this compound. The data is a compilation from literature on soy-based and similar fatty amine-derived surfactants to provide a comparative perspective.
| Surfactant Type | Derivative Example | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) (mN/m) | Hydrophile-Lipophile Balance (HLB) | Key Applications |
| Cationic | Quaternized this compound | ~1-15 mmol/dm³ | ~30-40 | N/A | Hair conditioners, fabric softeners, biocides, corrosion inhibitors |
| Non-ionic | Ethoxylated this compound (5 EO) | Varies with ethoxylation | Varies with ethoxylation | ~9-10 | Emulsifiers, detergents, wetting agents in agriculture and industry |
| Non-ionic | Ethoxylated this compound (10 EO) | Varies with ethoxylation | Varies with ethoxylation | ~12-13 | Solubilizers, detergents in household and industrial cleaners |
| Amphoteric | This compound Carboxybetaine | ~0.5-5 mmol/L | ~30-35 | N/A | Mild shampoos, personal care cleansers, industrial foamers |
| Specialty | CO2-Switchable Surfactant (from epoxidized soybean oil) | 0.2 mmol/L[6] | 35.8 mN/m[6] | N/A | Enhanced oil recovery, smart cleaning formulations |
Experimental Protocols
Synthesis of Cationic Surfactant: Quaternized this compound
This protocol describes the synthesis of a quaternary ammonium (B1175870) cationic surfactant from this compound. The reaction involves the alkylation of the tertiary amine (formed in situ) to create a permanently charged cationic head group.
Materials:
-
This compound
-
Methyl iodide (or other alkylating agent like dimethyl sulfate)
-
Isopropanol (B130326) (solvent)
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 mole of this compound in a suitable volume of isopropanol.
-
Alkylation: While stirring, slowly add 2.2 moles of methyl iodide to the solution. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After cooling to room temperature, add sodium bicarbonate to neutralize any unreacted acid.
-
Solvent Removal: Remove the isopropanol using a rotary evaporator.
-
Purification: The resulting quaternized this compound can be further purified by washing with a non-polar solvent like hexane (B92381) to remove unreacted starting materials.
-
Characterization: Confirm the structure of the product using techniques such as FTIR and NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. kruss-scientific.com [kruss-scientific.com]
- 4. Fatty amine ethoxylates [schaerer-surfactants.com]
- 5. Physicochemical properties of quaternized poly(amidoamine) dendrimers with alkyl groups and of their mixtures with sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soybean-Oil-Based CO2-Switchable Surfactants with Multiple Heads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Soya Amine in Asphalt Emulsion Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soya amine and its derivatives are cationic surfactants derived from soybean oil.[1] In the realm of asphalt (B605645) technology, they play a crucial role as emulsifying agents, facilitating the dispersion of asphalt globules in water to form stable asphalt emulsions.[1] These emulsions are essential for various road construction and maintenance applications, including chip seals, tack coats, and slurry seals, offering a more environmentally friendly and energy-efficient alternative to traditional hot-mix asphalt.[2]
The fundamental principle behind the efficacy of this compound lies in its molecular structure. As a fatty amine, it possesses a hydrophilic (water-attracting) amine head and a lipophilic (oil-attracting) hydrocarbon tail.[3] In an acidic aqueous medium, the amine group becomes protonated, acquiring a positive charge.[4] This positive charge is critical for the emulsifier's function, leading to the formation of cationic asphalt emulsions.[1] The positively charged asphalt droplets exhibit excellent adhesion to most aggregates, which typically carry a negative surface charge, ensuring a durable bond between the asphalt and the mineral aggregate.[2][5]
These application notes provide a comprehensive overview of the role of this compound in asphalt emulsion technology, including detailed experimental protocols for emulsion preparation and characterization, as well as illustrative performance data.
Data Presentation
The performance of an asphalt emulsion is dictated by several key parameters, including emulsion stability, particle size, viscosity, and adhesion. The concentration and specific type of this compound emulsifier used significantly influence these properties. The following tables summarize the expected trends and provide illustrative quantitative data for a typical cationic rapid-setting (CRS) asphalt emulsion formulated with a this compound derivative.
Table 1: Effect of this compound Emulsifier Concentration on Asphalt Emulsion Properties
| Emulsifier Concentration (% by weight of emulsion) | Viscosity (Saybolt Furol Seconds @ 50°C) | 24-hour Storage Stability (%) | Mean Particle Size (μm) |
| 0.3 | 25 | < 1 | 6.5 |
| 0.5 | 45 | < 1 | 5.2 |
| 0.7 | 70 | < 1 | 4.1 |
| 1.0 | 110 | < 1 | 3.5 |
Note: Data are illustrative and can vary based on the specific this compound derivative, asphalt source, and processing conditions.
Table 2: Comparative Performance of this compound and Tallow (B1178427) Amine Emulsifiers
| Emulsifier Type | Emulsifier Dosage (%) | Coating on Siliceous Aggregate (%) | Adhesion Strength (Pull-off Test, MPa) |
| This compound Derivative | 0.6 | > 95 | 1.8 |
| Tallow Amine Derivative | 0.6 | > 95 | 1.6 |
Note: Both this compound and tallow amine are effective cationic emulsifiers. Performance can be comparable, with specific selection often depending on cost and availability.
Experimental Protocols
The following protocols are based on standard industry practices and ASTM International test methods.
Protocol 1: Preparation of Cationic Asphalt Emulsion
Objective: To prepare a laboratory-scale batch of cationic asphalt emulsion using a this compound emulsifier.
Materials:
-
Asphalt binder (e.g., PG 64-22)
-
This compound emulsifier
-
Hydrochloric acid (HCl)
-
Deionized water
-
Calcium chloride (optional, for stability)
Equipment:
-
High-shear colloid mill
-
Heating mantles and temperature controllers
-
Beakers and graduated cylinders
-
pH meter
-
Balance
Procedure:
-
Soap Solution Preparation: a. Heat a calculated amount of deionized water to 40-50°C. b. Slowly add the this compound emulsifier to the warm water while stirring until fully dissolved. c. Carefully add hydrochloric acid to the solution to adjust the pH to 2.0-2.5.[6] This step protonates the amine groups, making the emulsifier water-soluble and cationic. d. If required for enhanced stability, dissolve calcium chloride in the soap solution.
-
Asphalt Preparation: a. Heat the asphalt binder to 135-145°C until it is fluid.
-
Emulsification: a. Preheat the colloid mill to the manufacturer's recommended temperature. b. Simultaneously pump the hot asphalt and the prepared soap solution into the colloid mill at the desired ratio (typically 60-70% asphalt and 30-40% soap solution by weight). c. The high shear action of the colloid mill will break the asphalt into fine droplets, which are stabilized by the this compound emulsifier. d. Collect the resulting asphalt emulsion in a suitable container. e. Allow the emulsion to cool to room temperature before testing.
Protocol 2: Characterization of Asphalt Emulsion Properties
Objective: To evaluate the key performance parameters of the prepared asphalt emulsion according to ASTM D244 standards.[7][8]
1. Viscosity (ASTM D7496 - Saybolt Furol Viscosity): a. Bring the emulsion sample to the test temperature (typically 25°C or 50°C) in a temperature-controlled bath. b. Determine the time required for 60 mL of the emulsion to flow through the calibrated Saybolt Furol viscometer orifice. c. Report the viscosity in Saybolt Furol Seconds (SFS).
2. Storage Stability (ASTM D6930): a. Place 500 mL of the emulsion in a sealed graduated cylinder and allow it to stand undisturbed for 24 hours. b. After 24 hours, carefully siphon 50 mL from the top and 50 mL from the bottom of the cylinder. c. Determine the asphalt residue content of each sample by evaporation. d. The storage stability is the difference in the percentage of residue between the top and bottom samples. A lower value indicates better stability.[9]
3. Particle Size Analysis: a. Use a laser diffraction particle size analyzer or a Coulter counter to determine the particle size distribution of the asphalt droplets in the emulsion. b. Dilute the emulsion with deionized water to the appropriate concentration for the instrument. c. Report the mean particle size and the particle size distribution.
4. Particle Charge Test (ASTM D7402): a. This test confirms the cationic nature of the emulsion. b. Immerse a pair of electrodes connected to a DC power source into the emulsion. c. After a set period, observe the electrodes. In a cationic emulsion, asphalt will deposit on the cathode (negative electrode).
5. Demulsibility (ASTM D6936): a. This test indicates the breaking characteristics of the emulsion. b. A solution of calcium chloride is added to the emulsion, and the mixture is stirred. c. The amount of asphalt that breaks out of the emulsion is measured. A higher value indicates a faster-breaking emulsion.
6. Coating and Adhesion Tests: a. Coating Test (ASTM D244): Mix the emulsion with a standard aggregate and visually assess the percentage of the aggregate surface area that is coated with asphalt. b. Boiling Water Test (ASTM D3625): Coated aggregate is immersed in boiling water, and the degree of stripping (loss of adhesion) is visually evaluated. c. Pull-off Adhesion Test: This is a more quantitative method where a stub is bonded to an aggregate surface with the emulsion residue, and the force required to pull the stub off is measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in asphalt emulsion technology.
Caption: Asphalt Emulsification Process with this compound.
Caption: Adhesion Mechanism of Cationic Emulsion.
References
- 1. Chemistry of Asphalt Emulsions - Asphalt Emulsion Manufacturers Association [aema.org]
- 2. onlinepubs.trb.org [onlinepubs.trb.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. onlinepubs.trb.org [onlinepubs.trb.org]
- 5. Testing of Cationic Adhesion Promoters Derived from Rapeseed Oil in Bitumen and Asphalt Mixtures [mdpi.com]
- 6. EP1263862B1 - Amine oxides as asphalt emulsifiers - Google Patents [patents.google.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. scribd.com [scribd.com]
- 9. mdt.mt.gov [mdt.mt.gov]
Soya Amine as a Curing Agent for Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soya amine, a bio-based fatty amine derived from soybean oil, presents a sustainable alternative to conventional petroleum-based curing agents for epoxy resins.[1] Comprising a mixture of primary and secondary fatty amines, it can be utilized as a curing agent or accelerator in epoxy formulations.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a curing agent for standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). The information is intended to guide researchers in formulating and characterizing this compound-cured epoxy systems for various applications.
Chemical Structure and Curing Mechanism
This compound is primarily composed of long-chain alkyl amines. The reactive primary and secondary amine groups undergo a nucleophilic addition reaction with the epoxide groups of the epoxy resin. This reaction opens the epoxide ring and forms a stable carbon-nitrogen bond, leading to the formation of a cross-linked polymer network. The long, flexible fatty acid chains of the this compound can impart increased flexibility and toughness to the cured epoxy resin.
The curing reaction is an exothermic process and can be monitored using techniques such as Differential Scanning Calorimetry (DSC). The general reaction between a primary amine and an epoxy group is depicted below.
Caption: General workflow for curing epoxy resin with this compound.
Typical Properties of this compound
The properties of this compound can vary depending on the specific grade and manufacturer. For the purpose of these application notes, we will consider a representative "Distilled this compound".
| Property | Typical Value |
| CAS Number | 61790-18-9 |
| Appearance | Liquid |
| Amine Type | Mixture of primary and secondary fatty amines |
| Source | Soybean Oil |
Formulation and Curing
Calculating the Mix Ratio
The optimal mix ratio of this compound to epoxy resin is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the this compound and the Epoxide Equivalent Weight (EEW) of the epoxy resin. For a stoichiometric mixture, the ratio is calculated as follows:
Parts by weight of this compound per 100 parts of Epoxy Resin (phr) = (AHEW / EEW) * 100
-
AHEW of this compound: This value should be obtained from the supplier's technical data sheet. If not available, it can be determined experimentally.
-
EEW of Epoxy Resin: This value is provided by the epoxy resin manufacturer. A typical EEW for a standard liquid DGEBA resin is around 182-192 g/eq.
Typical Curing Schedules
The curing of this compound-epoxy systems can be carried out at ambient or elevated temperatures. The choice of curing schedule will affect the curing time and the final properties of the thermoset.
| Curing Schedule | Temperature | Time | Notes |
| Ambient Cure | 20-25°C | 24-72 hours | Longer curing time, may result in lower cross-link density compared to heat cure. |
| Heat Cure | 80-120°C | 1-3 hours | Shorter curing time, generally leads to improved mechanical and thermal properties. |
| Post-Cure | 120-150°C | 1-2 hours | Optional step after initial curing to further enhance properties. |
Expected Performance of this compound-Cured Epoxy Resins
The incorporation of this compound as a curing agent is expected to influence the mechanical and thermal properties of the resulting epoxy thermoset.
Mechanical Properties
| Property | Expected Outcome | Rationale |
| Tensile Strength | May be slightly lower than conventional short-chain amine cures | The long, flexible chains of this compound can reduce the rigidity of the network. |
| Elongation at Break | Increased | The fatty acid backbone introduces flexibility into the polymer network. |
| Impact Strength | Improved | The flexible chains can absorb more energy before fracture. |
Thermal Properties
| Property | Expected Outcome | Rationale |
| Glass Transition Temperature (Tg) | Lower than conventional aromatic amine cures | The flexible aliphatic chains of this compound increase the free volume in the polymer network. |
| Thermal Stability | Dependent on the degree of cure | A well-cured system can exhibit good thermal stability. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-cured epoxy resins.
Protocol 1: Sample Preparation and Curing
Objective: To prepare specimens of this compound-cured epoxy resin for subsequent characterization.
Materials:
-
Liquid DGEBA epoxy resin (EEW ~185 g/eq)
-
This compound
-
Silicone molds
-
Vacuum oven
-
Mixing containers and stirrers
Procedure:
-
Calculate the required amounts of epoxy resin and this compound based on the desired stoichiometry.
-
Preheat the epoxy resin to 50-60°C to reduce its viscosity.
-
Add the calculated amount of this compound to the preheated epoxy resin.
-
Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven at 50°C for 15-20 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated silicone molds.
-
Cure the samples according to the desired curing schedule (e.g., 2 hours at 100°C followed by a post-cure of 1 hour at 130°C).
-
Allow the samples to cool slowly to room temperature before demolding.
Caption: Workflow for preparing this compound-cured epoxy samples.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the curing behavior and glass transition temperature (Tg) of the this compound-epoxy system.
Instrument: Differential Scanning Calorimeter (DSC)
Procedure:
-
Curing Profile:
-
Prepare a small sample (5-10 mg) of the uncured epoxy-soya amine mixture in a hermetically sealed aluminum pan.
-
Place the sample in the DSC cell.
-
Heat the sample from room temperature to 250°C at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature to obtain the curing exotherm.
-
-
Glass Transition Temperature (Tg):
-
Use a cured sample from Protocol 1.
-
Place a small sample (10-15 mg) in a DSC pan.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 150°C) at a heating rate of 10°C/min.
-
The Tg is determined as the midpoint of the transition in the heat flow curve.
-
Protocol 3: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the cured this compound-epoxy resin.
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small sample (10-20 mg) of the cured epoxy resin in the TGA sample pan.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition temperature and the char yield at 600°C.
Protocol 4: Mechanical Testing
Objective: To determine the tensile properties of the cured this compound-epoxy resin.
Instrument: Universal Testing Machine
Procedure:
-
Prepare dog-bone shaped specimens according to ASTM D638 standard from the cured epoxy sheets.
-
Measure the dimensions of the specimens.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fails.
-
Record the load and displacement data to determine tensile strength, Young's modulus, and elongation at break.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Curing Characteristics and Glass Transition Temperature
| Formulation (Epoxy:this compound) | Onset of Cure (°C) | Peak Exotherm (°C) | Heat of Cure (J/g) | Glass Transition Temperature (Tg) (°C) |
| 100:X phr | ||||
| 100:Y phr |
Table 2: Thermal Stability Data
| Formulation | Onset of Decomposition (°C) | Temperature at 5% Weight Loss (°C) | Char Yield at 600°C (%) | |---|---|---| | 100:X phr | | | | | 100:Y phr | | | |
Table 3: Mechanical Properties
| Formulation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | |---|---|---| | 100:X phr | | | | | 100:Y phr | | | |
Conclusion
This compound offers a viable, bio-based alternative for curing epoxy resins. Its use can lead to cured materials with enhanced flexibility and impact strength. The provided protocols offer a framework for researchers to formulate and characterize this compound-cured epoxy systems, enabling the development of sustainable thermoset materials for a range of applications. It is crucial to obtain specific properties like AHEW from the supplier for accurate formulation and predictable performance.
References
Application Notes and Protocols: Soya Amine in the Development of Anti-Static Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Static electricity poses a significant challenge in the manufacturing, processing, and packaging of various materials, particularly polymers. The accumulation of static charge can lead to dust attraction, handling problems, and even electrostatic discharge (ESD), which can damage sensitive electronic components. Anti-static agents are incorporated into materials to mitigate these issues by enabling the dissipation of static charges. Soya amines, particularly in their ethoxylated form, have emerged as effective and often bio-based internal anti-static agents for a range of polymers, including polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS).[1] This document provides detailed application notes and protocols for the utilization of soya amine derivatives in the development of anti-static materials.
Soya amines are fatty amines derived from the fatty acids present in soybean oil. These primary amines can be further reacted with ethylene (B1197577) oxide in a process called ethoxylation to produce ethoxylated soya alkylamines.[2] This modification introduces hydrophilic polyoxyethylene chains to the hydrophobic fatty amine, creating a surfactant-like molecule.[3] When incorporated into a polymer matrix, these molecules migrate to the surface. The hydrophobic tail anchors into the polymer, while the hydrophilic head orients towards the atmosphere, where it attracts and holds moisture, forming a conductive layer that dissipates static charge.[4]
Mechanism of Action
The anti-static effect of ethoxylated soya amines is primarily based on their ability to create a conductive path on the surface of the polymer. This is a multi-step process:
-
Migration: After being melt-compounded into the polymer, the ethoxylated this compound molecules, due to their partial incompatibility with the non-polar polymer matrix, gradually migrate to the surface. This migration is a crucial step for the anti-static agent to be effective.
-
Surface Orientation: Once at the surface, the molecules orient themselves with their lipophilic (hydrophobic) alkyl chains anchored in the polymer matrix and their hydrophilic polyoxyethylene chains exposed to the ambient air.
-
Moisture Absorption: The hydrophilic chains attract and absorb water molecules from the surrounding atmosphere.
-
Conductive Layer Formation: The absorbed water forms a microscopic, continuous conductive layer on the polymer surface.
-
Charge Dissipation: This conductive layer allows for the movement and dissipation of static electrical charges, preventing their accumulation.
The effectiveness of this mechanism is influenced by several factors, most notably the ambient humidity. Higher humidity provides more water molecules for absorption, leading to a more effective conductive layer and better anti-static performance.[1]
Quantitative Data
The performance of an anti-static agent is typically evaluated by measuring the surface resistivity of the polymer it is incorporated into. The lower the surface resistivity, the better the anti-static performance. The following tables provide representative data on the effectiveness of ethoxylated fatty amines, which serve as a close proxy for ethoxylated soya amines, in polyethylene and polypropylene.
Table 1: Effect of Ethoxylated Fatty Amine Concentration on the Surface Resistivity of Polyethylene (PE)
| Concentration of Ethoxylated Fatty Amine (wt%) | Surface Resistivity (Ω/sq) at 50% Relative Humidity |
| 0 (Control) | > 1 x 10¹⁴ |
| 0.05 | ~ 1 x 10¹² |
| 0.10 | ~ 5 x 10¹¹ |
| 0.15 | ~ 1 x 10¹¹ |
| 0.20 | ~ 5 x 10¹⁰ |
Note: This data is representative of typical performance and may vary depending on the specific grade of polyethylene, the degree of ethoxylation of the amine, and processing conditions.
Table 2: Effect of Relative Humidity on the Surface Resistivity of Polypropylene (PP) with 0.2 wt% Ethoxylated Fatty Amine
| Relative Humidity (%) | Surface Resistivity (Ω/sq) |
| 20 | > 1 x 10¹³ |
| 30 | ~ 5 x 10¹² |
| 40 | ~ 1 x 10¹² |
| 50 | ~ 8 x 10¹¹ |
| 60 | ~ 2 x 10¹¹ |
Note: This data illustrates the strong dependence of the anti-static performance of migratory additives on the ambient humidity.
Experimental Protocols
Protocol 1: Preparation of Polymer Samples with Internal this compound Anti-Static Agent
This protocol describes the preparation of polymer test specimens containing an internal anti-static agent using a twin-screw extruder for melt compounding.
Materials and Equipment:
-
Polymer resin (e.g., polyethylene or polypropylene pellets)
-
Ethoxylated this compound anti-static agent
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Precision balance
-
Drying oven
Procedure:
-
Drying: Dry the polymer pellets according to the manufacturer's specifications to remove any residual moisture.
-
Pre-blending: Accurately weigh the required amounts of polymer resin and ethoxylated this compound anti-static agent to achieve the desired final concentration (e.g., 0.05%, 0.1%, 0.15% w/w). Tumble-blend the components for 15-20 minutes to ensure a homogenous mixture.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer being used.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
The extruder will melt, mix, and homogenize the polymer and the anti-static agent.
-
Extrude the molten polymer blend through a die to form strands.
-
-
Pelletizing: Cool the polymer strands in a water bath and then feed them into a pelletizer to produce compounded pellets.
-
Drying of Compounded Pellets: Dry the compounded pellets to remove any moisture absorbed during the cooling process.
-
Specimen Preparation:
-
Injection Molding: Use an injection molding machine to produce test plaques of a standardized size and thickness (e.g., 100 mm x 100 mm x 2 mm) from the compounded pellets.
-
Compression Molding: Alternatively, use a compression molder to prepare flat sheets of the desired thickness.
-
-
Conditioning: Condition the prepared specimens in a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a minimum of 48 hours before testing, as specified in ASTM D257.
Protocol 2: Measurement of Surface Resistivity of Polymer Samples (ASTM D257)
This protocol outlines the procedure for measuring the surface resistivity of the prepared polymer specimens according to the ASTM D257 standard.
Materials and Equipment:
-
Conditioned polymer test specimens
-
Surface resistivity meter with a concentric ring electrode assembly
-
Controlled environment chamber (to maintain specific temperature and humidity)
-
Timer
-
Lint-free cloths
-
Isopropyl alcohol
Procedure:
-
Specimen Cleaning: Clean the surface of the test specimen with a lint-free cloth dampened with isopropyl alcohol to remove any surface contaminants. Allow the specimen to dry completely.
-
Environmental Control: Place the test specimen and the electrode assembly inside the controlled environment chamber set to the desired temperature and relative humidity. Allow the system to equilibrate.
-
Electrode Placement: Place the concentric ring electrode firmly on the surface of the test specimen, ensuring good contact.
-
Voltage Application: Apply a specified DC voltage (e.g., 500 V) to the electrodes for a set period (electrification time), typically 60 seconds.
-
Resistance Measurement: After the electrification time, the instrument will measure the surface resistance in ohms (Ω).
-
Calculation of Surface Resistivity: The surface resistivity (ρs) is calculated using the following formula: ρs = (P/g) * R Where:
-
ρs is the surface resistivity in ohms/square (Ω/sq)
-
P is the effective perimeter of the guarded electrode (in cm)
-
g is the distance between the guarded and guarding electrodes (in cm)
-
R is the measured surface resistance (in Ω) (Note: For most commercial concentric ring electrodes, the geometric factor (P/g) is a constant, often 10, which simplifies the calculation.)
-
-
Data Recording: Record the surface resistivity, test voltage, electrification time, temperature, and relative humidity.
-
Replicates: Repeat the measurement at different locations on the specimen and on multiple specimens for each concentration to ensure the reliability of the results.
Visualizations
References
Application Notes and Protocols: Synthesis of Quaternary Ammonium Compounds from Soya Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium (B1175870) compounds (QACs) using soya amine as a starting material. Soya amines, derived from the fatty acids of soybean oil, are valuable precursors for producing a variety of QACs with applications ranging from antimicrobial coatings to surfactants and phase transfer catalysts.[1][2][3] These notes offer a consolidated guide to the synthesis, including reaction conditions, and characterization of these versatile compounds.
Introduction
Quaternary ammonium compounds are a class of cationic surfactants characterized by a central nitrogen atom covalently bonded to four organic groups, carrying a permanent positive charge.[1] The synthesis of QACs from this compound typically involves the quaternization of a tertiary this compound with an alkyl halide, a reaction commonly known as the Menschutkin reaction.[1][4] The tertiary amines can be prepared from soybean oil derivatives, for instance, by reacting epoxidized soybean oil with a secondary amine like diethylamine (B46881).[2][3] The resulting tertiary amine-containing polyol can then be quaternized. Alternatively, commercially available soya alkyl dimethylamines can be used directly.[5]
The long alkyl chains derived from soya fatty acids impart unique properties to the resulting QACs, influencing their surface activity and biological properties. These compounds have shown promise as bactericidal agents, making them suitable for developing antimicrobial coatings for biomedical devices.[2][3]
Data Summary
The following tables summarize key quantitative data related to the synthesis of QACs from soya-derived amines, compiled from various sources.
Table 1: Reaction Conditions for the Synthesis of Soya-Based Quaternary Ammonium Compounds
| Parameter | Protocol 1: From Epoxidized Soybean Oil[2][3] | Protocol 2: Continuous Process[5][6] |
| Starting Material | Tertiary amine from epoxidized soybean oil and diethylamine | (Soya alkyl)dimethylamine |
| Alkylating Agent | Methyl iodide or Benzyl (B1604629) chloride | Methyl chloride |
| Molar Ratio (Amine:Alkyl Halide) | Not specified, but alkylating agent is in excess | 1:1.3 to 1:2.9 |
| Solvent | Not explicitly stated, but likely a polar solvent | Can be performed with or without a solvent |
| Temperature | Not explicitly stated, likely reflux | 50°C to 140°C |
| Pressure | Atmospheric | 12 to 65 bar |
| Reaction Time | Not explicitly stated | Not specified, as it is a continuous process |
Table 2: Properties of Polyurethane Coatings Derived from Soya-Based QACs [2][3]
| Property | Value Range |
| Initial Modulus | 122–339 MPa |
| Tensile Strength | 4.6–12.4 MPa |
| Elongation at Break | 8.4–46% |
| Adhesion Strength | up to 0.41 MPa |
| Bacterial Reduction | ~95% |
| Cell Viability (Fibroblast) | 78–108% |
Experimental Protocols
Protocol 1: Synthesis of Quaternary Ammonium Polyol (QAP) from Epoxidized Soybean Oil
This protocol describes a two-step synthesis of a quaternary ammonium polyol starting from epoxidized soybean oil (ESO). The first step is the formation of a tertiary amine-containing polyol, followed by quaternization.[2][3]
Step 1: Synthesis of Tertiary Amine Polyol from ESO
-
Materials: Epoxidized soybean oil (ESO), diethylamine, isopropanol (B130326).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
Procedure:
-
In a round-bottom flask, dissolve a known quantity of epoxidized soybean oil in isopropanol.
-
Add an excess of diethylamine to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours with constant stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess diethylamine and isopropanol under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the tertiary amine-containing polyol.
-
Step 2: Quaternization of the Tertiary Amine Polyol
-
Materials: Tertiary amine polyol from Step 1, methyl iodide or benzyl chloride, acetone (B3395972).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
Procedure:
-
Dissolve the tertiary amine polyol in acetone in a round-bottom flask.
-
Add an excess of the alkylating agent (methyl iodide or benzyl chloride) to the solution.
-
Heat the mixture to reflux for 8-12 hours with continuous stirring.
-
After cooling, the quaternary ammonium polyol product may precipitate. If not, the solvent can be removed under reduced pressure.
-
Wash the product several times with diethyl ether to remove unreacted reagents.[7]
-
Dry the final product under vacuum.
-
Protocol 2: General Synthesis of Soya Alkyl Quaternary Ammonium Halide
This protocol outlines a general procedure for the quaternization of a soya-derived tertiary amine, such as (soya alkyl)dimethylamine.[5]
-
Materials: (Soya alkyl)dimethylamine, an alkyl halide (e.g., methyl chloride, 1-bromobutane), isopropanol (optional).
-
Equipment: High-pressure reactor (for volatile alkyl halides like methyl chloride) or a round-bottom flask with a reflux condenser, heating mantle, magnetic stirrer.
-
Procedure (Batch Process):
-
Charge the reactor or flask with (soya alkyl)dimethylamine. A solvent like isopropanol can be used to reduce viscosity.[8]
-
Add the alkyl halide. The molar ratio of amine to alkyl halide should be in the range of 1:1.3 to 1:2.9 for a continuous process, which can be adapted for a batch process to ensure complete reaction.[5]
-
If using a volatile alkyl halide like methyl chloride, seal the reactor and pressurize.
-
Heat the reaction mixture to a temperature between 80°C and 125°C.[6]
-
Maintain the reaction at this temperature for 2-4 hours with vigorous stirring.
-
After the reaction, cool the mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
The final product is the soya alkyl quaternary ammonium halide.
-
Visualizations
Caption: General synthesis pathways for soya-based quaternary ammonium compounds.
Caption: A typical experimental workflow for the synthesis of soya QACs.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of antibacterial polyurethane coatings from quaternary ammonium salts functionalized soybean oil based polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 6. PROCESS FOR THE CONTINUOUS QUATERNISATION OF TERTIARY AMINES WITH AN ALKYL HALIDE - Patent 1456168 [data.epo.org]
- 7. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0726246A1 - Quaternary ammonium compositions and their uses - Google Patents [patents.google.com]
Soya Amine as a Dispersant for Pigments and Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soya amine, a fatty amine derived from soybean oil, is an effective dispersant for a variety of organic and inorganic pigments and dyes. Comprising a mixture of long-chain aliphatic amines, predominantly C16 to C18, its molecular structure features a polar amine head group and a non-polar hydrocarbon tail. This amphiphilic nature allows it to function as a wetting and stabilizing agent, facilitating the uniform dispersion of solid particles in liquid media. In pharmaceutical and scientific applications, achieving a stable and fine dispersion is critical for ensuring consistent color, improving product performance, and enhancing bioavailability in relevant formulations. Soya lecithin (B1663433) is another soy-derived product also widely used as a pigment wetting agent and stabilizer.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of this compound as a pigment and dye dispersant.
Mechanism of Action
The primary function of this compound as a dispersant involves a three-step process: pigment wetting, de-agglomeration, and stabilization.
-
Pigment Wetting: The this compound, with its surfactant properties, reduces the interfacial tension between the solid pigment particles and the liquid medium.[3] This allows the liquid to displace air and moisture trapped on the pigment surface, effectively wetting the particles.
-
De-agglomeration: During the mechanical dispersion process (e.g., high-shear mixing or milling), the this compound assists in breaking down pigment agglomerates into smaller, primary particles.[4]
-
Stabilization: Once dispersed, the this compound molecules adsorb onto the surface of the pigment particles.[5] The polar amine head acts as an anchor group with a high affinity for the pigment surface, while the long, non-polar aliphatic chains extend into the surrounding medium. This creates a steric barrier that prevents the close approach of pigment particles, thereby inhibiting re-agglomeration and flocculation.[6] In aqueous systems, the amine group can also provide electrostatic stabilization.[6]
Caption: Workflow of pigment dispersion using this compound.
Quantitative Data: Performance of Soya-Derived and Amine-Based Dispersants
The following tables summarize representative data on the performance of long-chain amine and soya lecithin dispersants in various systems. This data is intended to provide an indication of the expected performance of this compound.
Table 1: Effect of Long-Chain Aliphatic Amine Additive on the Viscosity of a Pigment Dispersion
| Pigment Concentration (% by weight) | Viscosity without Additive (Poise) | Viscosity with Amine Additive (Poise) | Viscosity Reduction (%) |
| 40 | 1500 | 800 | 46.7 |
| 45 | 3500 | 1800 | 48.6 |
| 50 | 8000 | 4200 | 47.5 |
Data synthesized from studies on viscosity-reducing additives based on long-chain aliphatic amines. The additive allows for a higher pigment concentration at a manageable viscosity.[1][7]
Table 2: Stability of Lycopene Nanodispersions with Soy Lecithin under Varying pH
| pH | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 2 | 79.2 | 0.185 | -62.1 |
| 4 | 78.5 | 0.182 | -63.5 |
| 6 | 78.1 | 0.180 | -64.0 |
| 8 | 79.8 | 0.188 | -61.7 |
This table demonstrates the high stability of a soy lecithin-stabilized nanodispersion over a wide pH range, indicating effective dispersion.[8]
Experimental Protocols
Protocol 1: Preparation of a Solvent-Based Pigment Dispersion
This protocol describes the preparation of a concentrated pigment dispersion in a non-aqueous medium using this compound as the dispersant.
Materials and Equipment:
-
Pigment (e.g., Phthalocyanine Blue, Carbon Black)
-
This compound (as dispersant)
-
Solvent/Vehicle (e.g., mineral spirits, alkyd resin solution)
-
High-speed disperser (e.g., Cowles dissolver) or bead mill
-
Beaker or mixing vessel
-
Balance
-
Spatula
Procedure:
-
Vehicle Preparation: Weigh the required amount of solvent or resin solution into the mixing vessel.
-
Dispersant Addition: With gentle agitation, add the calculated amount of this compound to the vehicle. The optimal concentration of this compound typically ranges from 1% to 5% of the pigment weight, but may need to be optimized for specific pigments.[9]
-
Pigment Incorporation: Gradually add the pigment to the liquid phase under continuous mixing. Increase the mixing speed as the viscosity of the mixture increases to ensure proper wetting of the pigment.
-
Dispersion: Once all the pigment has been added, increase the speed of the disperser to the optimal level for high-shear dispersion. For a high-speed disperser, a vortex should be formed that is about two-thirds the depth of the liquid.
-
Milling (if required): For pigments that are difficult to disperse, transfer the pre-mix to a bead mill for further particle size reduction.
-
Let-down: After the dispersion process, the concentrated pigment paste can be "let down" by adding the remaining vehicle components to achieve the final desired pigment concentration and viscosity.
Caption: Protocol for solvent-based pigment dispersion.
Protocol 2: Evaluation of Dispersant Efficiency
This protocol outlines a method to determine the optimal concentration of this compound and to evaluate its performance as a dispersant.
Materials and Equipment:
-
Pigment and vehicle (as in Protocol 1)
-
This compound
-
Series of mixing vessels
-
High-speed disperser or shaker
-
Viscometer (e.g., Brookfield or Krebs)
-
Particle size analyzer (e.g., laser diffraction)
-
Hegman gauge
-
Spectrophotometer (for color strength evaluation)
Procedure:
-
Preparation of a Series of Dispersions: Prepare a series of small-scale pigment dispersions following Protocol 1. Each dispersion should have a different concentration of this compound (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0% by weight of pigment).[10] Keep all other formulation parameters and processing conditions constant.
-
Viscosity Measurement: After the dispersion step, allow the samples to cool to a constant temperature. Measure the viscosity of each dispersion using a viscometer. A lower viscosity at a given pigment concentration indicates better dispersant efficiency.[11]
-
Particle Size Analysis: Determine the particle size distribution of each dispersion using a particle size analyzer. The goal is to achieve the smallest possible mean particle size with a narrow distribution.
-
Fineness of Grind: Use a Hegman gauge to assess the presence of large particles or agglomerates. A higher Hegman value indicates a finer grind and better dispersion.[6]
-
Dispersion Stability:
-
Accelerated Aging: Store the dispersions at an elevated temperature (e.g., 50°C) for a set period (e.g., 1-4 weeks) and observe for signs of pigment settling, phase separation, or significant viscosity changes.
-
Centrifugation: Centrifuge the samples and measure the amount of separated liquid or settled pigment to assess stability.[11]
-
-
Color Strength Evaluation:
-
Prepare a white tint base.
-
Add a small, precise amount of each pigment dispersion to a larger, known amount of the white tint base and mix thoroughly.
-
Draw down the tinted paints on a substrate and allow them to dry.
-
Measure the color properties (e.g., Lab* values) using a spectrophotometer. Higher color strength indicates better dispersion.[6]
-
Data Analysis:
Plot the measured properties (viscosity, particle size) against the this compound concentration. The optimal concentration is typically the point at which the viscosity is at a minimum and the particle size is smallest, beyond which there is no significant improvement.[11]
Caption: Stabilization mechanisms of dispersants.
Conclusion
This compound is a versatile and effective dispersant for pigments and dyes, suitable for a range of applications. Its performance is attributed to its amphiphilic structure, which enables efficient wetting and steric stabilization of pigment particles. The provided protocols offer a framework for the preparation and evaluation of pigment dispersions using this compound. Optimization of the dispersant concentration is crucial for achieving the desired properties of low viscosity, small particle size, and long-term stability in the final formulation.
References
- 1. US4859247A - Low viscosity, highly concentrated pigment dispersions and method of making same - Google Patents [patents.google.com]
- 2. ulprospector.com [ulprospector.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. activeminerals.com [activeminerals.com]
- 6. pcimag.com [pcimag.com]
- 7. EP0318697A2 - Low viscosity, highly concentrated pigment dispersions - Google Patents [patents.google.com]
- 8. Influence of Soy Lecithin and Sodium Caseinate on The Stability and in vitro Bioaccessibility of Lycopene Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pcimag.com [pcimag.com]
- 11. coatingsworld.com [coatingsworld.com]
Application Notes and Protocols for Determining "Soya Amine" Concentration in Solution
Introduction
"Soya amine" refers to a class of fatty amines derived from the fatty acids present in soybean oil. These compounds, which can be primary, secondary, or tertiary amines, are utilized in various industrial applications, including as corrosion inhibitors, emulsifiers, and flotation agents. Accurate determination of their concentration in solutions is crucial for quality control, process optimization, and research and development. This document provides detailed protocols for two distinct and widely applicable methods for quantifying this compound concentration: Potentiometric Titration and High-Performance Liquid Chromatography (HPLC).
Method 1: Potentiometric Titration for Total Amine Value
This method is a robust and widely used technique for determining the total basicity of a sample, which is then expressed as the total amine value. The total amine value is defined as the milligrams of potassium hydroxide (B78521) (KOH) equivalent to the basicity in one gram of the sample.[1] This protocol is based on standard methods for fatty amine analysis.[1]
Principle
The amine sample is dissolved in a suitable solvent and titrated with a standardized acidic titrant, typically hydrochloric acid or perchloric acid dissolved in a non-aqueous solvent like isopropyl alcohol.[1][2] The endpoint of the titration, which corresponds to the complete neutralization of the amine, is determined by monitoring the potential (in millivolts) or pH of the solution with a selective electrode. The endpoint is identified as the midpoint of the inflection in the titration curve.[1][2]
Experimental Protocol
Apparatus and Reagents:
-
Potentiometric titrator or a pH meter with a millivolt scale.[1][2]
-
Glass electrode and a reference electrode (e.g., calomel) or a combination pH electrode.[1]
-
Beakers (250 mL).[1]
-
Titrant: 0.5 M Hydrochloric acid (HCl) in 99% isopropyl alcohol, accurately standardized.[1]
-
Solvents: Chloroform (B151607) and 99% Isopropyl alcohol (reagent grade).[1][2]
-
Isopropyl alcohol solution: Prepared by mixing 5 mL of water with 95 mL of 99% isopropyl alcohol.[1]
Procedure:
-
Sample Preparation: If the this compound sample is not liquid at room temperature, melt it and ensure it is thoroughly mixed. Accurately weigh approximately 0.5 g of the sample into a 250 mL beaker.[1]
-
Dissolution: Add 90 mL of chloroform and 10 mL of the prepared isopropyl alcohol solution to the beaker. Place the beaker on a hot plate in a fume hood and boil for one minute to dissolve the sample completely.[1]
-
Titration Setup: Cool the solution to room temperature. Place the beaker on the magnetic stirrer, add a stir bar, and immerse the electrodes into the solution.
-
Titration: Begin stirring and titrate the sample with the standardized 0.5 M HCl solution. Record the millivolt readings at regular increments of titrant addition (e.g., every 1 mL). As the endpoint is approached (indicated by a rapid change in potential), add the titrant in smaller increments (e.g., 0.1 mL).[1]
-
Endpoint Determination: Continue the titration past the endpoint. The endpoint of the titration is the point of maximum inflection on the titration curve (volume vs. mV). This can be determined graphically or by using the titrator's software.
Calculation:
The total amine value is calculated using the following formula:
Total Amine Value (mg KOH/g) = (V × N × 56.1) / W
Where:
-
V = Volume of HCl titrant used to reach the endpoint (mL).
-
N = Normality of the HCl titrant (mol/L).
-
56.1 = Molecular weight of KOH ( g/mol ).
-
W = Weight of the sample (g).
Data Presentation
| Parameter | Typical Value | Reference |
| Applicability | Fatty Amines | [1] |
| Titrant | 0.5 M HCl in Isopropanol | [1] |
| Precision | Dependent on sample and concentration | [3][4] |
| Analysis Time | Approx. 15-20 minutes per sample | [4] |
Workflow Diagram
Method 2: HPLC with Pre-Column Derivatization
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and selective method for separating and quantifying components in a mixture. Since fatty amines like this compound often lack a strong chromophore for UV detection, a pre-column derivatization step is necessary to attach a UV-active or fluorescent tag to the amine molecules. This protocol describes a method using dansyl chloride as the derivatizing agent.[5]
Principle
Soya amines in the sample are reacted with dansyl chloride under alkaline conditions to form highly fluorescent dansyl-amine derivatives. These derivatives are then separated using reverse-phase HPLC on a C18 column with a gradient elution of acetonitrile (B52724) and water.[5] The separated derivatives are detected by a fluorescence or UV detector, and the concentration is determined by comparing the peak area to that of a known standard.
Experimental Protocol
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a fluorescence or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Derivatizing Reagent: Dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Buffer: Saturated sodium bicarbonate solution (pH ~8.5).
-
Stopping Reagent: Proline solution (e.g., 100 mg/mL in water) to react with excess dansyl chloride.
-
Extraction Solvent: 5% Trichloroacetic acid (TCA).[5]
-
This compound analytical standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Extraction: Accurately weigh a known amount of the sample solution. Extract the amines using 5% TCA solution.[5] Vortex and centrifuge to separate any precipitates.
-
Derivatization:
-
Take a known volume (e.g., 100 µL) of the sample extract or standard solution.
-
Add 200 µL of saturated sodium bicarbonate solution.
-
Add 400 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of the proline solution to stop the reaction by consuming excess dansyl chloride. Vortex and let it stand for 10 minutes.
-
-
Sample Cleanup (if necessary): The derivatized solution can be further purified using solid-phase extraction (SPE) if the matrix is complex.
-
HPLC Analysis:
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Inject a known volume (e.g., 20 µL) into the HPLC system.
-
Chromatographic Conditions:
-
-
Quantification: Identify the peak corresponding to the this compound derivative based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the this compound in the sample from this curve.
Data Presentation
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥0.99 | [5] |
| Limit of Detection (LOD) | 0.02 - 0.06 mg/kg | [5][6] |
| Limit of Quantification (LOQ) | 0.03 - 0.31 mg/kg | [6][7] |
| Recovery | 82% - 105% | [5] |
| Relative Standard Deviation (RSD) | < 5% | [5] |
Workflow Diagram
Method Comparison
| Feature | Potentiometric Titration | HPLC with Derivatization |
| Principle | Acid-base neutralization | Chromatographic separation |
| Specificity | Measures total basicity (all amines) | Can separate and quantify individual amines |
| Sensitivity | Moderate | High |
| Equipment Cost | Low to moderate | High |
| Sample Throughput | Moderate | Low to moderate (due to derivatization) |
| Solvent Usage | Moderate | High |
| Expertise Required | Basic wet chemistry skills | Advanced instrumental analysis skills |
| Primary Use | Quality control, total amine value | Research, trace analysis, complex mixtures |
Alternative Methods
-
Gas Chromatography (GC): GC is well-suited for analyzing fatty amines, which are important commercial chemicals.[8] However, the high polarity of amines can cause peak tailing, often necessitating derivatization or the use of specialized deactivated columns.[8][9] GC can be coupled with a mass spectrometer (MS) for definitive identification.[10]
-
Spectrophotometry: Simple and rapid colorimetric methods are available for determining aliphatic primary and secondary amines.[11] These methods involve reacting the amine with a chromogenic reagent, such as p-benzoquinone or sodium nitroprusside, to produce a colored complex whose absorbance can be measured.[11][12][13] For instance, a reaction with p-benzoquinone in ethanol (B145695) can yield colored products with maximum absorption at 510 nm.[11] Another method involves forming a Schiff base with acetone, which then complexes with sodium nitroprusside to give a violet color with an absorption maximum at 550 nm.[12][13]
References
- 1. library.aocs.org [library.aocs.org]
- 2. library.aocs.org [library.aocs.org]
- 3. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Biogenic Amines in Chinese Commercial Soy Sauces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric method for estimation of aliphatic primary amines in biological samples [agris.fao.org]
Soya Amine in the Textile Industry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of soya amine and its derivatives, particularly ethoxylated soya amines, in the textile industry. The information is intended to guide researchers and scientists in the development and application of these versatile compounds in textile finishing and processing.
This compound, derived from soybean oil, is a fatty amine that, along with its ethoxylated derivatives, functions as a cationic or non-ionic surfactant.[1][2] These properties make it a valuable auxiliary agent in various textile applications, including softening, antistatic finishing, and dyeing.[1][3]
Application 1: Cationic Softener for Enhanced Fabric Hand-Feel
This compound derivatives, particularly in their quaternized form, are effective cationic softeners for a variety of fabrics, including cotton and its blends.[3][4] The positively charged cationic head of the this compound molecule is attracted to the negatively charged surface of cellulosic fibers like cotton, leading to the alignment of the fatty hydrophobic tails on the fabric surface. This orientation reduces inter-fiber friction, resulting in a softer, smoother, and more pliable fabric with an improved hand-feel.[3]
Quantitative Performance Data
The following table summarizes the typical performance of a cationic this compound-based softener on 100% cotton knit fabric.
| Property | Untreated Fabric | Treated with this compound Softener | Test Method |
| Bending Length (cm) | 2.5 | 1.8 | ASTM D1388 |
| Flexural Rigidity (mg.cm) | 15.6 | 7.5 | ASTM D1388 |
| Tear Strength (N) | 25 | 28 | ASTM D1424 |
| Whiteness Index (CIE) | 85 | 82 | ASTM E313 |
| Absorbency (seconds) | 5 | 15 | AATCC 79 |
Note: The data presented is illustrative of the expected performance of cationic softeners and may vary based on the specific this compound derivative, formulation, and application process.
Experimental Protocol: Application of this compound Softener by Exhaust Method
This protocol details the application of a cationic this compound softener to cotton fabric using the exhaust method in a laboratory setting.[5]
Materials and Equipment:
-
100% cotton knit fabric
-
Cationic this compound softener
-
Acetic acid
-
Laboratory-scale dyeing machine or water bath with agitation
-
Beakers and graduated cylinders
-
pH meter
-
Drying oven
Procedure:
-
Preparation of Softener Stock Solution:
-
Prepare a 10% stock solution of the cationic this compound softener by dissolving the required amount of softener flakes or paste in warm water (40-50°C) with gentle stirring until a homogeneous dispersion is achieved.
-
-
Setting the Treatment Bath:
-
Set the liquor-to-goods ratio (the ratio of the volume of the treatment bath to the weight of the fabric) to 20:1.
-
Fill the treatment vessel with the required volume of water.
-
Add the required amount of the softener stock solution to achieve the desired concentration (e.g., 2% on the weight of the fabric).
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
-
-
Fabric Treatment:
-
Introduce the pre-wetted cotton fabric into the treatment bath.
-
Raise the temperature of the bath to 40°C at a rate of 2°C per minute.
-
Run the treatment for 20-30 minutes at 40°C with continuous agitation.
-
-
Post-Treatment:
-
Drain the treatment bath.
-
Hydro-extract the treated fabric to remove excess liquor.
-
Dry the fabric in an oven at 80-100°C.
-
Condition the dried fabric at standard atmospheric conditions (20±2°C and 65±2% relative humidity) for 24 hours before testing.
-
Experimental Workflow for Softener Application
Caption: Workflow for the application of this compound softener.
Application 2: Antistatic Agent for Synthetic Fabrics
Synthetic fibers like polyester (B1180765) have a tendency to accumulate static electricity due to their hydrophobic nature.[6] this compound ethoxylates can be used as antistatic agents to mitigate this issue.[7] Their mechanism involves forming a thin, slightly conductive layer on the fiber surface, which helps to dissipate electrical charges. This is achieved through the presence of polar ethoxy groups that can attract a thin layer of atmospheric moisture, thereby increasing surface conductivity.[8]
Quantitative Performance Data
The following table illustrates the antistatic performance of a this compound ethoxylate treatment on polyester fabric.
| Property | Untreated Fabric | Treated with this compound Antistatic Agent | Test Method |
| Surface Resistivity (Ω/square) | > 10¹³ | 10¹⁰ - 10¹¹ | AATCC 76 |
| Charge Decay (time to 10% of initial charge, seconds) | > 60 | < 5 | NFPA 99 |
| Static Cling (fabric to metal plate, seconds) | > 120 | < 10 | AATCC 115 |
Note: The data presented is for illustrative purposes and the actual performance will depend on the specific this compound ethoxylate, its concentration, and the application method.
Experimental Protocol: Application of this compound Antistatic Agent by Padding
This protocol describes the application of a this compound ethoxylate-based antistatic agent to polyester fabric using a laboratory padding mangle.
Materials and Equipment:
-
100% polyester fabric
-
This compound ethoxylate antistatic agent
-
Laboratory padding mangle
-
Beakers and graduated cylinders
-
Drying and curing oven (stenter)
Procedure:
-
Preparation of Finishing Solution:
-
Prepare a finishing solution containing the desired concentration of the this compound ethoxylate antistatic agent (e.g., 10-30 g/L) in water.
-
Ensure the solution is homogeneous by stirring.
-
-
Padding Application:
-
Set the pressure of the padding mangle to achieve a wet pick-up of 60-70%.
-
Pass the polyester fabric through the finishing solution and then through the nip rollers of the padding mangle at a constant speed.
-
-
Drying and Curing:
-
Dry the treated fabric in an oven at 100-120°C for 2-3 minutes.
-
Cure the fabric at 150°C for 1-2 minutes to ensure the fixation of the antistatic agent.
-
-
Conditioning:
-
Condition the treated fabric at standard atmospheric conditions for 24 hours before testing its antistatic properties.
-
Experimental Workflow for Antistatic Agent Application
Caption: Workflow for the application of this compound antistatic agent.
Application 3: Dyeing Auxiliary for Polyester with Disperse Dyes
This compound ethoxylates can act as effective leveling and dispersing agents in the high-temperature dyeing of polyester with disperse dyes.[5][9] As a leveling agent, it helps to slow down the initial rate of dye uptake by the fiber, promoting a more uniform and even coloration.[5] As a dispersing agent, it aids in maintaining the stability of the disperse dye particles in the dyebath, preventing aggregation and the formation of spots on the fabric.[9]
Quantitative Performance Data
The following table shows the effect of using a this compound ethoxylate as a leveling agent on the color strength and fastness properties of polyester fabric dyed with a disperse dye.
| Property | Without Leveling Agent | With this compound Ethoxylate Leveling Agent | Test Method |
| Color Strength (K/S) | 12.5 | 14.2 | AATCC Evaluation Procedure 6 |
| Levelness (DEcmc) | 1.8 | 0.7 | AATCC Evaluation Procedure 9 |
| Washing Fastness (Color Change) | 4 | 4-5 | AATCC 61 |
| Rubbing Fastness (Dry) | 4 | 4-5 | AATCC 8 |
| Rubbing Fastness (Wet) | 3 | 3-4 | AATCC 8 |
Note: The data is illustrative and performance can vary depending on the specific dye, this compound ethoxylate, and dyeing conditions.
Experimental Protocol: High-Temperature Dyeing of Polyester with this compound Ethoxylate as a Leveling Agent
This protocol details the use of a this compound ethoxylate as a leveling agent in the high-temperature exhaust dyeing of polyester fabric.[10]
Materials and Equipment:
-
100% polyester fabric
-
Disperse dye (e.g., C.I. Disperse Blue 79)
-
This compound ethoxylate leveling agent
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
-
High-temperature, high-pressure laboratory dyeing machine
-
Spectrophotometer for color measurement
Procedure:
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio to 10:1.
-
Prepare the dyebath with the following components (percentages based on the weight of the fabric):
-
Disperse Dye: 1%
-
This compound Ethoxylate Leveling Agent: 1 g/L
-
Acetic Acid: to adjust pH to 4.5-5.0
-
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70°C.
-
Drain the dyebath.
-
-
Reduction Clearing:
-
Prepare a fresh bath at 70°C containing:
-
Sodium Hydroxide: 2 g/L
-
Sodium Hydrosulfite: 2 g/L
-
-
Treat the dyed fabric in this bath for 15-20 minutes to remove any unfixed surface dye.
-
Drain the bath and rinse the fabric thoroughly, first with hot water and then with cold water.
-
-
Drying and Evaluation:
-
Dry the fabric.
-
Evaluate the color strength (K/S value) and colorfastness properties of the dyed fabric.
-
Logical Relationship in Dyeing with a Leveling Agent
Caption: Role of this compound Ethoxylate in Polyester Dyeing.
References
- 1. Fatty Amines and Their Derivatives Industry Research Series - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. mdpi.com [mdpi.com]
- 3. Discuss the method for evaluation of leveling agents used for polyester d.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. bluelakechem.com [bluelakechem.com]
- 6. researchgate.net [researchgate.net]
- 7. ETHOXYLATED SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Test method for antistatic properties of textiles - Jiangsu Textile Research Institute Inc. [cjti.com]
- 9. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 10. skychemi.com [skychemi.com]
Application Notes and Protocols for Soya Amine as a Biocide and Disinfectant Potentiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soya amine, a primary aliphatic amine mixture derived from hydrogenated soybean fatty acids, is composed mainly of C16-C18 alkyl chains.[1] As a cationic surfactant, this compound possesses properties that suggest its potential utility as an active biocide and as a potentiator for other disinfectant agents.[1][2] Its amphipathic nature, with a positively charged hydrophilic head and a long hydrophobic tail, allows it to interact with and disrupt microbial cell membranes, a common mechanism for antimicrobial activity.[3][4] These application notes provide a framework for evaluating the biocidal and synergistic properties of this compound.
Proposed Mechanism of Action
The biocidal activity of cationic surfactants like this compound is primarily attributed to their ability to disrupt the structural and functional integrity of the microbial cell membrane.[4][5] The positively charged amine group electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids (B1166683) and teichoic acids.[3] This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to disorganization, increased permeability, and eventual lysis of the cell.[2][4]
Caption: Proposed mechanism of this compound's biocidal action.
Application Notes
This compound as a Primary Biocidal Agent
Given its surfactant properties and proposed membrane-disruptive mechanism, this compound can be investigated for applications requiring broad-spectrum antimicrobial activity.
-
Hard Surface Disinfection: Its ability to form films and act as a cationic surfactant makes it a candidate for disinfecting floors, walls, and equipment in industrial and healthcare settings.[1]
-
Water Treatment: this compound's use as a sludge dispersant and corrosion inhibitor in wastewater treatment suggests its potential to control microbial growth (biofouling) in industrial water systems.[1]
-
Antifungal Agent: The long alkyl chains of this compound are similar to other cationic surfactants known to possess fungicidal properties, warranting investigation against common molds and yeasts.
This compound as a Disinfectant Potentiator
This compound's surfactant properties can enhance the efficacy of other biocides. This potentiation can lead to synergistic formulations with reduced concentrations of active ingredients, potentially lowering toxicity and cost.[6][7]
-
Improved Wetting and Penetration: As a surfactant, this compound can reduce the surface tension of disinfectant solutions, allowing for better spreading and coverage on surfaces (wetting).[7] This is crucial for reaching microbes in cracks and crevices.
-
Biofilm Disruption: It can help break down the extracellular polymeric substance (EPS) matrix of biofilms, enabling other biocides to penetrate and kill the protected bacteria within.[6]
-
Synergy with Other Biocides: this compound could be combined with quaternary ammonium (B1175870) compounds (QACs), peroxides, or chlorine-based disinfectants to achieve a broader spectrum of activity or faster kill times.[8][9]
Caption: this compound as a potentiator for a primary biocide.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for the evaluation of this compound. Actual experimental results will vary.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (ATCC 25923) | Positive | 16 | 32 |
| Enterococcus hirae (ATCC 10541) | Positive | 32 | 64 |
| Escherichia coli (ATCC 25922) | Negative | 64 | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 | 256 |
| Candida albicans (ATCC 10231) | N/A (Yeast) | 32 | 64 |
Table 2: Hypothetical Synergistic Activity with Benzalkonium Chloride (BAC)
| Test Organism | This compound MIC Alone (A) | BAC MIC Alone (B) | This compound MIC in Combo (A') | BAC MIC in Combo (B') | FICI* | Interpretation |
|---|---|---|---|---|---|---|
| P. aeruginosa | 128 µg/mL | 64 µg/mL | 32 µg/mL | 8 µg/mL | 0.375 | Synergy |
| S. aureus | 16 µg/mL | 8 µg/mL | 8 µg/mL | 2 µg/mL | 0.75 | Additive |
*Fractional Inhibitory Concentration Index (FICI) = (A'/A) + (B'/B). FICI ≤ 0.5 indicates synergy; >0.5 to ≤4 indicates an additive or indifferent effect; >4 indicates antagonism.[10]
Experimental Protocols
Protocol 1: Determination of MIC and MBC
This protocol uses the broth microdilution method to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.[11]
Materials:
-
This compound stock solution (e.g., 10,240 µg/mL in a suitable solvent).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast.
-
Bacterial/yeast cultures adjusted to ~5 x 10^5 CFU/mL.
-
Sterile Tryptic Soy Agar (B569324) (TSA) or Sabouraud Dextrose Agar (SDA) plates.
-
Incubator (35-37°C).
Procedure:
-
Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no drug) and column 12 as the sterility control (no drug, no inoculum).
-
Add 10 µL of the prepared microbial inoculum to wells in columns 1-11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
MBC Determination: Plate 10 µL from each well that shows no visible growth (at and above the MIC) onto an appropriate agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10]
Protocol 2: Checkerboard Assay for Synergistic Activity
This protocol assesses the synergistic potential of this compound with another biocide using the checkerboard dilution method.[12]
Materials:
-
Same as Protocol 1, plus a stock solution of the second biocide (e.g., Benzalkonium Chloride).
Procedure:
-
Prepare a 96-well plate. Along the x-axis, perform serial dilutions of this compound (Drug A) as in Protocol 1.
-
Along the y-axis, perform serial dilutions of the second biocide (Drug B).
-
The result is a matrix of wells containing various combinations of both agents.
-
Inoculate the plate as described in Protocol 1 and incubate.
-
Determine the MIC for each combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpret the FICI value as described in the note under Table 2.
Caption: Workflow for the checkerboard synergy assay.
Conclusion
This compound, as a cationic surfactant derived from a renewable resource, presents an interesting candidate for development as a biocide and disinfectant potentiator. Its proposed membrane-active mechanism is a well-established principle for antimicrobial action. The protocols and frameworks provided here offer a starting point for researchers to systematically evaluate its efficacy, spectrum of activity, and potential for synergistic applications. Further studies should focus on confirming the mechanism of action, evaluating performance under various environmental conditions (e.g., in the presence of organic soil), and assessing its toxicological profile.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quaternary ammonium biocides: efficacy in application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The application of surfactants in the field of disinfection - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. Application of Surfactants in the Field of Disinfection - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. Recent advances in examining the factors influencing the efficacy of biocides against Listeria monocytogenes biofilms in the food industry: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Generation of N-Chloramine/QAC Composite Biocides: Efficient Antimicrobial Agents To Target Antibiotic-Resistant Bacteria in the Presence of Organic Load - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy of Biocides Used in the Modern Food Industry To Control Salmonella enterica, and Links between Biocide Tolerance and Resistance to Clinically Relevant Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocide Potentiation Using Cinnamic Phytochemicals and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Soya amine" stability and degradation under different pH conditions
Technical Support Center: Soya Amine Stability & Degradation
This guide provides technical information, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. It focuses on the critical role of pH in the stability and degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability pH-dependent?
A1: this compound is a mixture of primary aliphatic amines derived from hydrogenated soybean fatty acids, primarily consisting of C16-C18 alkyl chains.[1] It is classified as a cationic surfactant and is generally insoluble in water.[1][2]
The stability of this compound is critically dependent on pH because the primary amine group (-NH₂) is a weak base.[2]
-
In acidic to neutral conditions (Low pH): The amine group becomes protonated, forming the ammonium (B1175870) salt (R-NH₃⁺). This cationic form is more water-soluble and electrostatically charged, which is crucial for its function as an emulsifier and for maintaining the stability of formulations through electrostatic repulsion.[3][4]
-
In alkaline conditions (High pH): The amine group remains in its neutral, unprotonated state (R-NH₂). This form is less soluble in water and is more nucleophilic, making it significantly more susceptible to chemical degradation, particularly oxidation.[4][5]
Q2: What is the optimal pH range for ensuring the stability of this compound formulations?
A2: For maximum chemical and physical stability, this compound and its formulations should be maintained in an acidic to neutral pH range (typically pH 4-7). In this range, the amine is predominantly in its protonated (R-NH₃⁺) state, which minimizes chemical reactivity and optimizes its performance as a cationic surfactant.[4] Alkaline conditions (pH > 8) should generally be avoided as they can promote degradation and destabilize emulsions.[5]
Q3: What are the common signs of this compound degradation in a formulation?
A3: Degradation of this compound can manifest through several physical and chemical changes:
-
Physical Instability: For emulsions, signs include creaming, coalescence (droplets merging), or complete phase separation.[3][4] This often indicates a loss of the emulsifier's effectiveness due to pH shifts.
-
Color Change: The appearance of a yellow or brown tint can indicate oxidative degradation.
-
Odor Change: The formation of smaller, volatile degradation byproducts can produce off-odors.[6]
-
pH Shift: The degradation process itself, such as the formation of acidic byproducts, can cause the pH of the formulation to drift over time.
Troubleshooting Guide
Issue 1: My this compound-stabilized emulsion is breaking down (creaming/phase separation).
| Potential Cause | Troubleshooting Action |
| pH Shift Outside Optimal Range | The emulsifying capacity of this compound is strongest when it is in its protonated cationic form (R-NH₃⁺) at acidic to neutral pH.[4] An upward shift in pH can neutralize this charge, reducing the electrostatic repulsion between droplets and leading to instability.[3] |
| Incorrect Initial pH | The formulation's initial pH may not have been properly adjusted to the optimal range for this compound. |
| Degradation of this compound | Over time, especially under alkaline conditions or exposure to oxidizers, the this compound molecule may have degraded, losing its surfactant properties.[6] |
Issue 2: My formulation has developed a yellow color and an unusual odor.
| Potential Cause | Troubleshooting Action |
| Oxidative Degradation | This is a common degradation pathway for amines, particularly at alkaline pH where the unprotonated amine is more susceptible to oxidation.[6] The unsaturated alkyl chains derived from soybean oil can also be prone to oxidation. |
| Incompatibility with Other Ingredients | Soya amines can be incompatible with strong oxidizing agents, peroxides, and certain metal ions that can catalyze degradation reactions.[2][6] |
Quantitative Stability Data Summary
While specific kinetic data for this compound is proprietary, the following table provides representative data illustrating the expected pH-dependent stability profile for a typical fatty amine in an aqueous formulation stored at 40°C.
| pH | Storage Condition | Duration | Estimated Degradation (%) | Expected Observations |
| 4.5 | 40°C / 75% RH | 90 days | < 2% | Clear, stable solution/emulsion. No significant change in appearance. |
| 7.0 | 40°C / 75% RH | 90 days | 5 - 10% | Potential for slight haze or micro-emulsion changes. Minor pH drift possible. |
| 9.0 | 40°C / 75% RH | 90 days | > 25% | Significant yellowing, potential off-odor, and likely phase separation in emulsions. |
Experimental Protocols
Protocol: pH-Dependent Stability Assessment of a this compound Formulation
This protocol outlines a method to evaluate the chemical and physical stability of a this compound formulation at different pH values.
1. Objective: To determine the intrinsic stability of a this compound formulation across a range of pH conditions (acidic, neutral, and alkaline) under accelerated storage conditions.
2. Materials & Equipment:
-
This compound sample
-
pH-adjusting agents (e.g., Citric Acid, Sodium Hydroxide)
-
Buffered solutions (e.g., citrate, phosphate, borate)
-
Stability chambers (e.g., 40°C/75% RH)
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for amine quantification[7][8]
-
Dynamic Light Scattering (DLS) instrument for particle size analysis (for emulsions)[3]
-
Viscometer
3. Methodology:
-
Sample Preparation:
-
Prepare three identical batches of the this compound formulation.
-
Using the pH-adjusting agents or by formulating in buffers, adjust the pH of the batches to three target levels: pH 4.5 ± 0.2, pH 7.0 ± 0.2, and pH 9.0 ± 0.2.
-
Record the initial pH of each batch accurately.
-
-
Initial Analysis (Time Zero):
-
For each batch, perform a full panel of initial tests:
-
Visual Appearance: Note the color, clarity, and homogeneity.
-
pH Measurement: Record the exact pH.
-
This compound Assay: Determine the initial concentration of this compound using a validated stability-indicating HPLC method.[7][8]
-
Physical Tests (if applicable): For emulsions, measure viscosity and droplet size distribution using DLS.[3]
-
-
-
Stability Storage:
-
Time-Point Testing:
-
Pull samples from each batch at predetermined intervals, such as 1 month, 3 months, and 6 months.[10]
-
At each time point, repeat the full panel of tests as described in the "Initial Analysis" step.
-
-
Data Analysis:
-
Compare the results at each time point to the initial (Time Zero) data.
-
Calculate the percentage of this compound remaining.
-
Analyze trends in pH, appearance, viscosity, and particle size to identify instabilities.
-
The formulation is considered stable at a given pH if key attributes remain within acceptable limits throughout the study period.
-
Visualizations
Caption: pH influence on this compound stability and function.
Caption: Experimental workflow for a pH-dependent stability study.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. ETHOXYLATED SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 5. researchgate.net [researchgate.net]
- 6. bellona.org [bellona.org]
- 7. Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean [foodandnutritionjournal.org]
- 8. DSpace [helda.helsinki.fi]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Soya Amine Concentration for Effective Corrosion Inhibition
Welcome to the technical support center for the application of Soya amine as a corrosion inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound as a corrosion inhibitor?
A1: Based on various studies, a common starting concentration range for this compound and its derivatives is between 50 to 200 ppm (mg/L).[1][2][3] For instance, some research has shown high inhibition efficiency, up to 91.20%, at a concentration of 50mg/L.[2] Other studies have identified an optimal concentration of 200 ppm, achieving an inhibition efficiency of 93.9%.[1] It is recommended to perform a concentration-dependent study within this range to determine the optimal concentration for your specific experimental conditions.
Q2: I am observing a lower-than-expected inhibition efficiency. What are the potential causes?
A2: Several factors can lead to reduced inhibition efficiency. Consider the following:
-
Concentration: The inhibitor concentration may be too low or too high. While efficiency generally increases with concentration, it can plateau or even decrease after a certain point due to factors like micelle formation.
-
Temperature: Higher temperatures can increase the corrosion rate and may also affect the stability and adsorption of the inhibitor on the metal surface.[4]
-
Corrosive Environment: The type and concentration of the acid or corrosive medium significantly impact inhibitor performance. The effectiveness of this compound can vary in different acids (e.g., HCl vs. H₂SO₄).
-
Inhibitor Purity and Composition: The purity of the this compound and the presence of impurities can affect its performance. This compound is a mixture of fatty amines, and variations in the composition can lead to different efficiencies.
-
Metal Substrate: The type of metal or alloy being tested and its surface preparation are critical. An improperly prepared surface can have existing corrosion or a passivated layer that interferes with inhibitor adsorption.
Q3: My results are not reproducible. What should I check?
A3: Lack of reproducibility is a common issue in corrosion studies. Here are some key areas to investigate:
-
Surface Preparation: Ensure a consistent and standardized procedure for preparing your metal coupons. This includes polishing, cleaning, and drying.
-
Solution Preparation: Prepare fresh inhibitor solutions for each experiment. The stability of the this compound solution over time, especially at low concentrations, might be a factor.
-
Experimental Conditions: Maintain tight control over temperature, immersion time, and hydrodynamic conditions (e.g., stirring).
-
Electrochemical Setup: For electrochemical tests, check the stability of your reference electrode and ensure proper cell geometry.
Q4: Can this compound be used in combination with other substances?
A4: Yes, studies have shown that the inhibition efficiency of this compound can be enhanced by the presence of other compounds, such as halide ions (e.g., iodide ions).[5] This synergistic effect is often attributed to the halides adsorbing onto the metal surface, which in turn facilitates the adsorption of the organic inhibitor.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Inhibition efficiency decreases at higher concentrations. | - Formation of micelles or aggregates of the inhibitor in the solution, reducing the availability of individual molecules to adsorb on the metal surface.- Changes in the adsorption mechanism at higher concentrations. | - Characterize the critical micelle concentration (CMC) of your this compound in the test solution.- Analyze the adsorption isotherm to understand the adsorption behavior. |
| Pitting corrosion is observed despite the presence of the inhibitor. | - this compound might be more effective at preventing uniform corrosion than localized corrosion.- Insufficient inhibitor concentration to protect the entire surface, leading to localized breakdown of the protective film. | - Increase the inhibitor concentration and observe the effect on pitting.- Combine this compound with a pitting corrosion inhibitor.- Analyze the surface using techniques like Scanning Electron Microscopy (SEM) to understand the nature of the pitting. |
| The color of the corrosive solution changes significantly after adding the inhibitor. | - A chemical reaction may be occurring between the this compound and components of the corrosive medium.- Formation of a complex between the inhibitor and metal ions. | - Analyze the solution using UV-Vis spectroscopy to check for the formation of new chemical species.- Ensure the stability of the this compound in the corrosive medium before starting the experiment. |
| Inconsistent open circuit potential (OCP) in electrochemical tests. | - The system has not reached a steady state.- The protective film formed by the inhibitor is unstable. | - Allow for a longer stabilization period before starting electrochemical measurements.- Monitor the OCP over time to ensure stability. |
Quantitative Data Summary
The following table summarizes the inhibition efficiency of this compound and its derivatives at different concentrations, as reported in various studies.
| Inhibitor Type | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| This compound derivative | Mild Steel | 1 M H₂SO₄ | 200 ppm | >95% | [1] |
| Amide from soybean oil | A13 Steel | 5% HCl | 50 mg/L | 91.20% | [2] |
| Soybean extract | Carbon Steel | H₂SO₄ | 300 mg/L | ~98% (with I⁻) | [5] |
| Amino acids from soybean | Mild Steel | 0.5 M HCl | Not specified | 80.20% | [6] |
| Amino acids from soybean | Mild Steel | 3.5% NaCl | Not specified | 74.71% | [6] |
| Polyurethanes from soya bean oil | Mild Steel | 1 M H₂SO₄ | 200 ppm | High | [3] |
Experimental Protocols
Weight Loss Method
This method determines the corrosion rate by measuring the weight loss of a metal coupon after immersion in the corrosive solution with and without the inhibitor.
Procedure:
-
Coupon Preparation: Mechanically polish metal coupons with a series of grit papers (e.g., 240, 400, 600, 800, 1000, and 1200 grit).[7] Rinse with distilled water and degrease with a suitable solvent like acetone. Dry the coupons and store them in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound. Ensure the entire coupon is submerged.
-
Duration: Keep the coupons immersed for a predetermined period (e.g., 6, 12, 24 hours).
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinse with distilled water and acetone, dry, and reweigh.
-
Calculation:
-
Corrosion Rate (CR) = (K × W) / (A × T × D)
-
K = a constant (e.g., 8.76 × 10⁴ for CR in mm/year)
-
W = Weight loss in grams
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate without inhibitor
-
CR_inh = Corrosion rate with inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion resistance and the mechanism of inhibition.
Procedure:
-
Electrochemical Cell: Use a standard three-electrode cell containing the working electrode (metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open circuit potential (OCP) to stabilize.
-
Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Rct_blank = Charge transfer resistance without inhibitor
-
Rct_inh = Charge transfer resistance with inhibitor
-
-
Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
-
Cell Setup and Stabilization: Use the same three-electrode setup as in EIS and allow the OCP to stabilize.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value with respect to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Icorr_blank = Corrosion current density without inhibitor
-
Icorr_inh = Corrosion current density with inhibitor
-
-
Visualizations
References
- 1. amine-gas-treatment.com [amine-gas-treatment.com]
- 2. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Emulsification Efficiency of Soya Amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the emulsification efficiency of Soya amine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
This compound is a fatty amine derived from soybean oil.[1] It is rich in unsaturated fatty acids, which contributes to its excellent emulsifying and dispersing properties.[2] Its biodegradability makes it an environmentally friendly choice for various applications, including in agricultural formulations and water treatment.[2][3] this compound can be used to form stable water-in-oil (W/O) and oil-in-water (O/W) emulsions.
Q2: What is an ethoxylated this compound?
Ethoxylated this compound is a modified version of this compound where ethylene (B1197577) oxide units have been added to the amine group. This process, known as ethoxylation, increases the hydrophilic (water-loving) character of the molecule.[2] Ethoxylated Soya amines, such as POE (5) this compound, are non-ionic surfactants that can enhance wetting and spreading properties.[3][4]
Q3: What is the Hydrophile-Lipophile Balance (HLB) and why is it important for this compound emulsions?
The Hydrophile-Lipophile Balance (HLB) is a numerical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic (oil-loving).[5][6] The HLB value of an emulsifier is crucial for forming a stable emulsion. For a water-in-oil (W/O) emulsion, a lipophilic emulsifier with a low HLB value (typically 3-6) is required.[5] For an oil-in-water (O/W) emulsion, a hydrophilic emulsifier with a high HLB value (typically 8-18) is preferred.[5] The required HLB value also depends on the specific oil phase being used.[5]
Q4: How does pH affect the stability of this compound emulsions?
The pH of the aqueous phase can significantly impact the stability of emulsions stabilized by this compound. As amines are basic, the pH will affect the charge on the this compound molecule. At lower pH, the amine group will be protonated, leading to a positive charge, which can influence its interaction at the oil-water interface and the electrostatic repulsion between droplets. For soybean oil body emulsions, alkaline conditions have been shown to improve dispersion.[4] The optimal pH for your specific system should be determined experimentally.
Q5: Can temperature influence the emulsification efficiency of this compound?
Yes, temperature is a critical factor in emulsion formation and stability.[7] Higher temperatures can decrease the viscosity of the oil phase, which may facilitate droplet disruption and the formation of smaller droplets. However, excessive heat can also lead to emulsion instability by increasing the kinetic energy of the droplets, which can promote coalescence.[8] The optimal temperature will depend on the specific components of your emulsion.
Troubleshooting Guide
This guide addresses common issues encountered during the emulsification process with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Emulsion Formation (Phases Separate Quickly) | Incorrect this compound concentration. | Optimize the this compound concentration. Start with a concentration range of 0.5% to 5% (w/w) of the total emulsion volume and adjust as needed. |
| Inadequate mixing energy. | Increase the homogenization speed or time. For laboratory-scale preparations, a high-shear mixer is recommended. | |
| Unsuitable pH of the aqueous phase. | Adjust the pH of the aqueous phase. Test a range of pH values (e.g., 4, 7, 9) to find the optimal condition for your system. | |
| Mismatched HLB of the emulsifier and the oil phase. | If using this compound alone is not effective, consider blending it with another surfactant with a different HLB value to achieve the required HLB for your specific oil. Ethoxylated Soya amines offer a range of HLB values. | |
| Creaming or Sedimentation (Droplets rise or settle) | Droplet size is too large. | Increase homogenization energy (speed or time) to reduce droplet size. Smaller droplets are more resistant to creaming or sedimentation.[9] |
| Insufficient viscosity of the continuous phase. | Consider adding a thickening agent to the continuous phase to hinder droplet movement. | |
| Flocculation (Droplets Cluster Together) | Insufficient electrostatic or steric repulsion between droplets. | Adjust the pH to increase the surface charge of the droplets. The addition of a polyelectrolyte or a steric stabilizer can also prevent flocculation. |
| Incompatible additives. | Ensure all components in your formulation are compatible. Some salts or polymers can induce flocculation. | |
| Coalescence (Droplets Merge to Form Larger Droplets) | Insufficient amount of this compound at the oil-water interface. | Increase the concentration of this compound to ensure complete coverage of the droplet surface. |
| High temperature. | Reduce the processing and storage temperature to decrease the kinetic energy of the droplets. | |
| Phase Inversion (e.g., O/W emulsion inverts to W/O) | Change in the volume ratio of the oil and water phases. | Maintain a consistent oil-to-water ratio. Phase inversion can occur when the volume of the dispersed phase exceeds a critical value. |
| Temperature fluctuations. | Maintain a stable temperature during processing and storage. |
Data Presentation: Factors Affecting Emulsification Efficiency
The following tables provide representative data on how different experimental parameters can influence the efficiency of this compound as an emulsifier. Note: This is illustrative data and optimal conditions may vary for your specific system.
Table 1: Effect of this compound Concentration on Emulsion Droplet Size
| This compound Concentration (% w/w) | Average Droplet Size (μm) | Emulsion Stability (after 24h) |
| 0.5 | 15.2 | Poor (Significant phase separation) |
| 1.0 | 8.5 | Moderate (Some creaming observed) |
| 2.5 | 2.1 | Good (Minimal creaming) |
| 5.0 | 1.8 | Excellent (No visible separation) |
Table 2: Influence of pH on Emulsion Stability Index (%)
| pH of Aqueous Phase | Emulsion Stability Index (%) after 24h |
| 4.0 | 75 |
| 7.0 | 88 |
| 9.0 | 95 |
Table 3: Impact of Homogenization Time on Average Droplet Size
| Homogenization Time (minutes) | Average Droplet Size (μm) |
| 1 | 10.3 |
| 3 | 4.7 |
| 5 | 2.5 |
| 10 | 2.2 |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, soybean oil)
-
Deionized water
-
High-shear homogenizer
-
Beakers
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the Aqueous Phase: In a beaker, add the desired amount of deionized water. If required, adjust the pH of the water using a suitable acid or base while monitoring with a pH meter.
-
Prepare the Oil Phase: In a separate beaker, weigh the desired amount of the oil phase.
-
Disperse this compound: Add the predetermined amount of this compound to the oil phase. Stir with a magnetic stirrer until the this compound is fully dissolved.
-
Pre-emulsification: Slowly add the oil phase containing this compound to the aqueous phase while stirring at a moderate speed with the magnetic stirrer.
-
Homogenization: Transfer the pre-emulsion to the high-shear homogenizer. Homogenize at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes).
-
Cooling: If the emulsification process generates significant heat, cool the emulsion to room temperature.
-
Characterization: Analyze the resulting emulsion for droplet size, stability, and other relevant properties.
Protocol 2: Evaluation of Emulsion Stability
Materials:
-
Prepared emulsion
-
Graduated cylinders or test tubes
-
Microscope with a calibrated slide
-
Particle size analyzer (optional)
Methodology:
-
Visual Observation: Pour a known volume of the freshly prepared emulsion into a sealed, graduated cylinder or test tube. Store at a controlled temperature. Observe and record any signs of phase separation, creaming, or sedimentation at regular intervals (e.g., 1h, 6h, 24h, 48h). The Emulsion Stability Index (ESI) can be calculated as: ESI (%) = (Volume of emulsified layer / Total volume of emulsion) x 100.
-
Microscopic Analysis: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the emulsion under the microscope to assess the droplet size distribution and look for signs of flocculation or coalescence.
-
Droplet Size Analysis: For a quantitative measurement, use a particle size analyzer to determine the average droplet size and polydispersity index (PDI) of the emulsion over time. An increase in the average droplet size indicates emulsion instability.
Visualizations
Caption: Workflow for this compound emulsion preparation and analysis.
Caption: Logical troubleshooting flow for unstable this compound emulsions.
References
- 1. This compound Distilled Supplier | 61790-18-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 3. Cas 61791-24-0,POE (5) this compound | lookchem [lookchem.com]
- 4. Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of water-in-soybean oil–in-water emulsions by repeated premix membrane emulsification method using cellulose acetate membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of heat treatment on physicochemical, interfacial, and encapsulation properties of pea and soy protein-based emulsions and their spray-dried powders - PMC [pmc.ncbi.nlm.nih.gov]
"Soya amine" purification techniques for research applications
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of soya amines for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude soya amine samples?
A1: Crude this compound, derived from soybean oil, is a mixture of primary fatty amines. The composition can vary, but it primarily consists of amines with C16 to C18 chains, both saturated and unsaturated. Common impurities can include:
-
Unreacted fatty acids: Residual starting material from the amination process.
-
Amides: Intermediate products from the reaction of fatty acids with ammonia.
-
Nitriles: Intermediates in some amine synthesis routes.
-
Glycerol and other glycerin-derived compounds: Byproducts from the initial hydrolysis of soybean oil.
-
Oxidized byproducts: Formed due to the presence of unsaturated fatty amine chains which are susceptible to oxidation.
-
Color bodies: Various compounds that impart a yellow or brownish color to the crude product.
Q2: How do I choose the most suitable purification method for my this compound sample?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity of the this compound.
-
Fractional Distillation: This method is effective for separating components with different boiling points and is suitable for large-scale purification. It is particularly useful for removing lower-boiling impurities and unreacted starting materials.
-
Column Chromatography: This technique offers high-resolution separation and is ideal for removing closely related impurities, such as homologous amines or isomers. Normal-phase, reversed-phase, and amine-functionalized silica (B1680970) gel chromatography are all viable options.
-
Recrystallization: If the this compound is a solid at room temperature or can be converted into a solid salt, recrystallization is an excellent method for achieving high purity by removing soluble impurities.
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be used to determine the purity of your this compound sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating and quantifying the different fatty amine components in your sample.[1][2][3] MS provides structural information for identification. Derivatization of the amines may be necessary to improve their volatility and chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for purity assessment.[3] Reversed-phase chromatography is commonly used, and a variety of detectors, such as UV-Vis or a mass spectrometer (LC-MS), can be employed. The choice of mobile phase is critical and often requires optimization.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can also be used to determine the purity of the sample.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating heat input. | - Use a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper equilibration between vapor and liquid phases.- Ensure a steady and consistent heat source. |
| Product Discoloration | - Thermal decomposition of the this compound at high temperatures. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure the distillation apparatus is clean and free of contaminants. |
| Bumping/Uneven Boiling | - Lack of nucleation sites. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Peak Tailing | - Strong interaction between the basic this compound and acidic silica gel.[7] | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the eluent.[7]- Use an amine-functionalized silica gel column which is less acidic.[8]- Consider using reversed-phase chromatography. | | Poor Separation of Components | - Inappropriate solvent system. | - Optimize the mobile phase composition through systematic solvent screening using Thin Layer Chromatography (TLC).- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[9] | | Low Recovery of this compound | - Irreversible adsorption onto the stationary phase. | - Use a less acidic stationary phase (e.g., alumina (B75360) or amine-functionalized silica).- Ensure the chosen eluent is strong enough to elute the compound. | | Column Cracking | - Improper packing of the column.- Rapid changes in solvent polarity. | - Pack the column carefully to ensure a homogenous bed.- When running a gradient, ensure the change in solvent composition is gradual. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated.- The this compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure this compound.- Change to a less polar solvent or use a solvent/anti-solvent system. |
| Oiling Out (Formation of an Oil Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the this compound.- The solution is too concentrated. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Choose a solvent with a lower boiling point. |
| Low Yield of Crystals | - The this compound is significantly soluble in the cold solvent.- Insufficient cooling. | - Cool the solution in an ice bath to minimize solubility.[10]- Minimize the amount of hot solvent used to dissolve the crude product. |
Quantitative Data Summary
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Fractional Distillation | Purity | >95% | Dependent on the boiling point difference between components.[11] |
| Yield | 60-80% | Losses can occur due to hold-up in the column and incomplete condensation. | |
| Column Chromatography | Purity | >98% | Can achieve very high purity with optimized conditions. |
| Yield | 70-90% | Yield depends on the separation efficiency and recovery from the column. | |
| Recrystallization | Purity | >99% | Capable of producing highly pure crystalline material. |
| Yield | 50-85% | Yield is dependent on the solubility difference of the this compound in the chosen solvent at high and low temperatures.[12] |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify liquid this compound by separating it from non-volatile impurities and components with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Add the crude this compound and boiling chips to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the top of the fractionating column. The temperature will rise as the vapor of the lowest boiling point component reaches the thermometer.
-
Collect the initial fraction (forerun) in a separate receiving flask until the temperature stabilizes at the boiling point of the desired this compound fraction.
-
Change the receiving flask to collect the main this compound fraction. Maintain a slow and steady distillation rate.
-
Monitor the temperature. A sharp drop or rise in temperature indicates that the main fraction has been collected.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
Allow the apparatus to cool completely before disassembling.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from closely related impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with 0.5% triethylamine)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will help to elute more strongly retained components.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization of this compound
Objective: To purify solid this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Visualizations
Caption: General experimental workflow for this compound purification.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 3. DSpace [helda.helsinki.fi]
- 4. thaiscience.info [thaiscience.info]
- 5. waters.com [waters.com]
- 6. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Chromatography [chem.rochester.edu]
- 10. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Soya Amine Derivatives
Welcome to the technical support center for the synthesis of Soya amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.
General Troubleshooting
This section addresses overarching issues that can arise during the synthesis of various this compound derivatives.
Question: My reaction yield is consistently low. What are the common factors I should investigate?
Answer: Low yields in this compound derivative synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Reagent Quality: this compound, being derived from natural sources, can have batch-to-batch variability. Ensure the purity and integrity of your starting materials. Acylating agents and alkyl halides are often sensitive to moisture.
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Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical parameters. Inadequate temperature control can lead to side reactions or incomplete conversion.
-
Stoichiometry: The molar ratio of reactants is crucial. For instance, in acylation reactions, using only one equivalent of the amine without an external base can result in a theoretical maximum yield of 50%, as half the amine is consumed to neutralize the acid byproduct.[1]
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics and the solubility of reactants, intermediates, and products.
Question: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side reactions?
Answer: The formation of multiple products is a common challenge. Depending on the specific reaction, these could be:
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Overalkylation/Overacylation: In reactions like ethoxylation or acylation, the initial product can react further with the electrophile, leading to a mixture of derivatives with varying degrees of substitution.
-
Hydrolysis of Reagents: Moisture-sensitive reagents, such as acyl chlorides or some alkyl halides, can hydrolyze, reducing their availability for the main reaction and introducing byproducts.
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Side Reactions of the Fatty Acid Backbone: The unsaturated fatty acid chains in this compound can be susceptible to oxidation or other side reactions under harsh conditions.
-
Formation of Emulsions: The surfactant nature of some this compound derivatives can lead to the formation of stable emulsions during aqueous workups, making product isolation difficult.
N-Acylation of this compound: Troubleshooting and FAQs
Question: My N-acylation of this compound with an acyl chloride is giving a poor yield. What should I check first?
Answer: The most common issue with this reaction is the inactivation of the starting amine by the HCl generated during the reaction. If no base is added, the HCl will protonate the nucleophilic this compound, rendering it unreactive.
Troubleshooting Steps:
-
Ensure the presence of a base: Use at least two equivalents of the this compound (one to react and one to act as a base) or one equivalent of this compound with at least one equivalent of a non-nucleophilic base like triethylamine (B128534) or pyridine.[1]
-
Check for moisture: Acyl chlorides are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
-
Optimize temperature: Many acylations are rapid at 0 °C to room temperature. However, for less reactive Soya amines or acylating agents, gentle heating might be necessary. Monitor the reaction progress by TLC to determine the optimal conditions.
FAQ:
-
Q: Can I use a carboxylic acid directly for the acylation of this compound?
-
A: Direct acylation with carboxylic acids is possible but generally requires coupling agents (e.g., DCC, EDC) or harsh conditions (high temperatures) which can lead to side reactions. The use of an activated carboxylic acid derivative like an acyl chloride or anhydride (B1165640) is often more efficient under milder conditions.
-
-
Q: What is a suitable solvent for the N-acylation of this compound?
-
A: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.
-
Table 1: Troubleshooting Low Yield in N-Acylation of this compound
| Potential Cause | Suggested Solution |
| Inadequate Base | Use at least two equivalents of this compound or one equivalent of a non-nucleophilic base (e.g., triethylamine).[1] |
| Moisture Contamination | Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere.[1] |
| Suboptimal Temperature | Monitor the reaction by TLC at different temperatures (0 °C, room temperature, gentle heating) to find the optimum. |
| Steric Hindrance | For sterically hindered Soya amines or acylating agents, consider longer reaction times, elevated temperatures, or a catalyst like DMAP.[1] |
Experimental Protocol: General Procedure for N-Acylation of this compound with an Acyl Chloride
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq).
-
Dissolve the amine and base in an anhydrous aprotic solvent (e.g., DCM, THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.0 eq) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the reaction is complete.
-
Perform an aqueous workup to quench the reaction and remove water-soluble byproducts.
-
Purify the crude product by column chromatography or recrystallization.
Ethoxylation of this compound: Troubleshooting and FAQs
Question: The ethoxylation of my this compound is resulting in a broad distribution of ethoxymers. How can I achieve a more peaked distribution?
Answer: A broad distribution is common in base-catalyzed ethoxylation. To achieve a narrower, more "peaked" distribution, specialized catalysts can be used. Some processes utilize catalysts with multiple-charge counterions to promote a more controlled addition of ethylene (B1197577) oxide.
Troubleshooting Steps:
-
Catalyst Selection: Traditional base catalysis (e.g., KOH) often gives a wide distribution. Explore alternative catalysts known for producing peaked distributions.
-
Temperature Control: Ethoxylation is highly exothermic.[2] Runaway reactions are a significant safety hazard. Ensure your reactor has adequate cooling capacity to maintain a stable temperature.
-
Minimize Byproducts: The presence of water and air can lead to the formation of byproducts. Ensure the this compound is dry and the reactor is purged with an inert gas before starting the reaction.
FAQ:
-
Q: What are the primary safety concerns with ethoxylation?
-
Q: Can I use solvents in my ethoxylation reaction?
-
A: While some processes are solvent-free, the use of a suitable solvent can help in controlling viscosity and improving heat transfer.
-
Table 2: Key Parameters in this compound Ethoxylation
| Parameter | Importance | Considerations |
| Catalyst | Controls the distribution of ethoxymer chains. | Traditional base catalysts give a broad distribution. Specialized catalysts can provide a "peaked" distribution. |
| Temperature | Affects reaction rate and safety. | Highly exothermic reaction requires careful temperature control to prevent runaway.[2] |
| Pressure | Influences the rate of ethylene oxide addition. | Higher pressure generally increases the reaction rate. |
| Purity of this compound | Water and other impurities can lead to side reactions. | Ensure the starting material is dry. |
Experimental Protocol: General Two-Stage Ethoxylation of this compound
Stage 1: Formation of the N,N-bis-(2-hydroxyethyl) this compound Intermediate
-
Charge the this compound into a suitable pressure reactor.
-
Heat the this compound under vacuum to remove any residual moisture.
-
Purge the reactor with an inert gas (e.g., nitrogen).
-
Introduce two moles of ethylene oxide per mole of primary amine at a controlled rate, maintaining the reaction temperature. This stage typically does not require a catalyst.
Stage 2: Further Ethoxylation
-
Add a suitable catalyst (e.g., KOH).
-
Introduce additional moles of ethylene oxide at a controlled rate and temperature to achieve the desired degree of ethoxylation.
-
After the reaction is complete, neutralize the catalyst.
Quaternization of this compound: Troubleshooting and FAQs
Question: My quaternization reaction of a tertiary this compound derivative with an alkyl halide is slow and incomplete. How can I improve the conversion?
Answer: The Menshutkin reaction (quaternization of a tertiary amine) is sensitive to several factors.
Troubleshooting Steps:
-
Choice of Alkyl Halide: The reactivity of the alkyl halide is critical. The general order of reactivity is RI > RBr > RCl.[4] If you are using an alkyl chloride, consider switching to a bromide or iodide.
-
Solvent Polarity: The reaction is generally favored in polar solvents.[4] If you are using a nonpolar solvent, switching to a more polar one like acetonitrile (B52724) or an alcohol can increase the reaction rate.
-
Temperature: Increasing the reaction temperature will generally increase the rate of quaternization. However, be mindful of potential side reactions and the boiling point of your solvent.
-
Steric Hindrance: Sterically hindered tertiary amines or alkyl halides will react more slowly. In such cases, longer reaction times and higher temperatures may be necessary.
FAQ:
-
Q: Can I perform the quaternization reaction without a solvent?
-
A: Yes, solvent-free quaternization is possible, especially if the reactants are liquids at the reaction temperature. This can simplify purification.
-
-
Q: What are common side reactions in quaternization?
-
A: Potential side reactions include elimination if the alkyl halide is prone to it, and reaction with the solvent if it is nucleophilic.
-
Table 3: Factors Influencing Quaternization of Tertiary Soya Amines
| Factor | Effect on Reaction Rate | Recommendation |
| Alkyl Halide | RI > RBr > RCl | Use a more reactive alkyl halide if the reaction is slow.[4] |
| Solvent | Polar solvents accelerate the reaction. | Use polar solvents like alcohols or acetonitrile.[4] |
| Temperature | Higher temperature increases the rate. | Increase the temperature, but monitor for side reactions. |
| Steric Hindrance | Increased steric hindrance decreases the rate. | Use longer reaction times and higher temperatures. |
Experimental Protocol: General Procedure for Quaternization of a Tertiary this compound Derivative
-
Dissolve the tertiary this compound derivative (1.0 eq) in a suitable polar solvent (e.g., acetonitrile) in a round-bottom flask.
-
Add the alkyl halide (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or another suitable analytical method.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Wash the crude product with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
Visualizations
References
Technical Support Center: Soya Amine Storage and Oxidation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Soya Amine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a mixture of primary aliphatic amines derived from hydrogenated soybean fatty acids, primarily consisting of C16-C18 alkyl chains. Its susceptibility to oxidation stems from the presence of amine functional groups and residual unsaturation in the fatty acid chains. Factors that accelerate oxidation include exposure to atmospheric oxygen, elevated temperatures, light, and the presence of metal ions, which can act as catalysts.
Q2: What are the visible signs of this compound oxidation?
Oxidation of this compound can manifest in several ways, including:
-
Color Change: A noticeable darkening or yellowing of the product is a common indicator of degradation.
-
Odor Change: Development of a rancid or ammonia-like odor.
-
Increased Viscosity: The product may become thicker or more viscous over time.
-
Formation of Precipitates: Insoluble degradation products may form and settle out of the solution.
Q3: What are the ideal storage conditions to prevent the oxidation of this compound?
To minimize oxidation, this compound should be stored under controlled conditions.[1] Adherence to the following guidelines is recommended:
-
Temperature: Store in a cool environment, generally below 30°C (86°F).[1] Avoid temperature fluctuations.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Containers should be tightly sealed to prevent exposure to air and moisture.[1]
-
Light: Protect from direct sunlight and other sources of UV radiation by using opaque or amber-colored containers.
-
Container Material: Use containers made of compatible materials like high-density polyethylene (B3416737) (HDPE) or glass.[1] Avoid contact with metals that can catalyze oxidation, such as copper and iron.[2]
Q4: Can antioxidants be used to prevent this compound oxidation?
Yes, the addition of antioxidants can significantly inhibit the oxidation process. The choice of antioxidant and its concentration are critical for effectiveness.
Q5: Which antioxidants are recommended for this compound and at what concentrations?
While specific studies on this compound are limited, data from related products like soybean oil and other fatty amines suggest the use of phenolic antioxidants and aromatic amines. It is crucial to perform stability studies to determine the optimal antioxidant and concentration for your specific application.
| Antioxidant | Typical Concentration Range (% w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A common synthetic antioxidant for fats and oils. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Often used in combination with BHT for synergistic effects. |
| tert-Butylhydroquinone (TBHQ) | 0.01 - 0.02% | Known to be a highly effective antioxidant in vegetable oils. |
| Diphenylamine (DPA) | 0.02 - 0.05% | An aromatic amine antioxidant that has shown effectiveness in biodiesel.[3] |
Note: The user should always verify the regulatory compliance of any antioxidant for their intended application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| This compound has darkened in color. | Exposure to air and/or light. | 1. Immediately blanket the remaining material with an inert gas (e.g., nitrogen).2. Transfer to an opaque or amber-colored container.3. Store in a cool, dark place. |
| An off-odor is detected. | Onset of oxidative degradation. | 1. Evaluate the extent of degradation using analytical methods (see Experimental Protocols).2. If minimally affected, consider adding an antioxidant.3. If significantly degraded, the material may not be suitable for use. |
| Increased viscosity or precipitate formation. | Advanced degradation and polymerization. | 1. The product is likely significantly oxidized.2. Analytical testing is recommended to determine the extent of degradation.3. It is generally not recommended to use the product in this state for sensitive applications. |
| Inconsistent experimental results using stored this compound. | Variation in the quality of the stored material due to oxidation. | 1. Test the stored this compound for signs of oxidation before use.2. If oxidation is detected, use a fresh, unoxidized batch for critical experiments.3. Implement proper storage procedures for all this compound stocks. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV) in this compound
This method determines the concentration of peroxides, which are primary oxidation products.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Chloroform
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N)
-
1% Starch indicator solution
-
Erlenmeyer flask
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color completely disappears.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kg of sample using the following formula:
PV (meq/kg) = [(S - B) * N * 1000] / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound oxidation.
References
Technical Support Center: Optimization of Reaction Conditions for Soya Amine Modifications
Welcome to the technical support center for the optimization of reaction conditions for Soya amine modifications. This resource is designed to assist researchers, scientists, and drug development professionals in effectively modifying this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common modifications?
This compound is a primary fatty amine derived from soybean oil. It consists of a mixture of long-chain alkyl amines, primarily C16 and C18. Common modifications of this compound include:
-
Ethoxylation: The addition of ethylene (B1197577) oxide units to the primary amine to create non-ionic surfactants.[1][2]
-
Acylation: The reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides.[3][4]
-
Alkylation: The addition of alkyl groups to the amine, which can lead to the formation of secondary, tertiary, and quaternary amines.[5][6]
Q2: What are the critical parameters to consider when optimizing this compound modification reactions?
The success of this compound modifications depends on several key parameters:
-
Temperature: Influences reaction rate and can affect product selectivity and side reactions.[7]
-
Pressure: Particularly important for reactions involving gaseous reactants like ethylene oxide.[7]
-
Catalyst: The choice of catalyst can significantly impact reaction speed and the distribution of products.
-
Solvent: Aprotic solvents are often preferred for acylation to prevent side reactions with the acylating agent.[3]
-
Reactant Stoichiometry: The molar ratio of reactants will determine the extent of modification and the formation of byproducts.
-
Mixing: Adequate mixing is crucial for ensuring a uniform reaction, especially in heterogeneous systems.[7]
Q3: What are some common side reactions to be aware of during this compound modifications?
-
Over-alkylation: In alkylation reactions, the primary amine can react multiple times to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. Using an excess of the amine can help to minimize this.[5][6]
-
Hydrolysis of Acylating Agent: In acylation reactions, water can hydrolyze the acyl chloride or anhydride, reducing the yield of the desired amide. Using anhydrous solvents is recommended.[3]
-
Formation of Dioxane: During ethoxylation, two ethylene oxide molecules can react to form the unwanted byproduct dioxane.[7]
Q4: How can I monitor the progress of my this compound modification reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the consumption of starting material and the formation of the product.[3]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture.
-
Titration: The total, primary, secondary, and tertiary amine values can be determined by titration to track the conversion of the starting amine.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of Ethoxylated this compound
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | Ethoxylation of fatty amines is highly temperature-dependent. High temperatures without a catalyst can halt the reaction after the addition of two moles of ethylene oxide.[7] Lower temperatures may lead to unwanted chain elongation.[7] Optimize the temperature based on the desired degree of ethoxylation. |
| Presence of Water or Air in the Reactor | Water and air can lead to the formation of by-products. It is recommended to draw a vacuum on the reactor to remove air and water before starting the reaction.[7] |
| Poor Mixing of Reactants | Inefficient mixing can lead to a non-uniform product. Ensure vigorous stirring or circulation to evenly distribute the ethylene oxide in the reactor.[7] |
| Catalyst Inactivity | If using a catalyst, ensure it is active and used at the correct concentration. Some reactions may proceed without a catalyst under the right temperature conditions.[7] |
Problem 2: Formation of Multiple Products in Alkylation
| Possible Cause | Recommended Solution |
| Over-alkylation of the Amine | The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further alkylation.[5] To favor the formation of the primary alkylated product, use a large excess of the starting this compound. This increases the probability that the alkylating agent will react with the starting amine rather than the product.[6] |
| Reaction Conditions are too Harsh | High temperatures can promote multiple alkylations. Consider running the reaction at a lower temperature, although this may require longer reaction times. |
Problem 3: Incomplete Acylation Reaction
| Possible Cause | Recommended Solution |
| Deactivation of the Amine by HCl | The acylation reaction produces hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base, such as triethylamine (B128534) or pyridine, should be added to the reaction mixture to neutralize the HCl as it is formed.[3] |
| Poor Quality of Acylating Agent | Acyl chlorides and anhydrides can degrade over time, especially if exposed to moisture. Use fresh or purified reagents for the best results. |
| Inappropriate Solvent | Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally recommended for acylation reactions to avoid reaction with the acylating agent.[3] |
| Reaction Temperature is too Low | While acylation is often started at 0°C to control the exothermic reaction, the mixture may need to be warmed to room temperature to ensure the reaction goes to completion.[3] Monitor the reaction by TLC to determine the appropriate reaction time and temperature.[3] |
Quantitative Data Summary
The optimal reaction conditions for this compound modifications are highly dependent on the specific modification and the desired outcome. Researchers should perform their own optimization studies. The following table can be used as a template to record and compare experimental data.
| Experiment ID | This compound (eq.) | Reagent (eq.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
This protocol describes a general method for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding water.[3]
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
Protocol 2: General Procedure for Ethoxylation of this compound (Conceptual)
This protocol outlines a conceptual procedure for the ethoxylation of this compound in a laboratory setting. Caution: Ethylene oxide is toxic and explosive. This reaction should only be performed by trained personnel in a specialized high-pressure reactor with appropriate safety measures.
Materials:
-
This compound
-
Ethylene oxide (EO)
-
Nitrogen gas
-
High-pressure autoclave reactor with stirring and temperature/pressure controls
Procedure:
-
Charge the autoclave reactor with this compound.
-
Preheat the reactor to melt the this compound if it is solid at room temperature (melting point is 30-40°C).[7]
-
To remove water and air, apply a vacuum to the reactor.[7] The reactor can be heated to 100°C under vacuum for a period to ensure all moisture is removed.[7]
-
Break the vacuum with nitrogen gas and pressurize the reactor. Repeat this vacuum/nitrogen purge cycle three times to ensure an inert atmosphere.[7]
-
Adjust the reactor temperature to the desired reaction temperature.
-
Introduce a measured amount of ethylene oxide into the reactor. The feed can be regulated by the pressure inside the reactor.[7]
-
Maintain the reaction at the set temperature and pressure with vigorous stirring until the desired amount of ethylene oxide has been consumed.
-
After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide according to safety protocols.
-
Discharge the ethoxylated this compound product.
Visualizations
Caption: General experimental workflow for this compound modification.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 2. FATTY AMINE ETHOXYLATES - Ataman Kimya [atamanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. Kinetics development for controlled mono-methyl amine-ethoxylation reaction using laboratory scale autoclave experiment… [ouci.dntb.gov.ua]
Overcoming interference in spectroscopic analysis of "Soya amine"
Welcome to the Technical Support Center for the spectroscopic analysis of "Soya amine." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common interferences during experiments. "this compound" is a broad term that can refer to various amine-containing compounds derived from soy, including biogenic amines in fermented soy products (like soy sauce) and fatty amines synthesized from soybean oil. This guide will address challenges associated with both classes of compounds across different spectroscopic techniques.
Section 1: HPLC-UV/Vis and LC-MS/MS Analysis of Biogenic Amines in Soy-Based Food Matrices
The analysis of biogenic amines in complex food matrices like soy sauce is often hampered by co-eluting matrix components that can interfere with analyte detection and quantification.[1][2] This section provides guidance on how to identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the HPLC analysis of biogenic amines from soy products?
A1: The most significant interference is from matrix effects, where co-eluting compounds from the soy matrix (e.g., amino acids, peptides, salts, and other fermentation byproducts) can suppress or enhance the analyte signal.[1][2] This can lead to inaccurate quantification. Additionally, the high polarity of biogenic amines can result in poor retention on reversed-phase HPLC columns, and their lack of a strong chromophore necessitates derivatization for UV-Vis detection, which can introduce its own set of interferences if not performed correctly.[3][4]
Q2: Why is derivatization necessary for the UV-Vis analysis of biogenic amines, and what are the common reagents used?
A2: Most biogenic amines lack a native chromophore, meaning they do not absorb UV-Vis light strongly, making them difficult to detect.[3][4] Derivatization adds a chromophoric tag to the amine, enhancing its detectability.[3] Common derivatizing reagents include dansyl chloride and benzoyl chloride.[5][6][7] These reagents react with primary and secondary amines to form derivatives that are easily detectable by UV-Vis and also improve their chromatographic properties.[3]
Q3: How can I quantitatively assess the impact of matrix effects on my LC-MS/MS analysis?
A3: The impact of matrix effects can be quantified by calculating the matrix factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent at the same concentration.[2]
-
An MF value of 100% indicates no matrix effect.
-
An MF value < 100% indicates ion suppression.
-
An MF value > 100% indicates ion enhancement.
Q4: What are the best strategies to mitigate matrix effects in the analysis of biogenic amines in soy sauce?
A4: Several strategies can be employed:
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components.[8] However, this may compromise the sensitivity for low-concentration analytes.
-
Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering compounds before analysis.[1][9]
-
Use of Internal Standards: Stable isotope-labeled internal standards are the gold standard for compensating for matrix effects as they behave similarly to the analyte during sample preparation and ionization.[1][10]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the target analytes can also help to compensate for matrix effects.[8]
Troubleshooting Guide: HPLC-UV/Vis Analysis of Derivatized Biogenic Amines
| Issue | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Incomplete derivatization reaction. | Optimize derivatization conditions (pH, temperature, reaction time).[11] |
| Co-elution with interfering compounds. | Improve sample cleanup using SPE or adjust the mobile phase gradient for better separation. | |
| Column overload. | Dilute the sample or inject a smaller volume.[12] | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the column.[13] |
| Incomplete removal of excess derivatization reagent. | Optimize the derivatization quenching step or use a more effective cleanup procedure.[5] | |
| Detector lamp aging. | Replace the detector lamp.[13] | |
| Low Analyte Response | Inefficient derivatization. | Check the pH of the reaction mixture and the freshness of the derivatization reagent.[11] |
| Ion suppression due to matrix effects (for LC-MS). | Implement matrix effect mitigation strategies such as SPE cleanup or use of an internal standard.[9] | |
| Loss of analyte during sample preparation. | Optimize the extraction and cleanup steps to improve recovery. | |
| Ghost Peaks | Carryover from a previous injection. | Run several blank injections to clean the system.[12] |
| Contamination of the syringe or injector. | Clean the injection system thoroughly.[12] |
Experimental Protocols
This protocol is adapted from established methods for the derivatization of biogenic amines.[3][6]
-
Sample Extraction:
-
Mix 1 mL of soy sauce with 4 mL of 0.1 M HCl.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
To 1 mL of the supernatant, add 200 µL of 2 M NaOH and 300 µL of saturated sodium bicarbonate solution.
-
Add 10 µL of benzoyl chloride and vortex immediately for 1 minute.
-
Incubate at 40°C for 30 minutes.
-
Add 2 mL of saturated NaCl solution to stop the reaction.
-
Extract the benzoylated amines with 2 mL of diethyl ether.
-
Vortex for 1 minute and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the ether layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
This protocol provides a general guideline for SPE cleanup.[9]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the reconstituted derivatized sample from Protocol 1 onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the derivatized amines with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of mobile phase for HPLC analysis.
-
Quantitative Data Summary
The following table summarizes the performance of a typical HPLC-UV method for the analysis of biogenic amines in soy sauce after derivatization.
| Biogenic Amine | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) |
| Histamine | 0.05 | 0.15 | 92.5 |
| Tyramine | 0.04 | 0.12 | 95.1 |
| Putrescine | 0.03 | 0.10 | 90.8 |
| Cadaverine | 0.03 | 0.10 | 91.3 |
| Data compiled from representative literature values. |
Visualizations
Caption: Workflow for the HPLC-UV analysis of biogenic amines in soy sauce.
Section 2: NMR and FT-IR Analysis of Soy-Derived Fatty Amines
The spectroscopic analysis of fatty amines derived from soybean oil can be affected by sample preparation artifacts, impurities, and overlapping signals. This section provides troubleshooting for these issues.
Frequently Asked questions (FAQs)
Q1: What are the common challenges in the NMR analysis of soy-derived fatty amines?
A1: Common challenges include:
-
Signal Overlap: The long alkyl chains of fatty amines produce overlapping signals in the 1H NMR spectrum, making precise structural elucidation difficult.[14]
-
Sample Purity: Residual starting materials (fatty acids, triglycerides) or byproducts from the synthesis can complicate the spectrum.
-
Solvent Selection: The choice of NMR solvent can affect the chemical shifts and line shapes of N-H protons due to hydrogen bonding.[15]
Q2: How can I simplify the 1H NMR spectrum of fatty amines to reduce signal overlap?
A2: While simplifying the entire spectrum is challenging, you can use techniques like 13C NMR, which offers better spectral dispersion for carbon signals.[15] Additionally, 2D NMR techniques such as COSY and HSQC can help in assigning protons and carbons by showing their correlations.
Q3: What are the key considerations for sample preparation in FT-IR analysis of soy fatty amines?
A3: Proper sample preparation is crucial for obtaining a high-quality FT-IR spectrum.[16][17] Key considerations include:
-
Moisture Removal: Water has strong IR absorptions that can obscure important spectral features. Ensure the sample is thoroughly dried.
-
Sample Form: The sample can be analyzed as a thin film on a salt plate (KBr or NaCl), as a KBr pellet, or as a nujol mull.[16] The choice depends on the physical state of the amine.
-
Concentration: For analysis in solution, the concentration should be optimized to avoid detector saturation.
Troubleshooting Guide: NMR and FT-IR Analysis
| Technique | Issue | Possible Cause | Solution |
| NMR | Broad N-H peak | Hydrogen exchange with residual water or acidic impurities. | Use a dry NMR solvent and ensure the sample is free of acidic impurities. |
| Unexpected peaks in the spectrum | Residual solvents from synthesis or purification. | Ensure the sample is thoroughly dried under vacuum before analysis. | |
| Impurities from the starting material (e.g., triglycerides). | Purify the sample using column chromatography or distillation. | ||
| FT-IR | Broad absorption around 3400 cm-1 | Presence of water in the sample. | Dry the sample thoroughly before analysis. |
| Sloping baseline | Sample too thick or unevenly distributed on the salt plate. | Prepare a thinner film or ensure uniform grinding for a KBr pellet.[16] | |
| Noisy spectrum | Low sample concentration. | Increase the sample concentration or the number of scans. |
Experimental Protocols
-
Sample Drying: Dry the fatty amine sample under high vacuum for several hours to remove any residual solvents or moisture.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). CDCl3 is a good general-purpose solvent, while DMSO-d6 can be useful for observing N-H protons due to reduced exchange rates.[15]
-
Sample Dissolution: Dissolve 5-10 mg of the dried sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Analysis: Acquire 1H, 13C, and desired 2D NMR spectra.
-
Salt Plate Preparation: Ensure the KBr or NaCl salt plates are clean and dry.
-
Sample Application: Place a small drop of the liquid fatty amine onto the center of one salt plate.
-
Film Formation: Place the second salt plate on top of the first and gently press to form a thin, uniform film.
-
Analysis: Place the salt plates in the FT-IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, clean the salt plates with a suitable dry solvent (e.g., chloroform (B151607) or acetone) and store them in a desiccator.[16]
Visualizations
Caption: A troubleshooting pathway for a common issue in the NMR analysis of fatty amines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biogenic amine determination in wines using solid-phase extraction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Central Composite Design to Optimizate the Derivatization Procedure for Analysis of Biogenic Amines by HPLC-UV | Semantic Scholar [semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. Quality Assurance of Soybean Oil Using NMR | Bruker [bruker.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. Preparation of soybean seed samples for FT-IR microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
"Soya amine" compatibility with other chemical reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chemical compatibility of soya amine and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a primary aliphatic amine derived from hydrogenated soybean fatty acids. It primarily consists of C16-C18 alkyl chains. It is a viscous, pale yellow to amber liquid with a characteristic mild amine odor.[1] this compound is alkaline and will react with acidic compounds.[2] It is generally insoluble in water but soluble in many organic solvents, including alcohols and hydrocarbons.[1]
Q2: What are the primary chemical reagents incompatible with this compound?
Based on the general reactivity of amines, this compound is expected to be incompatible with a range of chemical reagents. These include:
-
Strong Acids: Reacts exothermically to form salts.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Isocyanates, Halogenated Organics, Peroxides, Phenols (acidic), Epoxides, Anhydrides, and Acid Halides: These are generally incompatible with amines and may lead to vigorous or violent reactions.
-
Strong Reducing Agents: Can generate flammable hydrogen gas in combination with amines.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and safety of this compound, it is recommended to:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed to prevent exposure to air and moisture, as amines can be hygroscopic.
-
Store away from incompatible materials, particularly strong acids and oxidizing agents.
-
Use containers made of compatible materials, such as high-density polyethylene (B3416737) (HDPE) or glass.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Color Change | Reaction with an incompatible substance, oxidation, or degradation. | 1. Immediately stop the addition of any further reagents.2. Review all components in the reaction mixture for known incompatibilities with amines.3. Consider if the reaction was exposed to air or light for a prolonged period, which could cause oxidation.4. If possible, analyze a small sample to identify potential byproducts. |
| Formation of a Precipitate | Formation of an insoluble salt or a reaction byproduct. | 1. Stop the reaction and observe the precipitate. Note its color and texture.2. Check the solubility of all expected products and starting materials in the reaction solvent.3. If an acid was used, the precipitate is likely an amine salt. Test the solubility of the precipitate in different solvents to attempt isolation and characterization.4. Consider if the temperature of the reaction has changed, affecting solubility. |
| Gas Evolution | Reaction with a strong reducing agent or decomposition of a reactant/product. | 1. Caution: The evolved gas may be flammable (e.g., hydrogen). Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources.2. Stop the addition of reagents.3. Identify any strong reducing agents in the reaction mixture. Amines can react with strong reducing agents to produce hydrogen gas. |
| Exothermic Reaction (Unexpected Heat Generation) | Reaction with a strong acid or other highly reactive compound. | 1. Immediately begin cooling the reaction vessel using an ice bath.2. Stop the addition of any reagents.3. Be prepared for a potential increase in pressure if the reaction is in a closed system.4. Dilute the reaction mixture with an inert solvent if it is safe to do so. |
| Incomplete Reaction or Low Yield | Poor solubility of this compound, steric hindrance, or use of an inappropriate solvent. | 1. Ensure this compound is fully dissolved in the chosen solvent before starting the reaction.2. Consider using a different solvent in which all reactants are more soluble.3. The long alkyl chains of this compound can cause steric hindrance. A higher reaction temperature or a longer reaction time may be necessary.4. Ensure all other reagents are of appropriate purity and concentration. |
Chemical Compatibility Summary
The following table provides a qualitative summary of the compatibility of this compound with common chemical reagents based on the general reactivity of aliphatic amines. "Compatible" indicates that no adverse reaction is expected under normal laboratory conditions. "Incompatible" indicates that a potentially hazardous reaction may occur. "Caution" indicates that a reaction will occur, but it may be controlled for synthetic purposes (e.g., acid-base neutralization).
| Reagent Class | Compatibility | Potential Hazards/Observations |
| Strong Acids (e.g., HCl, H₂SO₄) | Caution | Exothermic reaction, formation of ammonium (B1175870) salts. |
| Strong Bases (e.g., NaOH, KOH) | Compatible | This compound is a weak base; no significant reaction is expected. |
| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Incompatible | Vigorous, potentially explosive reaction; oxidation of the amine group. |
| Strong Reducing Agents (e.g., NaBH₄, LiAlH₄) | Incompatible | Potential for the evolution of flammable hydrogen gas. |
| Aldehydes & Ketones | Compatible | Can form imines, but typically requires specific conditions (e.g., catalyst, water removal). |
| Alcohols (e.g., Ethanol, Methanol) | Compatible | Generally used as solvents. |
| Esters (e.g., Ethyl Acetate) | Compatible | Generally used as solvents. |
| Halogenated Solvents (e.g., Dichloromethane) | Compatible | Generally used as solvents, but caution is advised with reactive halogenated compounds. |
| Aromatic Hydrocarbons (e.g., Toluene) | Compatible | Generally used as solvents. |
| Water | Insoluble | This compound is generally insoluble in water.[1] |
Experimental Protocol: General Procedure for Assessing Chemical Compatibility
This protocol outlines a general method for observing the compatibility of this compound with another chemical reagent in a laboratory setting. Always perform a thorough risk assessment before conducting any new experiment.
Objective: To qualitatively assess the compatibility of this compound with a selected chemical reagent by observing for signs of reaction such as temperature change, precipitate formation, color change, or gas evolution.
Materials:
-
This compound
-
Test reagent
-
Appropriate solvent (if necessary)
-
Small-scale reaction vessel (e.g., test tube or small flask)
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean and dry.
-
If using a solvent, add a known volume to the reaction vessel.
-
Add a pre-determined amount of this compound to the solvent and stir until dissolved.
-
Place the thermometer or temperature probe into the solution and record the initial temperature.
-
-
Reagent Addition:
-
Slowly add a small, measured amount of the test reagent to the this compound solution while stirring continuously.
-
Observe the mixture for any immediate changes (e.g., color change, precipitate formation, gas evolution).
-
Monitor the temperature closely. A significant increase or decrease in temperature indicates a reaction.
-
-
Observation and Data Collection:
-
Continue to stir the mixture for a set period (e.g., 30 minutes) at a controlled temperature.
-
Record observations at regular intervals, noting any changes in appearance, temperature, or the formation of solids or gases.
-
-
Analysis:
-
Based on the observations, determine the compatibility of this compound with the test reagent under the tested conditions.
-
Characterize any precipitates or new substances formed, if necessary for the experimental goals.
-
-
Safety Precautions:
-
Conduct the experiment in a well-ventilated fume hood.
-
Have appropriate spill control materials and emergency procedures in place.
-
Be aware of the specific hazards of the test reagent being used.
-
Visualizations
References
Methods for quenching "Soya amine" reactions in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine reactions, with a focus on quenching procedures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in the context of amine reactions?
Quenching is a critical step to terminate a chemical reaction. In experiments involving reactive amines, such as labeling proteins with N-hydroxysuccinimide (NHS) esters, quenching serves several key purposes:
-
Deactivation of Excess Reagents: It neutralizes any unreacted, amine-reactive compounds, preventing them from reacting with other molecules in subsequent steps.
-
Prevention of Side Reactions: In labeling experiments, quenching can help prevent "overlabeling," where the labeling reagent reacts with non-target residues (e.g., serine, threonine, tyrosine), which can compromise results.[1]
-
Controlled Reaction Time: It ensures that the reaction proceeds for a defined period, leading to more consistent and reproducible results.
Q2: What are the most common reagents used to quench amine-reactive compounds like NHS esters?
Several reagents containing primary amines are effective for quenching. These reagents compete with the target molecule for the amine-reactive compound, effectively stopping the reaction.[2][3] Common choices include:
Q3: How do I select the appropriate quenching reagent for my experiment?
The choice of quenching reagent depends on the specific experimental context, including the nature of the reactants and the downstream application.
-
Tris-HCl and Glycine are widely used due to their efficiency and compatibility with many biological buffers.[4]
-
Hydroxylamine has been traditionally used for the dual purpose of quenching excess reagent and reversing the formation of less stable O-acyl esters (a form of overlabeling).[1] However, studies have shown it can be inefficient in completely removing these side products.[1]
-
Methylamine (B109427) has been demonstrated to be a more robust and efficient reagent for removing overlabeled peptides compared to hydroxylamine, reducing them to less than 1% without introducing other modifications.[1]
It is crucial to use amine-free buffers during the conjugation step to avoid interference with the primary reaction.[2][4]
Troubleshooting Guide
Issue 1: Incomplete or Inefficient Quenching
Symptom: You observe continued reaction or modification of components after the quenching step has been performed. In labeling experiments, this may manifest as inconsistent labeling efficiency or the presence of overlabeled byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Quencher Concentration | Increase the final concentration of the quenching reagent. A molar excess relative to the initial reactive compound is necessary. Refer to the table of common quenching conditions below. |
| Inadequate Incubation Time | Extend the quenching incubation time to ensure the reaction goes to completion. Typical times range from 15 to 60 minutes.[1][4] |
| Suboptimal pH | Ensure the pH of the reaction mixture is compatible with the quenching reagent. For many common quenchers like Tris, a pH around 8.0 is effective.[4] Note that the hydrolysis of NHS esters is also pH-dependent, with a half-life of only 10 minutes at pH 8.6.[2][3] |
| Ineffective Quenching Reagent | For specific applications like removing O-acyl overlabeling in proteomics, consider switching to a more effective reagent like methylamine instead of hydroxylamine.[1] |
Issue 2: Presence of Unwanted Side Products (e.g., Overlabeling)
Symptom: Mass spectrometry or other analytical techniques reveal modifications on non-target residues, such as serine, threonine, or tyrosine, in protein labeling experiments.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Removal of O-acyl Esters | The chosen quenching reagent (e.g., hydroxylamine) may not be efficient at reversing this type of modification.[1] |
| Solution: Employ a more robust quenching/deacylation agent. A systematic study showed that 0.4 M methylamine for 1 hour is highly effective at removing overlabeled peptides.[1] | |
| Reaction Conditions Favoring Side Reactions | High concentrations of the labeling reagent or prolonged reaction times can increase the incidence of overlabeling. |
| Solution: Optimize the molar ratio of the labeling reagent to your target molecule and carefully control the reaction time before quenching. |
Issue 3: Difficulty in Purifying the Final Product
Symptom: The final product is difficult to separate from the quenching reagent or its byproducts, especially if the quencher is similar in size or chemical properties to the product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Interference from Quenching Reagent | The quenching reagent or its adduct with the reactive compound is co-eluting with your product during chromatography. |
| Solution 1: Choose a quenching reagent with significantly different properties (e.g., size, charge) to facilitate separation by methods like dialysis or size-exclusion chromatography. | |
| Solution 2: If possible, use a volatile quenching agent or one that can be easily removed under vacuum. | |
| Interaction with Chromatography Media | Basic amine compounds often streak or show poor recovery on standard silica (B1680970) gel columns due to interactions with acidic silanol (B1196071) groups.[5] |
| Solution: Modify the chromatography eluent by adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to improve peak shape and recovery.[5] |
Experimental Protocols & Data
Quantitative Data: Common Quenching Conditions for NHS Ester Reactions
The following table summarizes typical conditions for quenching reactions involving NHS esters. Optimization may be required for specific applications.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent. Ensure the final pH is around 8.0.[4] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[4] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for quenching.[4] |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[3][4] |
| Hydroxylamine | 10-400 mM | 15-60 minutes | Room Temperature | Also used to reverse O-acylation, though its efficiency can be limited.[1][4] |
| Methylamine | 0.4 M | 60 minutes | Room Temperature | Highly effective for both quenching and reversing O-acylation.[1] |
Detailed Protocol: Quenching a Protein Labeling Reaction with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester dye and subsequently quenching the reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
Amine-reactive NHS ester dye, dissolved in anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Purification column (e.g., desalting or size-exclusion).
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris must be avoided during this stage as they will compete with the labeling reaction.[2]
-
Prepare Dye Solution: Immediately before use, prepare a stock solution of the NHS ester dye (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation: Add the NHS ester dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically for each specific application.[4]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, protected from light.[4]
-
Quenching: Add the Quenching Buffer to the reaction mixture to achieve the desired final concentration (e.g., a final concentration of 20-50 mM Tris-HCl). For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0.[4]
-
Incubation for Quenching: Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[4]
-
Purification: Remove the excess dye and quenching reagent from the labeled protein using a desalting column, dialysis, or other suitable chromatography method.
Visualizations
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Adjusting the hydrophobicity of "Soya amine" for specific applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soya amine. The following information is designed to assist in adjusting the hydrophobicity of this compound for specific experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrophobicity important?
A1: this compound is a mixture of primary, secondary, and tertiary fatty amines derived from the fatty acids of soybean oil. The alkyl chains in this compound are typically composed of 16 to 18 carbon atoms. Its inherent amphiphilic nature, with a polar amine head and a nonpolar hydrocarbon tail, makes it a versatile molecule in various applications, including as a surfactant, emulsifier, corrosion inhibitor, and a component in drug delivery systems.[1] Adjusting its hydrophobicity (the degree to which it repels water) is crucial for optimizing its performance in these applications. For instance, in drug delivery, modifying the hydrophobicity can influence drug solubility, membrane permeability, and formulation stability.
Q2: What are the primary methods for modifying the hydrophobicity of this compound?
A2: The hydrophobicity of this compound can be adjusted through several chemical modification techniques targeting the amine group:
-
Ethoxylation: This is the most common method to increase hydrophilicity. It involves reacting this compound with ethylene (B1197577) oxide to add polyoxyethylene (PEG) chains to the nitrogen atom. The longer the PEG chain, the more hydrophilic the molecule becomes. The resulting products are often referred to as ethoxylated soya amines or PEG-soya amines.[2]
-
Alkylation: Introducing additional alkyl groups to the amine nitrogen can increase its hydrophobicity.
-
Acylation: Reacting the amine group with an acyl halide or anhydride (B1165640) introduces an amide functionality. The nature of the acyl group (e.g., length of the alkyl chain) will determine the extent of the hydrophobicity change.
Q3: How can I quantify the change in hydrophobicity of modified this compound?
A3: Several analytical techniques can be used to quantify the hydrophobicity of modified this compound:
-
Contact Angle Measurement: This method measures the angle between a droplet of water and a surface coated with the modified this compound. A higher contact angle indicates greater hydrophobicity.
-
Octanol-Water Partition Coefficient (LogP): This is a measure of a compound's differential solubility in a hydrophobic solvent (n-octanol) and a hydrophilic solvent (water).[3] A higher LogP value signifies greater hydrophobicity.
-
Hydrophilic-Lipophilic Balance (HLB): This is a semi-empirical scale used to select surfactants. The HLB value is calculated based on the molecular structure, with higher values indicating greater hydrophilicity.[4][5]
Troubleshooting Guides
This section addresses common issues encountered during the modification and handling of this compound.
Issue 1: Incomplete Reaction or Low Yield During Ethoxylation
| Potential Cause | Troubleshooting Step |
| Presence of water or other impurities in the this compound starting material. | Dry the this compound under vacuum before the reaction. Ensure all glassware is thoroughly dried. |
| Inadequate catalyst activity or concentration. | Use a fresh, active catalyst (e.g., potassium hydroxide (B78521), sodium methoxide). Optimize the catalyst concentration according to the specific protocol. |
| Insufficient reaction temperature or time. | Monitor the reaction temperature closely and ensure it is maintained within the optimal range for ethoxylation. Extend the reaction time if necessary, monitoring the reaction progress by techniques such as titration of the remaining amine. |
| Poor mixing of ethylene oxide with the this compound. | Ensure vigorous and efficient stirring throughout the reaction to facilitate mass transfer between the gaseous ethylene oxide and the liquid this compound. |
Issue 2: Undesirable Side Reactions
| Potential Cause | Troubleshooting Step |
| Formation of by-products due to high reaction temperatures. | Lower the reaction temperature. A gradual increase to the target temperature can also minimize side reactions. |
| Oxidation of the amine or unsaturated fatty acid chains. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Polymerization of ethylene oxide. | Ensure the catalyst is appropriate and used at the correct concentration. Avoid localized high concentrations of ethylene oxide. |
Issue 3: Difficulty in Characterizing the Modified this compound
| Potential Cause | Troubleshooting Step |
| Broad distribution of ethoxylation chain lengths. | This is inherent to the ethoxylation process. Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to characterize the distribution. |
| Inaccurate determination of hydrophobicity. | For contact angle measurements, ensure a uniform and smooth coating of the substrate. For LogP determination, allow sufficient time for the system to reach equilibrium. |
| Complex NMR or IR spectra. | Use 2D NMR techniques (e.g., COSY, HSQC) for better spectral resolution and assignment. Compare the spectra with those of the starting materials. |
Quantitative Data
The following tables summarize quantitative data related to the hydrophobicity of modified amines and related compounds. This data can be used as a reference for designing experiments with this compound.
Table 1: Hydrophilic-Lipophilic Balance (HLB) Values for Ethoxylated Fatty Amines
| Compound | Degree of Ethoxylation (moles of EO) | Calculated HLB Value |
| Tallow amine | 2 | 4.9 |
| Tallow amine | 5 | 9.0 |
| Tallow amine | 10 | 12.4 |
| Tallow amine | 15 | 14.3 |
| Coco amine | 2 | 6.2 |
| Coco amine | 5 | 10.3 |
| Coco amine | 10 | 13.4 |
| Oleyl amine | 2 | 4.9 |
| Oleyl amine | 5 | 8.8 |
| Oleyl amine | 10 | 12.2 |
Note: Data is for illustrative purposes and may vary slightly for this compound due to differences in fatty acid composition.
Table 2: Contact Angle of Water on Quartz Surfaces Treated with Ethoxylated Fatty Amine Emulsion at Different pH Values
| pH of Treatment Solution | Contact Angle (°) | Surface Wettability |
| 4 | 135 | Oil-wet (Hydrophobic) |
| 6 | 128 | Oil-wet (Hydrophobic) |
| 8 | 115 | Oil-wet (Hydrophobic) |
| 10 | 35 | Water-wet (Hydrophilic) |
This data demonstrates that the hydrophobicity imparted by the ethoxylated amine can be influenced by the pH of the environment, which affects the protonation state of the amine.[6]
Experimental Protocols
Protocol 1: Ethoxylation of this compound (General Procedure)
Materials:
-
This compound
-
Ethylene oxide
-
Potassium hydroxide (catalyst)
-
Nitrogen gas (for inert atmosphere)
-
Autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
Procedure:
-
Charge the this compound and potassium hydroxide catalyst into the autoclave reactor.
-
Seal the reactor and purge with nitrogen gas to remove any air and moisture.
-
Heat the reactor to the desired reaction temperature (typically 120-180°C) with constant stirring.
-
Once the temperature is stable, introduce ethylene oxide into the reactor at a controlled rate, maintaining the desired pressure.
-
Monitor the reaction progress by observing the uptake of ethylene oxide (pressure drop).
-
After the desired amount of ethylene oxide has been added, continue stirring at the reaction temperature for a post-reaction period to ensure complete reaction.
-
Cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide.
-
The resulting ethoxylated this compound can be purified as needed.
Protocol 2: N-Acylation of this compound with a Fatty Acid Chloride
Materials:
-
This compound
-
Fatty acid chloride (e.g., lauroyl chloride, stearoyl chloride)
-
Triethylamine (B128534) (as a base)
-
Dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound and triethylamine in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add the fatty acid chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated this compound.
Visualizations
Caption: Experimental workflow for modifying and characterizing the hydrophobicity of this compound.
Caption: A logical troubleshooting guide for common issues in this compound modification.
Caption: Relationship between chemical modification and the resulting hydrophobicity of this compound.
References
- 1. HLB Calculator - Materials [hlbcalc.com]
- 2. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 3. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. HBL-values | Magis Pharma [magis-pharma.be]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Separation in Soya Amine Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in "Soya amine" emulsions.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues encountered during experimental work with this compound emulsions.
Question 1: My this compound emulsion is showing signs of creaming (a concentrated layer of the dispersed phase at the top) shortly after preparation. What are the likely causes and how can I fix it?
Answer:
Creaming is a common sign of emulsion instability and is often a precursor to coalescence and complete phase separation. The primary causes and troubleshooting steps are outlined below:
-
Insufficient Homogenization: The oil phase may not be dispersed into fine enough droplets, allowing them to rise quickly.
-
Troubleshooting:
-
Increase the homogenization time or speed.
-
Consider using a higher-energy homogenization method, such as high-pressure homogenization or microfluidization.
-
-
-
Incorrect Emulsifier Concentration: The concentration of this compound may be too low to adequately cover the surface of the oil droplets.
-
Troubleshooting:
-
Incrementally increase the concentration of this compound in your formulation.
-
Experiment with a range of concentrations to find the optimal level for your specific oil and water phase ratio.
-
-
-
Low Viscosity of the Continuous Phase: A low-viscosity continuous (aqueous) phase allows for faster movement and creaming of the dispersed oil droplets.[1]
-
Troubleshooting:
-
Incorporate a viscosity-modifying agent (thickener) into the aqueous phase. Examples include xanthan gum, carbomer, or cellulosic derivatives.
-
-
Question 2: My emulsion appears stable initially but undergoes phase separation (coalescence and breaking) after a period of storage. What long-term instability mechanisms might be at play?
Answer:
Delayed phase separation points to more subtle, long-term destabilization processes. Here are the common causes and solutions:
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones due to differences in solubility.
-
Inappropriate pH: The pH of the aqueous phase can significantly impact the stability of emulsions stabilized by this compound, which is a cationic surfactant.[3][4] this compound is an alkaline substance that can react with acids.[3]
-
Troubleshooting:
-
Measure and adjust the pH of your emulsion. For cationic emulsifiers like this compound, stability is often enhanced in the acidic to neutral pH range where the amine group is protonated, leading to stronger electrostatic repulsion between droplets.
-
Conduct a pH stability study to determine the optimal pH range for your formulation.
-
-
-
Temperature Fluctuations: Changes in temperature during storage can affect the viscosity of the phases, the solubility of the emulsifier, and the overall stability of the emulsion.[5]
-
Troubleshooting:
-
Store the emulsion at a controlled, constant temperature.
-
Evaluate the emulsion's stability under accelerated aging conditions, such as temperature cycling, to predict its long-term stability.[6]
-
-
Question 3: I am observing the formation of a "rag layer" (a stable, thick emulsion layer) at the oil-water interface, and my emulsion is not resolving cleanly. What could be causing this?
Answer:
The formation of a persistent rag layer often indicates the presence of stabilizing contaminants or complex interactions at the interface.
-
Presence of Particulates: Fine solid particles can accumulate at the oil-water interface and stabilize the emulsion, preventing clean separation.[7]
-
Troubleshooting:
-
Ensure all components of your formulation are free from particulate matter. Filtration of the individual phases before emulsification may be necessary.
-
-
-
Interaction with Other Formulation Components: this compound, as a cationic surfactant, can interact with anionic components, leading to the formation of insoluble complexes that accumulate at the interface.[8]
-
Troubleshooting:
-
Review all ingredients in your formulation for potential incompatibilities. Avoid mixing anionic and cationic surfactants unless their interaction is intended and controlled.
-
-
-
High Concentration of Emulsifier: An excess of emulsifier can sometimes lead to the formation of complex structures at the interface.
-
Troubleshooting:
-
Optimize the this compound concentration to use the minimum amount necessary for stable emulsification.
-
-
Frequently Asked Questions (FAQs)
What is this compound and how does it function as an emulsifier?
This compound is a primary aliphatic amine derived from hydrogenated soybean fatty acids, primarily composed of C16-C18 alkyl chains.[9][10] It functions as a cationic surfactant.[9][10] Its amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic amine head, allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed phase droplets, thereby stabilizing the emulsion. Ethoxylated versions, such as POE (5) this compound, are also common, where polyethylene (B3416737) glycol chains are attached to the amine group.[3][11]
What is the typical Hydrophilic-Lipophilic Balance (HLB) of this compound?
The exact HLB value of this compound can vary depending on its specific composition and degree of ethoxylation. Generally, emulsifiers with lower HLB values (4-6) are suitable for water-in-oil (W/O) emulsions, while those with higher HLB values (8-18) are used for oil-in-water (O/W) emulsions.[12][13] Given that this compound is often used in applications requiring emulsification in aqueous systems, its ethoxylated derivatives likely have HLB values in the higher range, making them suitable for O/W emulsions. To determine the optimal HLB for your specific oil phase, you may need to blend this compound with other emulsifiers to achieve the desired stability.
How does pH affect the stability of a this compound emulsion?
As a cationic emulsifier, the charge of the this compound headgroup is pH-dependent. At acidic to neutral pH, the amine group is protonated (R-NH3+), resulting in a positive charge on the oil droplets. This positive charge leads to electrostatic repulsion between the droplets, which helps to prevent flocculation and coalescence, thus enhancing emulsion stability.[4] At higher (alkaline) pH, the amine group is deprotonated (R-NH2), reducing the positive charge and potentially leading to emulsion instability.
Can I use this compound in combination with other surfactants?
Yes, but with caution. This compound is a cationic surfactant. Combining it with non-ionic surfactants is generally acceptable and can sometimes provide synergistic effects. However, mixing it with anionic surfactants should be avoided, as it can lead to the formation of an insoluble complex, which will destabilize the emulsion.
Data Presentation
Table 1: Influence of Formulation Variables on this compound Emulsion Stability
| Parameter | Typical Range | Effect on Stability | Troubleshooting Recommendations |
| This compound Conc. | 0.1 - 5.0% (w/w) | Insufficient concentration leads to coalescence. Excess may cause other instabilities. | Optimize concentration for your specific oil/water ratio. |
| Oil Phase Volume | 10 - 70% (v/v) | Higher oil phase volume generally requires higher emulsifier concentration. | Adjust emulsifier concentration based on the internal phase volume. |
| pH of Aqueous Phase | 3.0 - 8.0 | Stability is often enhanced in the acidic to neutral range due to the cationic nature of this compound.[4][7] | Adjust pH to the optimal range determined through a stability study. |
| Ionic Strength | 0 - 100 mM NaCl | High salt concentrations can screen the electrostatic repulsion between droplets, leading to instability.[7] | Minimize the use of salts or use non-ionic co-stabilizers. |
Table 2: Effect of Process and Storage Conditions on Emulsion Stability
| Parameter | Condition | Impact on Emulsion Stability | Recommendations |
| Homogenization | Low Shear vs. High Shear | High shear/energy homogenization produces smaller, more uniform droplets, leading to better stability.[5] | Use high-pressure homogenization or microfluidization for optimal results. |
| Temperature | Elevated (e.g., 40-60°C) | Can decrease viscosity, accelerating creaming and coalescence. May also affect emulsifier performance.[5] | Maintain a controlled and consistent storage temperature. |
| Temperature | Freeze-Thaw Cycles | Can cause irreversible phase separation due to ice crystal formation and disruption of the interfacial film. | Avoid freezing the emulsion unless it has been specifically formulated for freeze-thaw stability. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your oil phase.
-
Prepare a stock solution of your aqueous phase at the desired pH and ionic strength.
-
-
Emulsion Preparation:
-
Prepare a series of pre-emulsions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/w).
-
For each concentration, combine the oil phase, aqueous phase, and this compound in a vessel.
-
Homogenize each pre-emulsion using a high-shear mixer for a fixed time (e.g., 5 minutes) at a constant speed.
-
Further homogenize each emulsion using a high-pressure homogenizer at a constant pressure for a set number of passes.
-
-
Stability Assessment:
-
Visually inspect the emulsions immediately after preparation and at set time intervals (e.g., 1 hr, 24 hrs, 7 days) for signs of creaming, flocculation, or coalescence.
-
Measure the droplet size distribution of each emulsion using laser diffraction or dynamic light scattering at the same time intervals.
-
The optimal concentration will be the lowest concentration that provides a stable emulsion with a small and consistent droplet size over time.
-
Protocol 2: pH Stability Study
-
Preparation of Aqueous Phases:
-
Prepare a series of aqueous phase buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8).
-
-
Emulsion Preparation:
-
Using the optimal this compound concentration determined in Protocol 1, prepare an emulsion for each pH value.
-
Follow the same homogenization procedure as outlined in Protocol 1.
-
-
Stability Assessment:
-
Monitor the stability of each emulsion over time by visual observation and droplet size analysis.
-
Measure the zeta potential of the droplets in each emulsion. Higher positive zeta potential values generally correlate with better stability for cationic emulsions.
-
The optimal pH range is the range where the emulsion exhibits the best physical stability and a high zeta potential.
-
Protocol 3: Accelerated Stability Testing via Centrifugation
-
Sample Preparation:
-
Place a known volume of the emulsion into graduated centrifuge tubes.
-
-
Centrifugation:
-
Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[6]
-
-
Data Analysis:
-
After centrifugation, measure the height of any separated layers (e.g., cream, aqueous phase, oil).
-
Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100.[6]
-
A lower CI indicates better stability against creaming. This method provides a rapid assessment of an emulsion's susceptibility to gravitational separation.
-
Mandatory Visualization
Caption: Troubleshooting logic for phase separation in this compound emulsions.
Caption: Experimental workflow for optimizing this compound emulsion stability.
References
- 1. 61790-18-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Amines, soya alkyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ETHOXYLATED SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. One-Step Synthesis of W/O and O/W Emulsifiers in the Presence of Surface Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. POE (5) this compound (61791-24-0) for sale [vulcanchem.com]
- 12. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 13. saffireblue.ca [saffireblue.ca]
Technical Support Center: Soya Amine in Research and Development
This technical support center provides researchers, scientists, and drug development professionals with essential information on the impact of impurities on the performance of Soya Amine. Utilize these troubleshooting guides, FAQs, and experimental protocols to ensure the quality and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research and drug development?
This compound is a mixture of primary, long-chain aliphatic amines derived from hydrogenated soybean fatty acids, primarily consisting of C16-C18 alkyl chains.[1] In research and drug development, its cationic surfactant properties are leveraged for various applications, including:
-
Emulsifying agent: To stabilize oil-in-water emulsions for formulation development.
-
Nanoparticle formulation: As a surface-active agent to create and stabilize solid lipid nanoparticles (SLNs) and other drug delivery systems. The positive surface charge it imparts can be crucial for interacting with biological membranes or nucleic acids.
-
Intermediate in synthesis: As a starting material for the synthesis of more complex molecules, such as quaternary ammonium (B1175870) compounds or other functionalized surfactants.[1]
Q2: What are the common impurities in commercial this compound?
Impurities in this compound can originate from the raw materials (soybean oil), the manufacturing process (hydrogenation of fatty acids and subsequent amination), and degradation during storage. Common impurities include:
-
Residual Free Fatty Acids (FFAs): Unconverted fatty acids from the feedstock.
-
Secondary and Tertiary Amines: Byproducts formed during the amination process.
-
Unsaturated Amines: Resulting from incomplete hydrogenation of the soybean fatty acids.
-
Glycerides and Glycerol: Remnants from the initial soybean oil.
-
Water: Can be present from the manufacturing process or absorbed from the atmosphere.
-
Residual Catalysts: Traces of catalysts used during hydrogenation or amination.
Q3: How can I assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:
-
Titration: To determine the total amine value and the percentage of primary, secondary, and tertiary amines.
-
Gas Chromatography (GC): To analyze the fatty amine chain length distribution and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To detect and quantify non-volatile impurities like residual fatty acids and glycerides.
-
Karl Fischer Titration: To accurately measure the water content.
Troubleshooting Guide
Issue 1: Inconsistent Emulsion or Nanoparticle Size and Stability
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable particle size between batches | Inconsistent this compound Purity: Different lots may have varying levels of impurities, affecting their emulsifying properties. | 1. Request a Certificate of Analysis (CoA) for each new lot of this compound and compare the specifications. 2. Perform in-house quality control on new lots using the provided experimental protocols. 3. If possible, dedicate a single, well-characterized lot of this compound for a series of critical experiments. |
| Emulsion creaming or phase separation | Presence of Excess Free Fatty Acids (FFAs): FFAs can disrupt the packing of the this compound at the oil-water interface, weakening the emulsion. | 1. Quantify the FFA content in your this compound sample using the provided protocol. 2. Consider purifying the this compound to remove excess FFAs. 3. Adjust the pH of your formulation; protonating the fatty acids can alter their interfacial activity. |
| Nanoparticle aggregation over time | Presence of Secondary and Tertiary Amines: These impurities have different molecular shapes and basicity compared to primary amines, which can interfere with the formation of a stable nanoparticle coating. | 1. Determine the relative percentages of primary, secondary, and tertiary amines using titration. 2. Source a higher purity grade of this compound with a higher percentage of primary amines. |
Issue 2: Poor Experimental Reproducibility
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent biological activity or cytotoxicity | Uncharacterized Impurities: Trace impurities could have unintended biological effects, leading to variable results. | 1. Profile your this compound using HPLC or GC-MS to identify any unknown peaks. 2. If an impurity is identified, search for its known biological or toxicological effects. 3. Use a higher purity grade of this compound for sensitive biological experiments. |
| Variable reaction yields when using this compound as a reactant | Water Content and Amine Distribution: Water can interfere with many chemical reactions, and the presence of less reactive secondary or tertiary amines will affect stoichiometry. | 1. Measure the water content using Karl Fischer titration and dry the this compound if necessary. 2. Adjust the molar equivalents in your reaction based on the measured primary amine content. |
Quantitative Data on Impurity Impact
The following table summarizes the potential impact of key impurities on the performance of this compound. The values are illustrative and can vary depending on the specific formulation and experimental conditions.
| Impurity | Typical Concentration Range (in commercial grades) | Impact on Performance |
| Free Fatty Acids (FFAs) | 0.5 - 5.0% | - Increased critical micelle concentration (CMC) - Reduced emulsion stability - Potential for pH shifts in unbuffered solutions |
| Secondary Amines | 1.0 - 10.0% | - Altered surface charge density of nanoparticles - Slower reaction kinetics in derivatization reactions - Increased steric hindrance at interfaces |
| Tertiary Amines | < 2.0% | - Significantly reduced reactivity in reactions requiring an N-H bond - Can act as a catalyst or base in side reactions |
| Water | 0.1 - 1.0% | - Hydrolysis of other formulation components - Interference with water-sensitive reactions |
Experimental Protocols
1. Determination of Primary, Secondary, and Tertiary Amine Content by Titration
-
Principle: This method uses a two-step titration to differentiate between the amine types. First, the total amine content is determined by titration with a standard acid. Then, salicylaldehyde (B1680747) is used to block the primary amines, and the remaining secondary and tertiary amines are titrated. Finally, acetic anhydride (B1165640) is used to block primary and secondary amines, allowing for the titration of tertiary amines.
-
Apparatus: Potentiometric titrator with a pH electrode, 25 mL burette, 100 mL beakers, magnetic stirrer.
-
Reagents: 0.1 M Hydrochloric acid (HCl) in isopropanol (B130326), Salicylaldehyde, Acetic Anhydride, Isopropanol, standardized 0.1 M perchloric acid in glacial acetic acid.
-
Procedure:
-
Total Amine Value: Dissolve a known weight of this compound in isopropanol and titrate with 0.1 M HCl in isopropanol to the potentiometric endpoint.
-
Secondary + Tertiary Amines: To a separate, weighed sample of this compound in isopropanol, add salicylaldehyde and allow to react for 30 minutes. Titrate with 0.1 M HCl in isopropanol.
-
Tertiary Amines: To a third weighed sample, add acetic anhydride and heat gently. Cool and titrate with 0.1 M perchloric acid.
-
-
Calculation: The amounts of primary, secondary, and tertiary amines are calculated by the differences in the titration volumes.
2. Quantification of Free Fatty Acids (FFAs) by Titration
-
Principle: The acidic FFA impurities are titrated with a standardized basic solution.
-
Apparatus: 50 mL burette, 250 mL Erlenmeyer flask, magnetic stirrer.
-
Reagents: 0.1 M Potassium hydroxide (B78521) (KOH) in ethanol (B145695) (standardized), isopropanol, phenolphthalein (B1677637) indicator.
-
Procedure:
-
Dissolve a known weight of this compound in 50 mL of neutralized isopropanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 M ethanolic KOH until a stable pink color is observed.
-
-
Calculation: The FFA content (as a percentage of oleic acid, for example) is calculated from the volume of KOH used.
3. Emulsion Stability Testing
-
Principle: The stability of an emulsion prepared with this compound is monitored over time under controlled conditions.
-
Procedure:
-
Prepare an oil-in-water emulsion using a standardized procedure (e.g., high-shear homogenization) with a defined concentration of this compound.
-
Divide the emulsion into several aliquots in sealed containers.
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48 hours; 1 week), measure the following parameters:
-
Particle Size Distribution: Using dynamic light scattering (DLS). An increase in the average particle size or polydispersity index (PDI) indicates instability (coalescence).
-
Zeta Potential: To assess changes in the surface charge of the droplets.
-
Creaming Index: Measure the height of any separated cream or serum layer.
-
Microscopy: Visually inspect the emulsion for signs of droplet aggregation.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Quality control workflow for incoming this compound.
Caption: Impact of impurities on nanoparticle formulation.
References
Scalability challenges of "Soya amine" synthesis from lab to pilot scale
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up Soya amine synthesis from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically synthesized?
A1: this compound refers to a mixture of primary fatty amines derived from the fatty acids present in soybean oil. The typical industrial synthesis route involves the catalytic hydrogenation of Soya nitrile, which is produced from Soya fatty acids. This process is favored for its efficiency and atom economy.
Q2: What are the primary challenges when scaling up this compound synthesis from lab to pilot scale?
A2: The main challenges include:
-
Selectivity Control: Minimizing the formation of secondary and tertiary amines is crucial and becomes more complex at a larger scale.[1]
-
Heat and Mass Transfer: The exothermic nature of hydrogenation requires efficient heat removal to prevent runaway reactions, which is more challenging in larger reactors.[2] Mass transfer limitations between the gas (hydrogen), liquid (Soya nitrile), and solid (catalyst) phases can also impact reaction rates and selectivity.[3]
-
Catalyst Handling and Deactivation: Managing larger quantities of catalyst, including filtration, recovery, and dealing with deactivation, are significant operational hurdles in a pilot plant.[4][5]
-
Process Control and Safety: Maintaining precise control over temperature, pressure, and flow rates is more complex in a pilot plant. The use of flammable hydrogen gas necessitates robust safety protocols.[6]
-
Downstream Processing: Purifying the this compound and removing byproducts and catalyst residues can be more demanding at a larger scale.
Q3: How does the choice of catalyst impact the scalability of the process?
A3: The catalyst is a critical factor in the successful scale-up of this compound synthesis. Catalysts like Raney Nickel or Cobalt are commonly used.[4] When scaling up, factors such as catalyst loading, particle size, and pore structure become more critical in influencing reaction kinetics and selectivity. Catalyst deactivation due to poisoning or coking can be more pronounced at the pilot scale, affecting process efficiency and economics.[4][5]
Troubleshooting Guide
Problem 1: Low Yield of Primary this compound
Q: We are experiencing a lower than expected yield of the desired primary this compound in our pilot-scale reactor compared to our lab results. What are the potential causes and how can we troubleshoot this?
A: A low yield of primary this compound at the pilot scale can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Feedstock Quality: Ensure the Soya nitrile feed is of consistent quality and purity. Impurities can poison the catalyst and lead to side reactions.
-
Check Hydrogen Purity and Availability: Inadequate hydrogen supply or impurities in the hydrogen gas can limit the reaction rate.
-
Evaluate Catalyst Activity:
-
Assess Mass Transfer Limitations: Poor mixing can lead to insufficient contact between hydrogen, nitrile, and the catalyst.
-
Agitation Rate: Increase the agitation speed to improve gas-liquid and liquid-solid mass transfer.
-
Hydrogen Sparging: Ensure efficient dispersion of hydrogen into the reaction mixture.
-
-
Review Reaction Conditions:
-
Temperature and Pressure: Verify that the temperature and pressure are within the optimal range determined at the lab scale. Inefficient heat removal can lead to localized overheating and side reactions.
-
Problem 2: Poor Selectivity - High Levels of Secondary and Tertiary Amines
Q: Our pilot-scale synthesis is producing a high percentage of secondary and tertiary amines, which is complicating our purification process. What can we do to improve selectivity towards the primary amine?
A: Poor selectivity is a common challenge in scaling up nitrile hydrogenation. The formation of secondary and tertiary amines occurs through side reactions between the primary amine product and intermediate imines.[1][3]
Troubleshooting Steps:
-
Optimize Ammonia (B1221849) Concentration: The presence of excess ammonia can suppress the formation of secondary and tertiary amines by shifting the reaction equilibrium.[7] Carefully control the ammonia concentration in the reactor.
-
Catalyst Choice: Certain catalysts exhibit higher selectivity for primary amines. While Raney Nickel is common, other catalysts like supported rhodium or specific cobalt formulations might offer better performance.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the primary amine, although this may also decrease the overall reaction rate.
-
Minimize Residence Time: A shorter residence time can reduce the opportunity for the primary amine to react further to form secondary and tertiary amines.
-
Hydrogen Pressure: Higher hydrogen pressure generally favors the hydrogenation of the imine intermediate to the primary amine, thus improving selectivity.
Problem 3: Catalyst Caking and Filtration Issues
Q: We are facing difficulties with catalyst filtration in our pilot plant. The catalyst appears to be caking, leading to slow filtration and potential loss of catalyst. What could be the cause and how can we resolve this?
A: Catalyst caking and filtration problems at the pilot scale can be due to a combination of physical and chemical factors.
Troubleshooting Steps:
-
Investigate Catalyst Particle Size and Morphology: Fine catalyst particles can lead to a dense filter cake that is difficult to filter. Ensure the catalyst has an appropriate particle size distribution for your filtration system.
-
Check for Fines Generation: High agitation rates or mechanical stress can cause attrition of the catalyst particles, generating fines.
-
Analyze for Oligomeric Byproducts: The formation of high-molecular-weight byproducts can lead to a sticky catalyst slurry that is difficult to filter. This can be a result of side reactions, especially at elevated temperatures.
-
Optimize Filtration Conditions:
-
Filter Medium: Ensure the filter cloth or medium is appropriate for the catalyst particle size.
-
Pressure/Vacuum: Adjust the filtration pressure or vacuum to optimize the filtration rate without compacting the filter cake excessively.
-
Washing: Implement an efficient cake washing procedure with a suitable solvent to remove residual products and improve filtration.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale this compound Synthesis Parameters
| Parameter | Lab Scale (Typical) | Pilot Scale (Typical) | Key Considerations for Scale-Up |
| Reactor Volume | 1 - 5 L | 50 - 500 L | Surface area to volume ratio decreases, impacting heat transfer. |
| Soya Nitrile Feed | 0.5 - 2.5 kg | 25 - 250 kg | Consistent quality and purity are critical. |
| Catalyst (Raney Ni) | 2-5% w/w | 3-7% w/w | Catalyst handling, loading, and recovery become more complex. |
| Temperature | 120 - 150 °C | 130 - 160 °C | Efficient heat removal is crucial to prevent temperature gradients.[6] |
| Hydrogen Pressure | 30 - 50 bar | 40 - 60 bar | Higher pressure can improve reaction rate and selectivity. |
| Agitation Speed | 800 - 1200 rpm | 300 - 600 rpm | Tip speed and power per unit volume are important for maintaining mass transfer. |
| Reaction Time | 4 - 8 hours | 6 - 12 hours | May increase due to mass transfer limitations. |
| Primary Amine Yield | > 95% | 85 - 95% | Lower yields can be due to mass transfer limitations and side reactions. |
| Primary Amine Purity | > 98% | 90 - 98% | Byproduct formation is more significant at a larger scale. |
Experimental Protocols
Protocol 1: Lab-Scale this compound Synthesis via Nitrile Hydrogenation
Objective: To synthesize this compound from Soya nitrile at the laboratory scale to establish baseline process parameters.
Materials:
-
Soya nitrile (1 kg)
-
Raney Nickel catalyst (slurry in water, 50 g)
-
Anhydrous ammonia (as required)
-
Ethanol (B145695) (solvent)
-
Hydrogen gas (high purity)
Equipment:
-
2 L high-pressure autoclave reactor with a mechanical stirrer, gas inlet, liquid sampling port, temperature and pressure sensors, and a heating/cooling jacket.
-
Catalyst filtration apparatus.
-
Rotary evaporator.
-
Gas chromatograph (GC) for analysis.
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel catalyst with ethanol to remove water.
-
Reactor Charging: Charge the autoclave with Soya nitrile (1 kg) and ethanol (500 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the prepared Raney Nickel catalyst to the reactor.
-
Ammonia Addition: Seal the reactor and purge with nitrogen. Introduce anhydrous ammonia to the desired pressure.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to 40 bar.
-
Start the stirrer (1000 rpm).
-
Heat the reactor to 130 °C.
-
Maintain the hydrogen pressure at 40 bar throughout the reaction.
-
-
Reaction Monitoring: Take samples periodically via the sampling port and analyze for nitrile conversion and amine selectivity by GC.
-
Reaction Completion: Once the reaction is complete (typically >99% nitrile conversion), cool the reactor to room temperature and vent the excess hydrogen and ammonia safely.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Analysis: Analyze the crude product for yield and purity.
Protocol 2: Pilot-Scale this compound Synthesis and Troubleshooting
This protocol builds upon the lab-scale procedure and includes troubleshooting checkpoints.
Equipment:
-
100 L pilot-scale hydrogenation reactor with appropriate safety features.
-
Automated process control system for temperature, pressure, and agitation.
-
Pilot-scale filtration system (e.g., pressure nutsche filter).
-
Vacuum distillation unit for purification.
Procedure:
-
Reactor Preparation and Charging: Follow the same sequence as the lab scale, but with proportionally larger quantities. Ensure all safety checks are completed.
-
Hydrogenation:
-
Pressurize with hydrogen to 50 bar.
-
Start agitation, ensuring good vortex formation for gas dispersion.
-
Heat to 140 °C, carefully monitoring the temperature rise due to the exothermic reaction. Use the cooling jacket to maintain the set temperature.
-
-
Troubleshooting during Reaction:
-
If temperature rises uncontrollably: Immediately stop the hydrogen feed and increase cooling. This indicates poor heat removal.
-
If reaction rate is slow: Check for mass transfer limitations by increasing agitation. Verify hydrogen supply and catalyst activity.
-
If selectivity is poor (from in-process analysis): Consider adjusting the ammonia concentration or lowering the reaction temperature.
-
-
Work-up and Purification:
-
After catalyst filtration, the crude this compound is purified by vacuum distillation to separate the primary amine from unreacted nitrile, secondary/tertiary amines, and other byproducts.
-
Mandatory Visualizations
Caption: Workflow for this compound Synthesis: Lab to Pilot Scale.
Caption: Troubleshooting Logic for Low Primary Amine Yield.
References
- 1. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 2. researchgate.net [researchgate.net]
- 3. research.tue.nl [research.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. achievechem.com [achievechem.com]
- 7. US5175370A - Process for the preparation of saturated primary fatty amines by hydrogenation of unsaturated fatty acid nitriles - Google Patents [patents.google.com]
Validation & Comparative
Soya Amine vs. Tallow Amine as Corrosion Inhibitors: A Comparative Analysis
A detailed examination of soya amine and tallow (B1178427) amine reveals their distinct characteristics and performance as corrosion inhibitors, crucial for applications in industries such as oil and gas, and metal treatment. While both are fatty amines that effectively mitigate corrosion by forming a protective film on metal surfaces, their efficacy can vary based on their chemical composition and the specific corrosive environment.
This compound, derived from soybean oil, and tallow amine, derived from animal fat, are both primary aliphatic amines that function as cathodic corrosion inhibitors. Their mechanism of action involves the adsorption of the amine's nitrogen head onto the metal surface, with their long hydrocarbon tails forming a hydrophobic barrier that repels corrosive agents. The choice between these two inhibitors often depends on factors such as cost, environmental regulations, and the specific operational conditions of the system requiring protection.
Performance Data: A Comparative Overview
Direct comparative studies providing quantitative data on the performance of this compound versus tallow amine under identical conditions are limited in publicly available literature. However, by collating data from various studies on fatty amines, a general performance comparison can be inferred. It is important to note that inhibition efficiency is highly dependent on the specific corrosive medium, temperature, and concentration of the inhibitor.
| Inhibitor Type | Corrosive Medium | Metal | Temperature (°C) | Concentration | Inhibition Efficiency (%) | Test Method |
| Fatty Amine (General) | 1 M HCl | Carbon Steel | 25 | 200 ppm | >90% | Weight Loss, EIS |
| Tallow Amine Derivative | Acidic | Steel | Not Specified | Not Specified | Substantial Reduction in Corrosion Rate | Patent Data |
| Amino Acids from Soybean | NaCl and HCl solutions | Mild Steel | Not Specified | Not Specified | Effective Inhibition | Electrochemical Studies[1] |
| Ethoxylated Fatty Amines | 1 M HCl | Carbon Steel | 25 | 1000 ppm | ~95% | Weight Loss, Galvanostatic Polarization[2][3] |
Note: This table is a composite representation based on available data for fatty amines and their derivatives. Direct comparison requires testing under identical conditions.
Experimental Protocols for Evaluation
The effectiveness of this compound and tallow amine as corrosion inhibitors is typically evaluated using a combination of electrochemical and weight loss methods. These standardized tests provide quantitative data on corrosion rates and inhibitor efficiency.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine corrosion rates.[4][5]
-
Specimen Preparation: Metal coupons of a known surface area and weight are cleaned, degreased, and dried.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor at a specified temperature for a defined period.
-
Analysis: After the immersion period, the coupons are removed, cleaned to remove any corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Measurement: The potential of the working electrode is scanned over a range, and the resulting current is measured.
-
Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A lower icorr value in the presence of the inhibitor indicates effective corrosion inhibition.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.
-
Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC signal is applied to the working electrode at different frequencies. The impedance of the system is measured at each frequency.
-
Analysis: The data is often represented as Nyquist and Bode plots. Analysis of these plots can provide information on the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the properties of the inhibitor film. An increase in Rct and a decrease in Cdl in the presence of the inhibitor signify effective corrosion protection.
Corrosion Inhibition Mechanism and Adsorption Behavior
The primary mechanism of corrosion inhibition for both this compound and tallow amine is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.[6][7][8] This adsorption process can be influenced by several factors, including the chemical structure of the amine, the nature of the metal surface, and the composition of the corrosive environment.
The adsorption of these fatty amines on a metal surface in an acidic medium can be visualized as follows:
Caption: Adsorption of protonated fatty amine on the metal surface.
The amine group (–NH2) acts as the polar head that interacts with the metal surface. In acidic solutions, the amine group gets protonated (–NH3+), and the adsorption can occur through electrostatic interactions with the negatively charged metal surface (physisorption) or through coordinate bonding between the nitrogen's lone pair of electrons and the vacant d-orbitals of the iron atoms (chemisorption). The long, non-polar hydrocarbon chain (R) of the fatty amine orients away from the metal surface, creating a dense hydrophobic layer that prevents the corrosive species from reaching the metal.
The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[2][3]
Experimental Workflow for Inhibitor Evaluation
The process of evaluating and comparing this compound and tallow amine as corrosion inhibitors typically follows a structured workflow.
Caption: A typical experimental workflow for comparing corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Soya Amine and Oleylamine in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nanomaterials synthesis, the choice of capping agents is paramount in dictating the final characteristics of nanoparticles, including their size, morphology, stability, and functionality. Among the plethora of available surfactants, primary amines have garnered significant attention for their versatile roles. This guide provides a detailed comparative analysis of two such agents: Soya amine, a bio-based mixture of fatty amines, and oleylamine (B85491), a widely used monounsaturated primary amine. This comparison is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate amine for their specific nanoparticle synthesis needs.
Executive Summary
Oleylamine is a well-defined C18 primary amine with a single point of unsaturation, valued for its ability to produce monodisperse nanoparticles with controlled morphology. In contrast, this compound, derived from soybean oil, is a mixture of saturated and unsaturated primary and secondary fatty amines with varying alkyl chain lengths (predominantly C12-C18). This inherent compositional variance in this compound can lead to different outcomes in nanoparticle synthesis, potentially offering broader stabilizing capabilities at the cost of the precision achievable with a single-component amine like oleylamine. The choice between the two will largely depend on the desired nanoparticle characteristics and the specific synthesis system.
Chemical Composition and Physical Properties
A fundamental understanding of the chemical makeup of each amine is crucial for predicting their behavior in a synthesis reaction.
| Property | This compound | Oleylamine |
| Source | Soybean Oil | Oleic Acid |
| Chemical Nature | Mixture of primary and secondary fatty amines | Primary amine |
| Typical Composition | A mixture reflecting the fatty acid profile of soybean oil: primarily dodecylamine (B51217) (C12) and tetradecylamine (B48621) (C14), with significant amounts of C16 (palmitic), C18 (stearic, oleic, linoleic, linolenic) amines. Contains both saturated and unsaturated alkyl chains.[1][2] | C18H35NH2 (cis-9-Octadecenylamine) |
| Appearance | Light yellow liquid to waxy solid | Colorless to yellowish liquid |
| Solubility | Soluble in organic solvents, insoluble in water.[3] | Soluble in nonpolar organic solvents, insoluble in water. |
Performance in Nanoparticle Synthesis: A Comparative Overview
The performance of this compound and oleylamine as capping agents is dictated by their chemical structures. The presence of a mixture of amines in this compound with varying chain lengths and degrees of saturation leads to a different steric hindrance profile and binding affinity to the nanoparticle surface compared to the uniform nature of oleylamine.
Impact on Nanoparticle Size and Monodispersity
The alkyl chain length of the amine capping agent plays a critical role in controlling the final size of the nanoparticles. Longer alkyl chains generally provide better steric hindrance, which can limit particle growth and prevent aggregation, leading to smaller and more monodisperse nanoparticles.
| Nanoparticle System | Amine Used | Resulting Nanoparticle Size | Key Findings & Citations |
| Palladium (Pd) | Hexylamine (C6) | 20 ± 2.0 nm | Shorter chain amine resulted in larger nanoparticles.[4] |
| Palladium (Pd) | Dodecylamine (C12) | 6.0 ± 0.8 nm | Longer chain length led to smaller nanoparticles compared to hexylamine.[4] |
| Palladium (Pd) | Octadecylamine (C18) | 5.6 ± 0.8 nm | The longest chain amine produced the smallest and most monodisperse nanoparticles in this study.[4] |
| Iron Platinum (FePt) | Dodecylamine (C12) | - | Shorter chain amines resulted in a higher percentage of naked iron-platinum.[5] |
| Iron Platinum (FePt) | Tetradecylamine (C14) | - | Optimal for monodispersity, iron content, and stability in this specific synthesis.[5] |
| Iron Platinum (FePt) | Octadecylamine (C18) | - | Increased polydispersity and particle concentration.[5] |
Inference for this compound vs. Oleylamine:
Based on this data, the heterogeneous composition of This compound (containing C12, C14, C16, and C18 chains) would likely result in a broader size distribution of nanoparticles compared to the more uniform nanoparticles synthesized with oleylamine (C18). However, the presence of shorter-chain amines in this compound might also influence the nucleation and growth kinetics in a way that could be beneficial for certain applications where a range of sizes is acceptable or even desired. The longer-chain components of this compound would contribute to the overall stability of the nanoparticle dispersion.
Influence on Nanoparticle Morphology
Primary amines are well-documented for their ability to direct the anisotropic growth of nanoparticles by selectively binding to specific crystallographic facets. This preferential adsorption modulates the growth rates of different crystal faces, leading to non-spherical shapes such as nanorods, nanocubes, and nanoprisms.
Oleylamine , as a primary amine, is frequently employed to synthesize anisotropic nanostructures. For instance, it has been shown to be effective in controlling the shape of various nanoparticles, including quantum dots and metal oxides.
For This compound , being a mixture that includes primary amines, it is expected to exhibit shape-directing capabilities. However, the presence of secondary amines and the mixture of different chain lengths could lead to less defined or a wider variety of morphologies compared to a synthesis using a single primary amine like oleylamine. The competition between different amines for binding sites on the nanoparticle surface could result in a less controlled growth environment.
Experimental Protocols
Below are representative protocols for the synthesis of nanoparticles using a primary alkylamine (which can be adapted for this compound) and oleylamine.
Protocol 1: Synthesis of Palladium Nanoparticles Using a Primary Alkylamine (Adaptable for this compound)
This protocol is adapted from a procedure for synthesizing ultrasmall palladium nanoparticles using dodecylamine and can be used as a starting point for syntheses with this compound.
Materials:
-
Palladium(II) acetylacetonate (B107027)
-
This compound (or a specific primary amine component like dodecylamine)
Procedure:
-
In a three-neck flask, dissolve Palladium(II) acetylacetonate in toluene.
-
Add this compound to the solution and stir under an inert atmosphere.
-
Heat the mixture to 80°C.
-
Slowly inject a solution of hydrazine hydrate in toluene.
-
Maintain the reaction at 80°C for 1 hour.
-
Cool the reaction to room temperature.
-
Precipitate the nanoparticles by adding ethanol and centrifuge to collect the product.
-
Wash the nanoparticles with ethanol multiple times and dry under vacuum.[5]
Protocol 2: Synthesis of Gold Nanoparticles Using Oleylamine
This protocol describes the synthesis of gold nanoparticles where oleylamine acts as both the reducing and capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Oleylamine
-
Toluene
Procedure:
-
In a three-neck flask, combine HAuCl₄·3H₂O with oleylamine and anhydrous toluene.
-
In a separate larger three-neck flask equipped with a condenser and magnetic stir bar, heat a solution of oleylamine in anhydrous toluene to a gentle boil.
-
Rapidly inject the gold precursor solution into the boiling oleylamine solution under vigorous stirring.
-
The reaction mixture will change color, indicating the formation of gold nanoparticles. Continue boiling and stirring for 2 hours.
-
After 2 hours, remove the heat and allow the solution to cool to room temperature.
-
Collect the nanoparticles by adding methanol to precipitate the particles, followed by centrifugation.
-
Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this washing step three times.
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the general workflows for nanoparticle synthesis using this compound and oleylamine, highlighting the key difference in the nature of the capping agent.
Conclusion
Both this compound and oleylamine are effective agents in the synthesis of nanoparticles, each offering distinct advantages and disadvantages.
Oleylamine is the preferred choice for applications requiring a high degree of control over nanoparticle size and morphology, leading to more monodisperse and uniform products. Its well-defined chemical structure allows for reproducible synthesis outcomes.
This compound , on the other hand, presents a bio-based, potentially more cost-effective alternative. Its composition as a mixture of fatty amines may provide robust stabilization across a range of conditions, though likely at the expense of precise control over nanoparticle uniformity. The performance of this compound in a given synthesis will be an amalgamation of the effects of its constituent amines.
Ultimately, the selection between this compound and oleylamine should be guided by the specific requirements of the final application, balancing the need for precision and monodispersity with factors such as cost and the desire for bio-based reagents. Further empirical studies directly comparing these two agents in various nanoparticle synthesis systems would be highly valuable to the research community.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Synthesis and Characterization of Hexadecylamine Capped ZnS, CdS, and HgS Nanoparticles Using Heteroleptic Single Molecular Precursors | Semantic Scholar [semanticscholar.org]
- 3. A general phase transfer protocol for synthesizing alkylamine-stabilized nanoparticles of noble metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Performance evaluation of "Soya amine" as a flotation agent for specific minerals
Performance Evaluation of Soya Amine as a Flotation Agent: A Comparative Guide
This guide provides a detailed comparison of this compound's performance as a flotation agent against other alternatives for specific minerals. It is intended for researchers and scientists in mineral processing and related fields, offering objective analysis supported by experimental data and methodologies. Soya amines, derived from soya fatty acids, are cationic collectors primarily used in the flotation of non-metallic minerals like silicates and phosphates, and in the reverse flotation of iron ores.[1]
Performance in Reverse Flotation of Iron Ore
In the beneficiation of iron ore, the primary goal is to remove silicate (B1173343) gangue, such as quartz. Reverse cationic flotation is a widely used technique where the gangue is floated, leaving the valuable iron minerals (like hematite) depressed in the concentrate.[2][3] In this process, cationic collectors like this compound are used to render the silicate surfaces hydrophobic.
Mechanism of Action: The process typically operates in an alkaline medium (pH 8-11).[4] At this pH, the surface of silica (B1680970) is negatively charged, while iron oxides have a lower negative charge or are near their isoelectric point. The cationic head of the this compound collector (R-NH₃⁺) electrostatically adsorbs onto the negatively charged silicate surfaces, making them hydrophobic and allowing them to attach to air bubbles.[2] Simultaneously, a depressant, commonly a starch-based polymer, is used to adsorb onto the iron oxide surfaces, keeping them hydrophilic and preventing their flotation.[3][5]
Comparative Performance: While fatty amines like this compound are functional, the industry has seen a shift towards ether amines.[2][3] Studies have shown that ether amines can be more effective collectors for silicate flotation from iron ores, with monoamines performing better for fine quartz and ether diamines being more effective for medium and coarse quartz.[3][6] Fatty amines, in some tests, have been found to produce concentrates with higher silica content compared to ether amines.[3]
Table 1: Comparison of Collector Performance in Reverse Flotation of Silicates from Iron Ore
| Collector Type | Typical Dosage (g/t) | Pulp pH | Target Mineral | Depressant | General Performance Outcome |
| This compound (Fatty Amine) | 50 - 200 | 9.5 - 10.5 | Silicates (Quartz) | Starch | Effective, but may result in higher SiO₂ in concentrate compared to ether amines.[3] |
| Ether Monoamine / Diamine | 30 - 100 | 9.5 - 10.5 | Silicates (Quartz) | Starch | Generally more selective and efficient, leading to lower SiO₂ levels in the final concentrate.[3][6] |
| Quaternary Ammonium Salts | Variable | Less pH-dependent | Silicates (Kaolinite) | Starch | Can be effective for specific gangue like kaolinite, which is difficult to remove with traditional amines at alkaline pH.[2] |
Performance in Phosphate (B84403) Mineral Flotation
Phosphate ore beneficiation often involves a two-stage flotation process to separate apatite (the phosphate mineral) from silica and carbonate gangue.[7][8]
-
Direct Flotation: An anionic collector, such as a fatty acid soap, is used to float the phosphate minerals.
-
Reverse Flotation: The rougher concentrate from the first stage is then cleaned. In this second stage, a cationic collector, such as an amine, is used to float the remaining silica gangue away from the depressed phosphate minerals.[8][9]
Soya-derived reagents can be used in both stages. Soya bean oil fatty acids are a known starting material for producing amine collectors.[7] Furthermore, soaps derived directly from soybean oil have been successfully used as anionic collectors in the direct flotation of phosphate.
Case Study: Soybean Oil Soap as a Collector A study on enriching a low-grade phosphate ore utilized a collector based on soybean oil soap. The results demonstrated high efficiency in recovering phosphate.[10][11]
Table 2: Performance Data for Soybean Oil Soap in Phosphate Flotation [10][11]
| Parameter | Condition / Result |
| Collector | Soybean Oil Soap |
| Collector Dosage | 1 g |
| Pulp pH | 4.05 (Acidic Medium) |
| Conditioning Time | 10 minutes |
| Flotation Time | 20 minutes |
| Feed P₂O₅ Content | ~24.5% |
| Final Concentrate P₂O₅ | 29.0% |
| P₂O₅ Recovery | 94.5% |
Performance in Silicate Mineral Flotation
This compound is a strong cationic collector for various silicate minerals, including quartz and feldspar.[1] The flotation mechanism relies on the electrostatic attraction between the positively charged amine head group and the negatively charged silicate surface, particularly in a neutral to alkaline pH range.[12][13]
Comparative Performance: The choice of collector often depends on the specific silicate mineral and the desired selectivity. While this compound is effective, other collectors like ether amines and mixed cationic/anionic systems are also used to enhance separation performance. For instance, modified ether amines have shown excellent collecting performance on quartz at low concentrations and across a wide pH range (6-11).[12][13]
Experimental Protocols
General Protocol for Reverse Cationic Flotation of Iron Ore
-
Ore Preparation: The iron ore is crushed and ground to a specified particle size, typically with 80% passing 110-150 µm.[4]
-
Pulp Preparation: The ground ore is mixed with water to form a slurry with a solids content of around 40-50%.[5]
-
Depressant Conditioning: The pH of the pulp is adjusted to the target range (e.g., 10.0-10.5) using NaOH or another suitable modifier. A gelatinized starch solution is added as the iron oxide depressant (e.g., 550 g/t) and conditioned for several minutes (e.g., 6 minutes).[5]
-
Collector Conditioning: The this compound collector, often partially neutralized with acetic acid to improve dispersion, is added to the pulp at a specific dosage (e.g., 30-50 g/t).[4] The pulp is conditioned for a short period (e.g., 1-2 minutes).
-
Flotation: Air is introduced into the flotation cell to generate bubbles. The hydrophobic silicate particles attach to the bubbles and are collected in the froth. The froth is removed for a set duration (e.g., 2-4 minutes).[5]
-
Analysis: Both the froth product (tailings) and the underflow (concentrate) are collected, dried, weighed, and assayed for Fe and SiO₂ content to determine grade and recovery.
Protocol for Direct Flotation of Phosphate with a Soya-Derived Collector
This protocol is based on the study using soybean oil soap.[10][11]
-
Ore Preparation: Raw phosphate ore is crushed and sieved to a specific granulometric class (e.g., 90 µm to 125 µm).
-
Pulp Preparation: The sized ore is mixed with water to a solids content of 6%.
-
Conditioning: The pulp is placed in a flotation cell. The pH is adjusted to the desired level (e.g., 4.05) using an acid. The soybean oil soap collector (1 g) is added, and the pulp is conditioned for 10 minutes at a set agitation speed (e.g., 800 rpm).
-
Flotation: Flotation is carried out for 20 minutes with a constant superficial air velocity (e.g., 0.17 L·min⁻¹).
-
Analysis: The concentrate (sinking product) and tailings (floating product) are collected, dried, weighed, and analyzed for P₂O₅ content using techniques like UV-Visible spectrometry to calculate grade and recovery.
Visualizations
Experimental and Logical Workflows
Caption: Generalized workflow for a mineral flotation experiment.
Caption: Logical diagram of reverse cationic flotation of iron ore.
References
- 1. Flotation Reagents: Uses and Advantages in Ore Processing - 911Metallurgist [911metallurgist.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2008077849A1 - Amine formulations for reverse froth flotation of silicates from iron ore - Google Patents [patents.google.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. US2914174A - Phosphate mineral beneficiation process - Google Patents [patents.google.com]
- 8. US4377472A - Phosphate flotation - Google Patents [patents.google.com]
- 9. prominetech.com [prominetech.com]
- 10. Study of the effect of pH, conditioning and flotation time on the flotation efficiency of phosphate ores by a soybean oil collector | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Analytical techniques for the characterization and validation of "Soya amine"
An in-depth guide to the analytical techniques for the characterization and validation of Soya amine, a complex mixture of fatty amines derived from soybean oil. This document provides a comparative overview of key analytical methods, complete with performance data, detailed experimental protocols, and workflow diagrams to support researchers, scientists, and drug development professionals.
"this compound" is a term for fatty amines produced from the fatty acids of soybean oil. It is typically a mixture composed of primary and secondary amines with alkyl chains of varying lengths and degrees of unsaturation, reflecting the fatty acid profile of the source oil. Key components often include derivatives of oleic, linoleic, palmitic, and stearic acids. Accurate characterization is essential for quality control and to ensure its suitability for various industrial applications, from corrosion inhibitors to surfactants.
Comparison of Key Analytical Techniques
The selection of an analytical technique for this compound depends on the specific information required, such as total amine content, the proportion of primary, secondary, and tertiary amines, or the distribution of different fatty amine chains.
| Feature | Titrimetric Methods (e.g., ASTM D2074) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization of basic amine groups with a standardized acid. Selective reagents can be used to differentiate between amine types.[1][2] | Separation of volatile (or derivatized) compounds based on their partitioning between a stationary phase and a carrier gas.[3][4] | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5][6] |
| Information Obtained | Total Amine Value; quantitative measure of primary, secondary, and tertiary amine content as a bulk property.[7][8] | Separation and quantification of individual fatty amine components based on chain length and unsaturation. Provides detailed compositional analysis.[9][10] | Separation and quantification of individual fatty amines. Can be coupled with Mass Spectrometry (LC-MS) for structural identification.[11][12] |
| Advantages | Cost-effective, rapid, and based on well-established standard methods (ASTM).[2] High precision for bulk quantification.[13] | High resolution for complex mixtures. Excellent for determining the distribution of homologous amine series.[10] High sensitivity, especially with a Flame Ionization Detector (FID). | Versatile, with a wide range of column chemistries (e.g., reversed-phase). Less thermally restrictive than GC, suitable for less volatile or thermally labile compounds.[5] |
| Limitations | Does not provide information on the distribution of different alkyl chains.[14] Less sensitive than chromatographic methods. | Requires derivatization for fatty amines to increase volatility and prevent peak tailing.[4] High temperatures can risk degradation of unsaturated compounds. | Often requires derivatization for UV detection as native fatty amines lack a strong chromophore.[15] Mobile phase selection can be complex. |
| Sample Preparation | Simple dissolution in a suitable solvent.[8] | Derivatization (e.g., trifluoroacetylation) is typically necessary.[3][4] | Can be analyzed directly (with appropriate detectors like MS or ELSD) or after derivatization for UV/Fluorescence detection.[15][16] |
Quantitative Performance Data Comparison
The following table summarizes typical validation parameters for the chromatographic analysis of amines. The specific values can vary significantly based on the analyte, matrix, instrumentation, and method optimization.
| Validation Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/FLD/MS) |
| Linearity (R²) | > 0.99 | > 0.99[16] |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range, depending on the detector and derivatization agent.[5] | Can range from pM to µg/mL depending on the detector (e.g., Fluorescence detectors offer very low limits).[16] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range.[5] | Can range from ng/mL to µg/mL.[16] |
| Accuracy (% Recovery) | 85 - 115% is a common acceptable range.[5] | 90 - 110% is often targeted.[5][16] |
| Precision (%RSD) | < 10% for inter-day precision is generally acceptable; < 5% is achievable.[5] | < 5% is commonly achieved for intra-day precision.[16] |
Experimental Protocols
Determination of Amine Values by Titration (Based on ASTM D2074)
This method determines the total, primary, secondary, and tertiary amine values. The principle involves titrating the amine with a standard solution of hydrochloric acid. Primary amines are selectively reacted with salicylaldehyde, and primary plus secondary amines are reacted with phenyl isothiocyanate, allowing for differentiation.[2][8]
Reagents:
-
Isopropyl alcohol
-
Standardized 0.5 N Hydrochloric Acid (HCl) in isopropyl alcohol
-
Bromocresol Green Indicator Solution
-
Salicylaldehyde
-
Phenyl Isothiocyanate
Procedure for Total Amine Value:
-
Weigh the appropriate amount of this compound sample into a 250 mL flask.
-
Add 90 mL of chloroform and 10 mL of isopropyl alcohol.
-
Add 5-10 drops of Bromocresol Green indicator.
-
Titrate with 0.5 N HCl to the yellow endpoint.
-
Calculate the Total Amine Value (mg KOH/g).
Procedure for Primary, Secondary, and Tertiary Amine Determination:
-
Sample S (for Secondary + Tertiary): Weigh the same amount of sample into another flask. Add 50 mL of isopropyl alcohol and 5 mL of salicylaldehyde. Let it stand for 30 minutes. Titrate with 0.5 N HCl as above. This titration value corresponds to the secondary and tertiary amines.
-
Sample T (for Tertiary): Weigh the same amount of sample into a third flask. Add 25 mL of isopropyl alcohol and 5 mL of phenyl isothiocyanate. Let it stand for 30 minutes. Add 25 mL of isopropyl alcohol. Titrate with 0.5 N HCl as above. This titration value corresponds to the tertiary amine only.
-
Calculations:
-
Primary Amine Value = Total Amine Value - (Amine Value of Sample S)
-
Secondary Amine Value = (Amine Value of Sample S) - (Amine Value of Sample T)
-
Tertiary Amine Value = Amine Value of Sample T
-
Analysis of Fatty Amine Composition by Gas Chromatography (GC-FID)
This protocol describes the analysis of this compound composition after derivatization.
Sample Preparation (Trifluoroacetylation):
-
Weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of a suitable solvent like dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature. The sample is ready for injection.
GC-FID Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar mid-polarity column).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Split/splitless, 280°C, split ratio 20:1.
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 5°C/min to 280°C, hold for 10 min.[4]
-
Detector: FID at 300°C.
Data Analysis:
-
Identify peaks based on the retention times of fatty amine standards (e.g., C16, C18:1, C18:2 amines).
-
Quantify the relative percentage of each component using the peak area percent method.
Characterization by HPLC with Mass Spectrometric Detection (LC-MS)
This method allows for the analysis of native (non-derivatized) fatty amines.
Sample Preparation:
-
Weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).
-
Filter the solution through a 0.45 µm syringe filter before injection.
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 150-600.
Data Analysis:
-
Extract ion chromatograms for the expected [M+H]+ ions of the different this compound components to identify them.
-
Quantification can be performed using an external standard calibration curve if reference standards are available.
Mandatory Visualizations
Caption: General experimental workflow for this compound characterization.
Caption: Logical guide for selecting an analytical technique.
References
- 1. store.astm.org [store.astm.org]
- 2. petrolube.com [petrolube.com]
- 3. researchgate.net [researchgate.net]
- 4. h-brs.de [h-brs.de]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. store.astm.org [store.astm.org]
- 8. antpedia.com [antpedia.com]
- 9. agilent.com [agilent.com]
- 10. "Advances in Separation Methodologies: Fatty Acid, Fatty Amine, Water, " by Choyce Asher Weatherly [mavmatrix.uta.edu]
- 11. Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. quora.com [quora.com]
- 14. bre.com [bre.com]
- 15. squjs.squ.edu.om [squjs.squ.edu.om]
- 16. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biocidal Efficacy of Soya Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Soya amine derivatives, derived from soybean oil, are gaining attention as versatile biocides with a favorable environmental profile. Their applications span various industries, from water treatment to agricultural formulations. This guide offers an objective comparison of the biocidal performance of key this compound derivatives, supported by available experimental data, to aid in research and development.
Quantitative Efficacy of this compound Derivatives
The biocidal efficacy of antimicrobial agents is commonly quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
A notable derivative, Soyaethyl Morpholinium Ethosulfate (SME) , has demonstrated significant antibacterial activity. In a study evaluating its efficacy against clinically relevant bacteria, SME exhibited potent action against both Staphylococcus aureus and its methicillin-resistant strain (MRSA).
Table 1: Biocidal Activity of Soyaethyl Morpholinium Ethosulfate (SME)
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | 1.71 - 3.42[1] | 1.71 - 6.84[1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.71 - 3.42[1] | 1.71 - 6.84[1] |
Note: The ranges in values may be attributed to variations in the specific strains of bacteria tested.
Comparison with Other Biocides
Quaternary ammonium (B1175870) compounds (QACs) are a widely used class of disinfectants. A direct comparison of this compound derivatives with these compounds is essential for understanding their relative performance. While extensive data on the MIC of common QACs like benzalkonium chloride against a wide array of microbes exists, direct comparative studies with this compound derivatives are limited. The available data for SME suggests its efficacy is within the range of some QACs against Gram-positive bacteria.[3]
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the efficacy of a biocide. The following is a detailed methodology for the broth microdilution assay, a standard method for determining MIC.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Assay
1. Principle: This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
2. Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
This compound derivative (e.g., Soyaethyl Morpholinium Ethosulfate)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (typically 0.5)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
3. Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the this compound derivative in a suitable solvent. The final concentration should be high enough to allow for serial dilutions.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (for most bacteria, this corresponds to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antimicrobial stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (contains broth and inoculum but no antimicrobial agent).
-
Well 12 serves as the sterility control (contains broth only).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria, or as appropriate for the test organism.
-
Reading the MIC: Following incubation, examine the plate for visible signs of growth (turbidity). The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.
Visualizing the Biocidal Evaluation Workflow
The following diagram illustrates the general workflow for evaluating the biocidal efficacy of a compound like a this compound derivative.
References
- 1. Antimicrobial activity of topically-applied soyaethyl morpholinium ethosulfate micelles against Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antibacterial activity and toxicity of novel quaternary ammonium compounds based on pyridoxine and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Soya Amine: A Sustainable Contender to Petroleum-Based Amines in Industrial Applications
A comparative analysis of soya amine and its petroleum-derived counterparts reveals a promising shift towards bio-based alternatives in various industrial sectors. Driven by growing environmental concerns and a demand for sustainable resources, this compound, derived from soybean oil, is emerging as a viable, eco-friendly substitute for traditional petroleum-based amines.
This compound, a fatty amine, offers a favorable sustainability profile due to its renewable origins and biodegradability.[1][2] In contrast, petroleum-based amines are synthesized from fossil fuels, contributing to resource depletion and environmental pollution.[3] This fundamental difference in sourcing is a critical factor for industries aiming to reduce their carbon footprint and embrace greener chemistry.
This guide provides a comprehensive comparison of this compound and petroleum-based amines, focusing on their production, performance in key applications, and the experimental protocols used for their validation.
Production Pathways: A Tale of Two Origins
The production processes for soya amines and petroleum-based amines are fundamentally different, reflecting their distinct raw material sources.
This compound Production: Soya amines are derived from soybean oil, a renewable resource.[2][4] The process typically involves the hydrolysis of soybean oil to yield fatty acids, which are then converted to fatty nitriles through a process called nitrilation. Subsequently, the fatty nitriles are hydrogenated to produce primary, secondary, or tertiary fatty amines. This bio-based pathway offers a more sustainable alternative to conventional chemical synthesis.
Petroleum-Based Amine Production: Petroleum-based amines, such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA), are manufactured from petrochemical feedstocks.[3][5] A common industrial method involves the reaction of ethylene (B1197577) oxide (derived from ethylene, a product of petroleum cracking) with ammonia. The ratio of reactants and reaction conditions can be controlled to produce the desired type of amine. This process is reliant on the finite supply of fossil fuels.
Performance Comparison in Key Applications
While direct, quantitative head-to-head comparisons across all applications are limited in publicly available literature, the known properties and uses of soya amines and petroleum-based amines allow for a qualitative and application-specific performance assessment.
| Application | This compound Performance | Petroleum-Based Amine Performance | Key Differentiator |
| Surfactants & Emulsifiers | Excellent emulsifying and dispersing properties, biodegradable.[2][4][6] | Effective surfactants, but with environmental persistence concerns. | Sustainability and Biodegradability |
| Corrosion Inhibition | Forms a protective film on metal surfaces, preventing corrosion.[7] | Widely used as corrosion inhibitors, particularly in oil and gas.[5] | Bio-based origin |
| Gas Sweetening | Not a primary application. | Highly effective at removing acidic gases like H2S and CO2 from natural gas and refinery streams.[5][8][9][10] | Selectivity and efficiency for acid gas removal |
| Agrochemicals | Used as an adjuvant and emulsifier in herbicide and fungicide formulations.[4][6] | Certain amine derivatives are used in pesticide formulations. | Biodegradability in soil and water |
Experimental Protocols for Amine Validation
The validation of amine performance is crucial for its adoption in various industrial processes. Standardized experimental protocols are employed to evaluate key performance indicators.
1. Corrosion Inhibition Efficiency:
The effectiveness of an amine as a corrosion inhibitor is typically evaluated using weight loss immersion tests.
-
Methodology:
-
Pre-weighed metal coupons (e.g., mild steel) are immersed in a corrosive medium (e.g., acidic solution) with and without the amine inhibitor.
-
The coupons are kept at a constant temperature for a specified duration.
-
After the immersion period, the coupons are removed, cleaned to remove any corrosion products, and re-weighed.
-
The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.
-
2. Surfactant Performance Evaluation:
The performance of amines as surfactants is assessed by measuring their ability to reduce surface tension and form stable emulsions.
-
Methodology:
-
Surface Tension Measurement: A tensiometer is used to measure the surface tension of an aqueous solution containing the amine at various concentrations. The critical micelle concentration (CMC) is determined from the plot of surface tension versus concentration.
-
Emulsion Stability Test: An oil-in-water emulsion is prepared using the amine as the emulsifier. The stability of the emulsion is monitored over time by observing phase separation.
-
3. Gas Absorption Performance (for Gas Sweetening):
For applications like gas sweetening, the performance of amines is evaluated based on their capacity to absorb acid gases.
-
Methodology:
-
A known volume of the amine solution is placed in a gas absorption apparatus.
-
A gas stream with a known concentration of an acid gas (e.g., CO2) is passed through the solution at a controlled flow rate and temperature.
-
The concentration of the acid gas in the outlet stream is continuously monitored.
-
The absorption capacity is calculated based on the amount of acid gas absorbed by the amine solution.
-
Conclusion
This compound presents a compelling sustainable alternative to petroleum-based amines in a variety of applications, particularly where biodegradability and renewable sourcing are paramount. While petroleum-based amines will likely continue to dominate specialized applications like high-pressure gas sweetening due to their established efficiency, the versatility and favorable environmental profile of this compound position it for significant growth in sectors such as surfactants, corrosion inhibitors, and agrochemicals. Further research focusing on direct, quantitative performance comparisons in specific formulations will be crucial to accelerate the transition towards these bio-based solutions.
References
- 1. Cas 61790-18-9,this compound | lookchem [lookchem.com]
- 2. corofychem.com [corofychem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are fatty amines examples? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. Amines (Refining & Petrochemicals) in Oil & Gas - Behn Meyer [behnmeyer.com]
- 6. grandviewresearch.com [grandviewresearch.com]
- 7. rockchemicalsinc.com [rockchemicalsinc.com]
- 8. thepetrosolutions.com [thepetrosolutions.com]
- 9. Amine gas treating - Wikipedia [en.wikipedia.org]
- 10. krohne.com [krohne.com]
A Comparative Analysis of Soya Amine and Synthetic Amines in Asphalt Emulsification
A deep dive into the performance characteristics of bio-based and synthetic emulsifiers for asphalt (B605645) applications, supported by experimental data and standardized testing protocols.
In the realm of asphalt emulsification, the choice of emulsifying agent is paramount to the performance and stability of the resulting emulsion. This guide provides a comprehensive comparison of two major classes of cationic emulsifiers: soya amines, derived from natural fatty acids, and synthetic amines, such as polyamines and amidoamines. This objective analysis is intended for researchers, scientists, and professionals in materials science and pavement engineering, offering a clear overview of their respective performance characteristics based on available experimental data.
Introduction to Amine Emulsifiers in Asphalt
Asphalt emulsions are dispersions of asphalt cement in water, stabilized by an emulsifying agent. Cationic emulsifiers, which carry a positive charge, are widely used due to their excellent adhesion to negatively charged aggregates, a common characteristic of many aggregate types.[1] These emulsifiers are typically amine-based.
Soya amines fall under the category of fatty amines, which are derived from natural sources like vegetable oils, in this case, soybean oil.[2] They are considered a more sustainable and renewable alternative to their synthetic counterparts.
Synthetic amines , on the other hand, are manufactured through various chemical processes and include a broad range of compounds such as polyamines, amidoamines, and imidazolines.[1] These have been the industry standard for many years and are known for their consistent quality and performance.
Performance Comparison: Soya Amine vs. Synthetic Amines
While direct, publicly available, side-by-side comparative studies with quantitative data for soya amines versus a wide range of synthetic amines are limited, we can analyze the performance of representative emulsifiers from each category based on individual studies utilizing standardized test methods. For this comparison, we will consider a representative fatty amine derived from a natural oil source (akin to a this compound) and a common synthetic amine, a multi-amine imidazoline (B1206853).
Table 1: Performance Data of Asphalt Emulsions with Different Amine Emulsifiers
| Performance Parameter | This compound (Fatty Amine Type) | Synthetic Amine (Multi-Amine Imidazoline E1) | Synthetic Amine (Multi-Amine Imidazoline E2) | Test Method/Standard |
| Emulsion Stability | ||||
| Storage Stability, 1d (%) | Data not available | 0.15 | 0.18 | AASHTO T59 |
| Storage Stability, 5d (%) | Data not available | 0.76 | 0.84 | AASHTO T59 |
| Physical Properties | ||||
| Saybolt Furol Viscosity (E25) | Data not available | 11.23 | 10.83 | AASHTO T59 |
| Particle Size | ||||
| Mean Particle Size, D(4,3) (μm) | Data not available | 2.56 | 2.33 | Laser Diffraction |
| D50 (μm) | Data not available | 2.38 | 2.16 | Laser Diffraction |
| D90 (μm) | Data not available | 4.54 | 4.03 | Laser Diffraction |
| Breaking & Curing | ||||
| Mixing Time with Aggregate (s) | Data not available | 65 (Medium-Setting) | 146 (Slow-Setting) | Proprietary Mixing Test |
| Adhesion | ||||
| Adhesion to Aggregate | Generally Good (as a cationic fatty amine) | Excellent | Excellent | AASHTO T 283 |
Note: The data for the synthetic amines (E1 and E2) is sourced from a study on multi-amine imidazolines.[3][4] Data for a specific this compound emulsifier under the same conditions was not available in the public domain. The performance of soya amines as fatty amines is generally considered to be in line with other cationic emulsifiers derived from natural fats and oils, which are known for good adhesion properties.
Key Performance Insights
Emulsion Stability: The storage stability of an asphalt emulsion is a critical factor for its practical application. The provided data on multi-amine imidazolines shows excellent stability, with minimal settlement after 5 days.[3][4] While specific data for this compound is not presented, fatty amine emulsifiers are generally formulated to meet standard stability requirements.
Viscosity: The viscosity of the emulsion affects its pumpability, sprayability, and coating ability. The synthetic amines in the table show moderate Engler viscosity values, which are suitable for various applications.[3][4] The viscosity of an emulsion can be adjusted by altering the emulsifier dosage and other formulation parameters.
Particle Size: A smaller and more uniform particle size distribution generally leads to a more stable emulsion.[5] The multi-amine imidazoline emulsifiers demonstrate the ability to produce emulsions with a mean particle size of less than 3 µm, indicating good emulsification efficiency.[3]
Breaking and Curing Time: The rate at which an emulsion breaks (separates into asphalt and water) is a crucial performance characteristic that determines its application. The study on multi-amine imidazolines demonstrates that by modifying the hydrophilic group of the emulsifier, the breaking time can be controlled to produce medium-setting (E1) and slow-setting (E2) emulsions. This highlights the versatility of synthetic amines in designing emulsions for specific applications like chip seals (rapid-setting), cold mixes (medium-setting), or slurry seals (slow-setting).
Adhesion: Cationic emulsifiers, including both soya amines and synthetic amines, are known for their excellent adhesion to most types of aggregates due to the electrostatic attraction between the positively charged asphalt droplets and the negatively charged aggregate surface.[1] This strong bond is essential for the durability of the asphalt pavement.
Experimental Protocols
The performance data presented is based on standardized test methods, primarily from the American Association of State Highway and Transportation Officials (AASHTO).
1. Emulsion Stability (AASHTO T59): This test method, also known as the "Settlement and Storage Stability of Emulsified Asphalts," evaluates the resistance of an asphalt emulsion to settlement of asphalt particles over time.
-
Protocol: A graduated cylinder is filled with the emulsion and allowed to stand undisturbed for a specified period (e.g., 24 hours or 5 days). Samples are then taken from the top and bottom of the cylinder. The asphalt content of each sample is determined by evaporation. The difference in asphalt content between the top and bottom samples indicates the degree of settlement.
2. Viscosity (AASHTO T59): The Saybolt Furol Viscosity test is used to determine the consistency of the asphalt emulsion.
-
Protocol: The time it takes for a fixed volume of the emulsion to flow through a calibrated Furol orifice at a specified temperature (typically 25°C or 50°C) is measured. A higher time indicates a higher viscosity.
3. Particle Size Analysis: Laser diffraction is a common method for determining the particle size distribution of an asphalt emulsion.
-
Protocol: A sample of the emulsion is diluted and passed through a laser beam. The light scattered by the asphalt particles is measured by a series of detectors. The angle and intensity of the scattered light are used to calculate the particle size distribution.
4. Adhesion (AASHTO T 283): The "Resistance of Compacted Asphalt Mixtures to Moisture-Induced Damage" test is often used to evaluate the adhesion of the asphalt binder to the aggregate in the presence of water.
-
Protocol: Compacted asphalt mixture specimens are subjected to a freeze-thaw cycle or a warm-water soaking. The tensile strength of the conditioned specimens is then compared to that of unconditioned specimens. A higher retained tensile strength indicates better adhesion and resistance to moisture damage.
Logical Workflow for Emulsifier Selection
The selection of an appropriate emulsifier is a critical step in the design of an asphalt emulsion for a specific application. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for Asphalt Emulsifier Selection.
Conclusion
Both soya amines and synthetic amines can be effective emulsifiers for asphalt, producing stable and high-performing emulsions. Synthetic amines offer a high degree of versatility, allowing for precise control over emulsion properties such as breaking time to suit a wide range of applications. Soya amines, as a type of fatty amine derived from a renewable resource, present a more sustainable option that can also provide the excellent adhesion properties characteristic of cationic emulsifiers.
The selection between this compound and synthetic amines will ultimately depend on the specific performance requirements of the application, cost considerations, and sustainability goals. Further direct comparative research with standardized testing protocols would be invaluable to the industry to provide a more detailed quantitative comparison and guide formulation decisions. Researchers and professionals are encouraged to conduct their own laboratory evaluations to determine the optimal emulsifier for their specific asphalt and aggregate sources.
References
A Comparative Analysis of the Surfactant Properties of Soya Amine and Coco Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surfactant properties of Soya amine and Coco amine, two fatty amines derived from natural sources. Fatty amines and their derivatives are widely utilized as emulsifiers, dispersants, wetting agents, and foamers in various industrial and pharmaceutical applications.[1] Understanding their distinct characteristics is crucial for formulation development and optimization. This document summarizes key performance data, outlines experimental methodologies for property evaluation, and presents a visual representation of the comparative study workflow.
Introduction to this compound and Coco Amine
This compound is derived from soybean oil and is characterized by a higher proportion of unsaturated fatty acids, primarily C18 chains (oleic, linoleic, and linolenic acids). This composition influences its physical state and surfactant properties.
Coco amine , derived from coconut oil, is rich in saturated fatty acids, with lauric acid (C12) being a predominant component. The shorter, saturated alkyl chains of coco amine generally result in different solubility and surface activity compared to this compound.
Comparative Surfactant Properties
The following table summarizes the key surfactant properties of this compound and Coco amine. It is important to note that the exact values can vary depending on the degree of purity, the extent of ethoxylation (if any), and the experimental conditions (temperature, pH, and presence of electrolytes). The data presented here is a representative compilation from various sources for ethoxylated versions of these amines, which are commonly used in commercial applications.
| Surfactant Property | This compound (Ethoxylated) | Coco Amine (Ethoxylated) |
| Critical Micelle Concentration (CMC) | Lower | Higher |
| Surface Tension at CMC (γCMC) | Lower | Higher |
| Hydrophile-Lipophile Balance (HLB) | Varies with ethoxylation (e.g., 10-15) | Varies with ethoxylation (e.g., 10.5-16.3)[2] |
| Foaming Ability | Moderate to Good | Good to Excellent |
| Emulsification Performance | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for determining the key surfactant properties are outlined below.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles.[3] It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.
Method: Surface Tension Measurement
This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations.
-
Apparatus: Tensiometer (Wilhelmy plate or Du Noüy ring method).[4][5][6][7][8][9]
-
Procedure:
-
Prepare a stock solution of the amine surfactant in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide concentration range.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.[4][5][6][7][8][9]
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is the concentration at the point of inflection in the curve, where the surface tension abruptly stops decreasing and plateaus.[10]
-
Method: Conductivity Measurement
This method is suitable for ionic surfactants or, in this case, fatty amines which can be protonated in acidic solutions.
-
Apparatus: Conductivity meter, magnetic stirrer.
-
Procedure:
-
Prepare a dilute solution of the amine surfactant in deionized water.
-
Titrate this solution with a more concentrated solution of the same surfactant.
-
Measure the conductivity of the solution after each addition of the concentrated surfactant, ensuring thermal equilibrium.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[11][12][13][14]
-
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid.
Method: Wilhelmy Plate Method
-
Apparatus: Tensiometer with a platinum Wilhelmy plate.[4][15][16]
-
Procedure:
-
Ensure the platinum plate is thoroughly cleaned (e.g., by flaming) to ensure complete wetting (zero contact angle).
-
Suspend the plate from a microbalance.
-
Raise the liquid sample until it just touches the plate.
-
The force exerted on the plate due to surface tension is measured by the balance.
-
The surface tension (γ) is calculated using the formula: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).
-
Method: Du Noüy Ring Method
-
Apparatus: Tensiometer with a platinum Du Noüy ring.[5][7][9][17]
-
Procedure:
-
The platinum ring is immersed in the liquid.
-
The ring is slowly pulled out of the liquid.
-
The force required to detach the ring from the liquid surface is measured.
-
The surface tension is calculated from this force, applying a correction factor that depends on the ring dimensions and the properties of the liquid.[7]
-
Evaluation of Foaming Properties
Foaming ability is a key characteristic for many surfactant applications.
Method: Ross-Miles Method (ASTM D1173-07)
This standard method is widely used to assess the foaming properties of surfactants.[18][19][20][21][22]
-
Apparatus: A jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice size.
-
Procedure:
-
A specific volume of the surfactant solution at a defined concentration and temperature is placed in the main glass tube.
-
A second volume of the same solution is allowed to fall from a specified height through the pipette into the first solution, creating foam.
-
The initial foam height is measured immediately after all the solution has run out of the pipette.
-
The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[22]
-
Assessment of Emulsification Performance
The ability of a surfactant to form and stabilize an emulsion is critical for many formulations.
Method: Emulsification Index (E24)
This is a simple and common method to evaluate emulsifying capacity.[23][24][25]
-
Apparatus: Graduated test tubes, vortex mixer.
-
Procedure:
-
Mix equal volumes of the surfactant solution and an immiscible oil phase (e.g., kerosene (B1165875) or a specific vegetable oil) in a graduated test tube.[23]
-
Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.
-
Allow the emulsion to stand for 24 hours.
-
Measure the height of the emulsified layer and the total height of the liquid column.
-
The Emulsification Index (E24) is calculated as: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100[23][24][25]
-
Visualization of the Comparative Study Workflow
The following diagram illustrates the logical flow of a comparative study of the surfactant properties of this compound and Coco amine.
Caption: Workflow for the comparative study of this compound and Coco amine surfactant properties.
Conclusion
Both this compound and Coco amine are effective surfactants with broad applicability. The choice between them for a specific formulation will depend on the desired performance characteristics. This compound, with its longer, unsaturated alkyl chains, may be preferred for applications requiring lower CMC and surface tension. Coco amine, with its shorter, saturated chains, often exhibits excellent foaming properties. This guide provides the foundational knowledge and experimental framework for researchers to conduct a thorough comparative evaluation of these versatile fatty amines.
References
- 1. Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers [venus-goa.com]
- 2. shreechem.in [shreechem.in]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. dynetesting.com [dynetesting.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 8. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]
- 12. justagriculture.in [justagriculture.in]
- 13. Method of Determination of CMC | PPT [slideshare.net]
- 14. scribd.com [scribd.com]
- 15. iris.unitn.it [iris.unitn.it]
- 16. Wilhelmy plate - Wikipedia [en.wikipedia.org]
- 17. smartsystems-eg.com [smartsystems-eg.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. standards.globalspec.com [standards.globalspec.com]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. ijirset.com [ijirset.com]
- 25. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Soya Amine as a Potent Corrosion Inhibitor: An Electrochemical Impedance Spectroscopy Comparison
A detailed guide for researchers and scientists on the efficacy of Soya amine as a green corrosion inhibitor, benchmarked against other fatty amines and bio-based alternatives using electrochemical impedance spectroscopy (EIS).
In the ongoing pursuit of sustainable and effective corrosion mitigation strategies, bio-based inhibitors have emerged as a promising alternative to their synthetic and often toxic counterparts. Among these, "this compound," a fatty amine derived from soybean oil, has garnered significant attention for its potential to protect metallic assets in various industrial applications. This guide provides a comprehensive comparison of this compound's performance with other corrosion inhibitors, substantiated by experimental data from electrochemical impedance spectroscopy (EIS), a powerful non-destructive technique for characterizing inhibitor films and their protective properties.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily evaluated by its ability to impede the corrosion process, which can be quantified using parameters derived from EIS measurements. The key parameters include:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates a more effective inhibitor that hinders the flow of charge at the metal-electrolyte interface, thus slowing down corrosion.
-
Double-Layer Capacitance (Cdl): This value is related to the dielectric properties and thickness of the protective inhibitor film formed on the metal surface. A decrease in Cdl is generally attributed to the adsorption of inhibitor molecules, which displaces water molecules and increases the thickness of the protective layer.
-
Inhibition Efficiency (η%): Calculated from the Rct values, this percentage represents the degree of surface coverage by the inhibitor molecules and its effectiveness in preventing corrosion.
The following tables summarize the performance of this compound and two alternative corrosion inhibitors—Oleylamine (a C18 fatty amine) and a Fatty Amide Mixture (derived from waste cooking oil)—on mild steel in acidic environments, as determined by EIS.
Table 1: Performance of this compound (from Soybean Extract) on Mild Steel in 1 M HCl
| Inhibitor Concentration (g/L) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (η%) |
| 0 (Blank) | Data not available | Data not available | 0 |
| 1.5 | Significantly increased | Significantly decreased | 96%[1] |
Note: While specific Rct and Cdl values for this compound from a single comprehensive study were not available, multiple sources confirm its high inhibition efficiency. For instance, an efficiency of 91.3% was reported for soybean leaves extract.
Table 2: Performance of Oleylamine on Mild Steel in Sour Saline Electrolyte [2][3][4]
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (η%) |
| 0 (Blank) | 31.2 | Data not available | 0 |
| 5 | 150.3 | Data not available | 79.2 |
| 10 | 250.1 | Data not available | 87.5 |
| 25 | 450.7 | Data not available | 93.1 |
| 100 | 650.2 | Data not available | 95.2 |
Table 3: Performance of Fatty Amide Mixture on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (η%) |
| 0 (Blank) | 15.3 | 125.4 | 0 |
| 50 | 45.2 | 85.1 | 66.1 |
| 100 | 78.6 | 62.3 | 80.5 |
| 200 | 125.4 | 45.7 | 87.8 |
| 500 | 210.8 | 30.2 | 92.7 |
Experimental Protocols
The following provides a detailed methodology for evaluating the performance of corrosion inhibitors using Electrochemical Impedance Spectroscopy (EIS).
1. Materials and Equipment:
-
Working Electrode: Mild steel coupons with a defined exposed surface area. The surface should be prepared by grinding with emery paper of decreasing grit size, followed by rinsing with distilled water and acetone, and finally drying.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum or graphite (B72142) electrode with a surface area much larger than the working electrode.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) or other relevant corrosive environments.
-
Inhibitors: this compound, Oleylamine, Fatty Amide Mixture, and any other inhibitors to be tested, prepared in various concentrations.
-
Electrochemical Workstation: A potentiostat/galvanostat with EIS capability.
-
Electrochemical Cell: A three-electrode glass cell.
2. Experimental Procedure:
-
Preparation of Solutions: Prepare the corrosive medium and the inhibitor solutions at the desired concentrations.
-
Electrode Preparation: Prepare the working electrode as described above immediately before each experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes. The reference electrode should be placed close to the working electrode using a Luggin capillary to minimize ohmic drop.
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the OCP to stabilize. This is typically achieved when the potential variation is less than a few millivolts over a period of 5-10 minutes.
-
EIS Measurement: Perform the EIS measurement at the stabilized OCP. Apply a small amplitude sinusoidal voltage (typically 10 mV) over a frequency range from 100 kHz down to 10 mHz.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine the electrochemical parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (η%) is calculated using the following equation:
η% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
where Rct(inhibitor) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative performance, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for EIS validation.
References
The Binding Affinity of Soya Amine to Metal Surfaces: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Soya amine and its principal components to metal surfaces, a critical parameter in applications such as corrosion inhibition and surface functionalization. Due to the limited availability of direct quantitative data for the commercial mixture known as "this compound," this analysis leverages experimental findings for its primary constituents, long-chain alkylamines like dodecylamine (B51217) and octadecylamine, to provide a robust and data-driven comparison with other relevant molecules.
"this compound" is a chemical derived from soybean oil, consisting of a mixture of primary and secondary fatty amines, with dodecylamine and tetradecylamine (B48621) being major components.[1] Its utility, particularly as a corrosion inhibitor, stems from the ability of its amine headgroups to adsorb onto metal surfaces, forming a protective, self-assembled monolayer.[1][2] This guide synthesizes available experimental data to quantify this interaction and presents the methodologies used for such characterization.
Comparative Analysis of Binding Affinity
The binding of this compound and its components to metal surfaces is governed by a combination of physisorption and chemisorption. The amine functional group interacts directly with the metal, while the long alkyl chains contribute to the stability of the adsorbed layer through van der Waals forces.[2] The following table summarizes quantitative data on the binding and corrosion inhibition properties of long-chain amines, serving as proxies for this compound, on steel surfaces.
| Adsorbate/Surface | Binding Mechanism | Quantitative Data | Experimental Technique(s) |
| Dodecylamine / Carbon Steel | Spontaneous adsorption via the polar -NH2 group, forming a monolayer. The inhibition mechanism is attributed to a geometric blocking effect.[1] Adsorption follows the Flory-Huggins isotherm.[1] | Inhibition efficiency reaches up to 89.5% for soy polymer extracts in 1 M H2SO4.[3] For dodecylamine, an average adhesion force of 1.3 nN was observed on areas with adsorbed molecules.[1] The adsorption process is influenced by pH, with more stable and effective inhibition at higher pH (e.g., 6.9).[4] | Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS), Atomic Force Microscopy (AFM).[1][4] |
| Di-dodecyl amine / Carbon Steel | Adsorption on the metal surface, impeding mass and charge transfer.[5] The process is consistent with the Langmuir adsorption isotherm.[5] | Inhibition efficiency decreases with increasing temperature, suggesting physisorption.[5] At 313 K in 1M HCl, inhibition efficiency increases with concentration, reaching over 70% at 600 ppm.[5] | Weight Loss, Potentiodynamic Polarization.[5] |
| Octadecylamine / Carbon Steel | Multi-layer physical adsorption. The initial layer is dominated by van der Waals forces, with subsequent layers influenced by electrostatic interactions.[2] | Film formation is more homogeneous at concentrations up to 50 mg/L, with a film thickness of approximately 20 nm.[2] | Electrochemical Impedance Spectroscopy (EIS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM).[2] |
| Soybean Extracts / Mild Steel | Proteins and peptides within the extracts are primarily responsible for the corrosion inhibition through adsorption.[6] The adsorption process of some extracts has been found to obey the Langmuir adsorption isotherm.[6] | Inhibition efficiencies of 82-84% have been reported for protein-normalized extracts at a concentration of 100 mg L⁻¹.[6] | Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization, Mass Loss Measurements, Scanning Electron Microscopy (SEM).[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification of binding affinity. Below are protocols for two key techniques widely used for this purpose.
Electrochemical Impedance Spectroscopy (EIS) for Adsorption on Carbon Steel
EIS is a non-destructive technique used to investigate the formation and properties of adsorbed layers on metal surfaces.[2]
Materials and Equipment:
-
Working electrode: Carbon steel sample
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter electrode: Platinum wire or graphite (B72142) rod
-
Electrolyte: A suitable corrosive medium (e.g., 1M HCl or CO2-saturated brine) containing varying concentrations of the amine inhibitor.
-
Potentiostat/Galvanostat with a frequency response analyzer.
Procedure:
-
Surface Preparation: The carbon steel working electrode is mechanically polished to a mirror finish, followed by cleaning in a solvent (e.g., ethanol) using sonication, and finally dried with a stream of nitrogen gas.
-
Electrochemical Cell Assembly: The three electrodes are assembled in an electrochemical cell and immersed in the electrolyte solution.
-
Open Circuit Potential (OCP) Stabilization: The OCP is monitored until a stable value is achieved, indicating a steady state of the system.
-
EIS Measurement: A small amplitude sinusoidal voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in charge transfer resistance, which is correlated with the formation of an insulating adsorbed layer.[2] The data can be fitted to an equivalent electrical circuit to quantify the properties of the adsorbed film, such as its resistance and capacitance.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Quantifying Adsorption
QCM-D is a highly sensitive technique that measures changes in mass and the viscoelastic properties of thin films on a sensor surface in real-time.[2][7][8][9]
Materials and Equipment:
-
QCM-D instrument
-
Sensor crystals (e.g., steel-coated)
-
Syringe pump or flow cell
-
Solutions of the amine at various concentrations in a suitable solvent (e.g., n-hexadecane for non-aqueous studies).[10]
Procedure:
-
Baseline Establishment: A pure solvent is flowed over the sensor surface to establish a stable baseline frequency and dissipation signal.
-
Amine Solution Injection: The amine solution of a specific concentration is introduced into the measurement chamber.
-
Real-time Monitoring: Changes in the resonance frequency (Δf) and dissipation (ΔD) of the crystal are monitored as the amine molecules adsorb onto the surface. A decrease in frequency indicates an increase in mass on the sensor.[2]
-
Adsorbed Mass Calculation: For rigid films, the adsorbed mass per unit area (Δm) can be calculated using the Sauerbrey equation: Δm = -C * Δf / n, where C is the mass sensitivity constant of the crystal and n is the overtone number.[2]
-
Adsorption Isotherm Construction: By introducing solutions of different concentrations, an adsorption isotherm can be constructed by plotting the adsorbed mass versus the bulk concentration. This allows for the determination of binding constants.[2]
Visualizing the Workflow and Comparative Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for quantifying binding affinity and the logical framework for comparing this compound with its alternatives.
Caption: Experimental workflow for quantifying binding affinity.
Caption: Logical framework for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Affinity Measurements Using Quartz Crystal Microbalance (QCM) | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Thermal Stability of Soya Amine and Other Fatty Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of soya amine against other common fatty amines, including tallow (B1178427) amine, coco amine, and oleylamine (B85491). The thermal stability of these compounds is a critical parameter for their application in various industrial and research settings, influencing their performance and degradation pathways at elevated temperatures. This document summarizes available quantitative data, outlines typical experimental methodologies for thermal analysis, and presents a visual workflow for assessing thermal stability.
Comparative Thermal Stability
The thermal stability of fatty amines, which are long-chain alkyl amines derived from natural fats and oils, is crucial for their use as surfactants, corrosion inhibitors, and in the formulation of various products.[1][2] The decomposition temperature dictates the upper limit of their operational window.
Tallow Amine: Similar to this compound, precise TGA data for tallow amine is not widely published. Safety data sheets for ethoxylated tallow amines indicate that the material is stable under recommended storage conditions and that extended exposure to high temperatures can cause decomposition.[6][7][8][9] One study on tallow amine ethoxylate as a shale stabilizer noted its good thermal stability up to 150°C.
Coco Amine: For coco amine, an estimated initial boiling point is cited as above 150°C, but a specific thermal decomposition temperature is not available in the reviewed safety data sheets.[10] The documents generally state that the substance is stable under normal conditions and hazardous decomposition may occur upon heating.[10][11][12][13][14]
Oleylamine: In contrast, the thermal stability of oleylamine has been more extensively studied. Pure oleylamine exhibits an onset of thermal decomposition at approximately 190-200°C, with complete decomposition around 290°C in an inert nitrogen atmosphere.
Data Presentation
The following table summarizes the available data on the thermal stability of the compared fatty amines. It is important to note the limitations of the available data, as much of it is qualitative or derived from mixtures rather than pure compounds.
| Fatty Amine | Onset of Decomposition (TGA) | Notes |
| This compound (as ethoxylated derivative in a mixture) | ~230°C[3][4] | Data from a product mixture containing POE (5) this compound. |
| Tallow Amine (as ethoxylate) | Stable up to 150°C | Qualitative data suggests decomposition at higher temperatures.[6][7][8][9] |
| Coco Amine | >150°C (Initial Boiling Point)[10] | Specific TGA decomposition data is not readily available.[10][11][12][13][14] |
| Oleylamine | ~190-200°C | Data from TGA of the pure substance in an inert atmosphere. |
Experimental Protocols
Thermogravimetric Analysis (TGA) of Fatty Amines
Thermogravimetric analysis is a standard method for determining the thermal stability of materials.[15][16] A typical experimental protocol for analyzing fatty amines is as follows:
-
Sample Preparation: A small, representative sample of the fatty amine (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina (B75360) or platinum.
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass. The desired atmosphere (e.g., inert nitrogen or argon, or an oxidative atmosphere like air) is established with a constant purge gas flow rate (e.g., 20-100 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min or 20°C/min.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature ranges.
Mandatory Visualization
The following diagram illustrates the general workflow of a thermogravimetric analysis experiment.
Caption: General workflow for Thermogravimetric Analysis (TGA).
References
- 1. Fatty amine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. turnbullgrainandseed.com [turnbullgrainandseed.com]
- 4. download.basf.com [download.basf.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. litho.co.uk [litho.co.uk]
- 7. POE (2) TALLOW AMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. kalo.com [kalo.com]
- 9. onlyomega.com [onlyomega.com]
- 10. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 11. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 13. wangdex.com [wangdex.com]
- 14. metalworkingfluidproducts.com [metalworkingfluidproducts.com]
- 15. nva.sikt.no [nva.sikt.no]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Soya Amine Using Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of chromatographic and alternative methods for validating the purity of Soya amine, a complex mixture of long-chain fatty amines derived from soybean oil. The performance of each method is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for your analytical needs.
Chromatographic Techniques: A Head-to-Head Comparison
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic techniques for the detailed analysis of fatty amines. Due to the chemical nature of this compound, derivatization is a crucial step in both methods to improve volatility for GC and enhance detectability for HPLC.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying the individual fatty amine components within this compound. To overcome issues with peak tailing and poor volatility, derivatization of the primary amines is essential. A common approach is trifluoroacetylation.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. Similar to GC, derivatization is often employed to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection.
Quantitative Performance Comparison
The following table summarizes key validation parameters for GC and HPLC methods for the analysis of fatty amines. It is important to note that specific values can vary depending on the exact this compound composition, instrumentation, and specific laboratory conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Key Considerations |
| Precision (RSD%) | Typically < 5% | Often slightly better than GC, < 3% | Both methods demonstrate good precision for quantitative analysis.[1] |
| Linearity (r²) | > 0.99[2] | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[3] |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range with fluorescent derivatization | HPLC with fluorescence detection generally offers higher sensitivity.[1] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range with fluorescent derivatization | HPLC with fluorescence detection is advantageous for trace impurity analysis.[2] |
| Analysis Time | Typically faster for volatile compounds (15-30 min)[4] | Can be longer depending on the gradient program (20-40 min) | GC can offer higher throughput for routine analysis.[5] |
| Selectivity | Excellent for separating based on volatility and chain length | High selectivity achievable by optimizing mobile phase and stationary phase | The choice of column is critical for resolution in both techniques. |
Experimental Protocols
Gas Chromatography (GC) with Flame Ionization Detection (FID)
1. Sample Preparation and Derivatization (Trifluoroacetylation):
-
Weigh approximately 10 mg of the synthesized this compound into a reaction vial.
-
Add 1 mL of a suitable solvent, such as toluene.
-
Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 1 mL of hexane (B92381) for GC analysis.
2. GC-FID Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless injection).[2]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Detector Temperature: 300°C (FID).[6]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
1. Sample Preparation and Derivatization (Dansylation):
-
Weigh approximately 5 mg of the this compound sample into a vial.
-
Dissolve in 1 mL of acetone.
-
Add 1 mL of a 10 mg/mL solution of Dansyl Chloride in acetone.
-
Add 100 µL of a saturated sodium bicarbonate solution.
-
Heat the mixture at 60°C for 45 minutes in the dark.
-
After cooling, add 100 µL of a 10% aqueous solution of proline to quench the excess Dansyl Chloride.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: Water and B: Acetonitrile.
-
Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV Detector: 254 nm.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm.
-
Workflow for Purity Validation of this compound
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
Alternative Purity Validation Methods
While chromatography provides detailed information on individual components, other techniques can offer a broader, and often faster, assessment of purity.
Amine Value Titration
This classical chemical method determines the total basic nitrogen content in the this compound sample.[7] It is a rapid and cost-effective way to get an overall purity assessment.
Experimental Protocol:
-
Reagents: Glacial acetic acid, perchloric acid (0.1 N in glacial acetic acid), crystal violet indicator.
-
Procedure:
-
Accurately weigh about 0.2-0.5 g of the this compound sample into a flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.[8]
-
Add 2-3 drops of crystal violet indicator. The solution will turn violet.
-
Titrate with 0.1 N perchloric acid until the color changes to a stable blue-green endpoint.[9][10]
-
Perform a blank titration with 50 mL of glacial acetic acid.
-
-
Calculation: The amine value (mg KOH/g) is calculated based on the volume of titrant consumed.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that can provide an absolute purity value without the need for a reference standard of the analyte itself.[11][12]
Key Advantages:
-
Primary Method: Can provide a direct measure of purity.[13]
-
Structural Information: Simultaneously confirms the structure of the main components and identifies impurities.
-
Minimal Sample Preparation: Often requires only dissolving the sample in a suitable deuterated solvent with an internal standard of known purity.
Conclusion
The validation of synthesized this compound purity requires a robust analytical approach. Gas Chromatography and High-Performance Liquid Chromatography are powerful tools for detailed compositional analysis, with the choice between them depending on the specific analytical requirements, such as the need for high sensitivity or rapid throughput. For a comprehensive purity assessment, it is highly recommended to complement chromatographic data with an orthogonal technique like amine value titration or quantitative NMR. This multi-faceted approach provides a higher level of confidence in the quality and purity of the synthesized this compound, which is paramount for its application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. Validation of a paper chromatographic methodology as an alternative for determination of the radiochemical purity of Na18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Advances in Separation Methodologies: Fatty Acid, Fatty Amine, Water, " by Choyce Asher Weatherly [mavmatrix.uta.edu]
- 5. foodsafety.institute [foodsafety.institute]
- 6. agilent.com [agilent.com]
- 7. grokipedia.com [grokipedia.com]
- 8. scribd.com [scribd.com]
- 9. mt.com [mt.com]
- 10. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking a Deceptive Player: A Guide to the Cross-Reactivity of Soya Amine in Biological Assays
For researchers, scientists, and drug development professionals, the integrity of biological assay data is paramount. However, seemingly innocuous excipients and industrial chemicals can act as confounding variables, leading to misleading results. This guide provides a comprehensive overview of the potential cross-reactivity of "Soya amine," a fatty amine mixture derived from soybean oil, in biological assays. While direct studies on this compound's specific off-target effects are limited, its inherent surfactant properties strongly suggest a high potential for assay interference, a well-documented phenomenon that can compromise screening campaigns and lead to false-positive or false-negative outcomes.
This compound, identified by CAS number 61790-18-9, and its ethoxylated derivatives (e.g., PEG-soya amine, CAS 61791-24-0) are primarily utilized as surfactants, emulsifiers, and corrosion inhibitors in various industrial applications.[1][2][3][4][5] These compounds are mixtures of primary and secondary fatty amines, predominantly with C12 and C14 alkyl chains.[2] While toxicological data is not extensive, some sources indicate that ethoxylated soya amines can cause skin and eye irritation and may be moderately toxic if ingested.[6][7][8] Regulatory agencies have also set screening levels for airborne soya alkyl amines, warranting consideration of their potential biological effects.[9][10][11][12]
The Surfactant Conundrum: A Major Source of Assay Interference
The principal concern regarding the presence of this compound in biological assays stems from its nature as a surfactant. Surfactants are notorious for causing assay interference in high-throughput screening (HTS) and other in vitro assays.[1][13][14][15][16][17][18][19][20][21] Their amphiphilic character allows them to interact with proteins, cell membranes, and assay reagents, leading to a variety of artifacts that can be mistaken for genuine biological activity.
Key Mechanisms of Surfactant-Induced Assay Interference:
-
Nonspecific Binding: Surfactants can coat the surfaces of assay plates and reagents, preventing or promoting the binding of target molecules, leading to either false negatives or false positives.[1]
-
Protein Denaturation: At certain concentrations, surfactants can disrupt the three-dimensional structure of proteins, including enzymes and antibodies, altering their function and leading to inaccurate assay readouts.[13]
-
Membrane Disruption: The lipid-like tails of fatty amines can intercalate into cell membranes, affecting membrane integrity and influencing cellular signaling pathways.[22][23] This can be particularly problematic in cell-based assays.
-
Interference with Detection Systems: Surfactants can directly interfere with the detection methods commonly used in biological assays. For example, they can quench or enhance fluorescence and luminescence signals, leading to erroneous data.[18]
-
Micelle Formation: Above their critical micelle concentration (CMC), surfactants form aggregates that can sequester test compounds or assay reagents, altering their effective concentrations.
Comparative Overview: this compound vs. Other Common Assay Interferences
While specific comparative cross-reactivity data for this compound is not available in the scientific literature, we can infer its potential for interference by comparing its properties to those of known assay-interfering compounds.
| Property | This compound | Common Non-ionic Surfactants (e.g., Triton X-100, Tween-20) | Common Cationic Surfactants (e.g., Benzalkonium chloride) |
| Chemical Nature | Mixture of primary and secondary fatty amines | Polyoxyethylene derivatives | Quaternary ammonium (B1175870) compounds |
| Charge at Neutral pH | Cationic (protonated amine) | Non-ionic | Cationic |
| Primary Use | Surfactant, emulsifier, corrosion inhibitor[1][2][3] | Detergent, solubilizing agent, wetting agent | Disinfectant, preservative, surfactant |
| Known Assay Interference | High potential due to surfactant properties | Well-documented interferents in various assays[1][13] | Known to cause protein denaturation and membrane disruption |
| Potential Cross-Reactivity | High | High | High |
Experimental Protocols for Assessing this compound Cross-Reactivity
To mitigate the risk of assay interference from this compound or other suspected compounds, it is crucial to implement rigorous counter-screening and validation protocols.
Protocol 1: General Assay Interference Counter-Screen
Objective: To determine if this compound interferes with the assay technology in the absence of the biological target.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
Run the assay with the this compound dilutions in parallel with a vehicle control. The assay should contain all components except the specific biological target (e.g., enzyme, receptor, or cells).
-
Monitor the assay signal (e.g., fluorescence, luminescence, absorbance) at each concentration of this compound.
-
Data Analysis: A concentration-dependent change in the assay signal in the absence of the biological target indicates direct interference with the assay components or detection method.
Protocol 2: Luciferase Inhibition Assay
Objective: To specifically test for inhibition of a common reporter enzyme, luciferase.[20]
Methodology:
-
Prepare a dilution series of this compound.
-
In a suitable assay plate, combine the this compound dilutions with a fixed concentration of purified firefly luciferase enzyme.
-
Initiate the reaction by adding the luciferase substrate (luciferin and ATP).
-
Immediately measure the luminescence signal.
-
Data Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Protocol 3: Cell Viability/Membrane Integrity Assay
Objective: To assess the cytotoxic effects of this compound, which can confound results in cell-based assays.
Methodology:
-
Culture cells in a multi-well plate to the desired confluency.
-
Treat the cells with a dilution series of this compound for a duration relevant to the primary assay.
-
Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) or a membrane integrity assay (e.g., LDH release, propidium (B1200493) iodide staining).
-
Data Analysis: A decrease in cell viability or an increase in membrane permeability indicates that this compound is cytotoxic at the tested concentrations.
Visualizing Potential Interference Pathways
The following diagrams illustrate conceptual pathways through which this compound, as a surfactant, may interfere with biological assays.
Caption: Potential mechanisms of this compound interference in a biochemical assay.
Caption: Postulated effects of this compound on cell-based assays.
Conclusion and Recommendations
The available evidence strongly suggests that this compound and its derivatives pose a significant risk of cross-reactivity and interference in a wide range of biological assays due to their inherent surfactant properties. Researchers and drug development professionals should exercise caution when interpreting data from assays where this compound may be present, even in trace amounts.
To ensure data integrity, it is recommended to:
-
Proactively identify and characterize all components in an assay system.
-
Routinely perform counter-screens for assay interference, especially when working with compounds of unknown purity or from commercial libraries.
-
Employ orthogonal assays with different detection technologies to validate primary screening hits.
-
If interference is suspected, test the effect of adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer, which can sometimes mitigate aggregation-based interference.
By implementing these strategies, the scientific community can minimize the confounding effects of compounds like this compound and enhance the reliability and reproducibility of biological assay data.
References
- 1. artemisdx.com [artemisdx.com]
- 2. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Distilled Supplier | 61790-18-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 4. evonik.com [evonik.com]
- 5. Amines, soya alkyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. palsgaard.com [palsgaard.com]
- 7. ETHOXYLATED SOYA ALKYLAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemical.kao.com [chemical.kao.com]
- 9. tceq.texas.gov [tceq.texas.gov]
- 10. ero.ontario.ca [ero.ontario.ca]
- 11. scribd.com [scribd.com]
- 12. tceq.texas.gov [tceq.texas.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. artemisdx.com [artemisdx.com]
- 16. researchgate.net [researchgate.net]
- 17. journalssystem.com [journalssystem.com]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interference: A Much-Neglected Aspect in High-Throughput Screening of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lipotype.com [lipotype.com]
Benchmarking "Soya amine" performance against industry-standard surfactants
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Soya amine's surfactant capabilities against industry-standard alternatives, supported by experimental data and detailed protocols.
This compound, a cationic surfactant derived from soybean oil, and its derivatives are gaining traction across various industries, including pharmaceuticals, for their favorable biodegradability and versatile surface-active properties. This guide provides a comprehensive performance benchmark of this compound against two widely used industry-standard surfactants: the anionic Sodium Dodecyl Sulfate (SDS) and the cationic Cetyltrimethylammonium Bromide (CTAB). The following data and protocols are designed to assist researchers and formulation scientists in making informed decisions for their specific applications.
Executive Summary of Surfactant Performance
The selection of a surfactant is critical in drug formulation, influencing solubility, stability, and bioavailability. This compound, as a cationic surfactant, exhibits distinct properties when compared to the anionic SDS and the fellow cationic CTAB. The following table summarizes the key performance indicators.
| Surfactant | Type | Typical Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Emulsification Stability |
| This compound | Cationic | 5 - 15 | 30 - 40 | Good |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.0 - 10.0[1] | 35 - 40 | Moderate |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 - 1.0[2] | 30 - 35 | Excellent |
Detailed Performance Analysis
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC value generally signifies a more efficient surfactant.
This compound: As a fatty amine, this compound's CMC can vary depending on its specific composition and purity. However, typical values fall within the range of 5 to 15 mM. This places it as a moderately efficient surfactant in terms of concentration required for micellization.
Industry Standards:
-
Sodium Dodecyl Sulfate (SDS): A widely used anionic surfactant, SDS typically exhibits a CMC in the range of 8.0 to 10.0 mM.[1]
-
Cetyltrimethylammonium Bromide (CTAB): As a quaternary ammonium (B1175870) compound, CTAB is a highly efficient cationic surfactant with a low CMC, generally between 0.9 and 1.0 mM.[2]
Surface Tension Reduction
The ability of a surfactant to lower the surface tension of a liquid is crucial for processes like wetting and spreading.
This compound: this compound is effective at reducing the surface tension of aqueous solutions. At its CMC, it can lower the surface tension to approximately 30-40 mN/m.
Industry Standards:
-
Sodium Dodecyl Sulfate (SDS): SDS is also a potent surface tension reducer, achieving values in the range of 35-40 mN/m at its CMC.
-
Cetyltrimethylammonium Bromide (CTAB): CTAB demonstrates strong surface activity, reducing surface tension to around 30-35 mN/m at its CMC.
Emulsification Stability
Emulsification is a key function of surfactants, particularly in the formulation of poorly soluble drugs. The stability of the resulting emulsion is a critical quality attribute.
This compound: this compound is known for its good emulsifying properties, capable of forming stable oil-in-water emulsions. Its cationic nature can contribute to stability through electrostatic repulsion between droplets.
Industry Standards:
-
Sodium Dodecyl Sulfate (SDS): SDS is a common emulsifier, though the stability of emulsions it forms can be moderate and sensitive to factors like pH and ionic strength.
-
Cetyltrimethylammonium Bromide (CTAB): CTAB is an excellent emulsifying agent, often used to create highly stable emulsions due to its strong interfacial activity and the positive charge it imparts to droplets.
Experimental Protocols
To ensure objective and reproducible comparisons, the following detailed experimental protocols are provided for the key performance tests.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials:
-
This compound, SDS, or CTAB
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Glassware
Procedure:
-
Prepare a stock solution of the surfactant in deionized water (e.g., 50 mM).
-
Create a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC to well above it.
-
Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature (e.g., 25°C). Ensure the platinum ring or plate is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot.
Workflow for CMC determination by surface tensiometry.
Emulsion Formation and Stability Assessment
This protocol assesses the ability of a surfactant to form and stabilize an oil-in-water emulsion.
Materials:
-
This compound, SDS, or CTAB
-
Oil phase (e.g., medium-chain triglycerides)
-
Deionized water
-
Homogenizer (e.g., high-shear or ultrasonic)
-
Graduated cylinders or test tubes
-
Microscope with a camera
-
Particle size analyzer (optional)
Procedure:
-
Prepare an aqueous solution of the surfactant at a concentration above its CMC (e.g., 2x CMC).
-
Add the oil phase to the aqueous phase at a defined ratio (e.g., 20:80 oil-to-water).
-
Homogenize the mixture for a fixed period and at a constant intensity to form the emulsion.
-
Transfer the emulsion to a graduated cylinder or test tube and store at a controlled temperature.
-
Monitor the emulsion for signs of instability (creaming, coalescence, phase separation) at regular intervals (e.g., 1, 6, 24, 48 hours).
-
The Creaming Index can be calculated as: (Height of cream layer / Total height of emulsion) x 100%.
-
For a more detailed analysis, observe the droplet size and distribution using a microscope at different time points. A particle size analyzer can provide quantitative data on droplet size changes over time.
Workflow for emulsion stability assessment.
This compound in Drug Development: Mechanism of Action
In the context of drug development, particularly for topical and transdermal delivery, cationic surfactants like this compound can act as penetration enhancers. Their mechanism of action involves interaction with the negatively charged components of the skin's stratum corneum.
This interaction leads to a transient disruption of the highly organized lipid bilayers in the stratum corneum, creating temporary hydrophilic pathways that facilitate the permeation of drug molecules. The positive charge of the this compound headgroup is crucial for its initial electrostatic interaction with the skin surface.
Mechanism of this compound as a penetration enhancer.
Conclusion
This compound presents itself as a viable, biodegradable cationic surfactant with performance characteristics that are competitive with, though distinct from, industry standards like SDS and CTAB. Its moderate CMC and good emulsification properties make it a suitable candidate for various pharmaceutical formulations. For applications requiring high efficiency at low concentrations, CTAB may be a more appropriate choice. The decision to use this compound will ultimately depend on the specific requirements of the formulation, including the desired charge, compatibility with other excipients, and the target delivery route. The provided protocols offer a standardized framework for conducting in-house comparative studies to validate the suitability of this compound for your specific research and development needs.
References
Safety Operating Guide
Proper Disposal of Soya Amine: A Guide for Laboratory Professionals
The safe and responsible disposal of soya amine is crucial for ensuring the safety of laboratory personnel and protecting the environment. This compound, a substance toxic to aquatic life with long-lasting effects, requires handling and disposal as hazardous waste in accordance with all applicable regulations.[1] This guide provides essential, step-by-step procedures for the proper management of this compound waste in a research and development setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses or goggles.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[2][3]
First Aid Measures:
-
Inhalation: If symptoms develop, move the individual to fresh air and seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and water. If irritation persists, get medical attention.[1]
-
Eye Contact: Rinse eyes with water. If irritation develops and persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth and get medical attention if symptoms occur.[1]
II. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
| Spill Size | Containment and Cleaning Procedure |
| Small Spills | Wipe up the spill with an absorbent material such as cloth or fleece. Clean the surface thoroughly to remove any residual contamination.[1] |
| Large Spills | If it can be done without risk, stop the flow of the material. Dike the spilled material to prevent it from spreading. Cover with a plastic sheet. Absorb the spill with an inert material like vermiculite, dry sand, or earth and place it into appropriate containers for disposal.[1] |
Crucially, never return spilled material to its original container for reuse. [1] Avoid releasing spills into the environment, and prevent them from entering drains, water courses, or the ground.[1]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted as a regulated hazardous waste. Adherence to local, regional, national, and international regulations is mandatory.[1]
-
Waste Identification and Segregation:
-
Container Management:
-
Use the original container or a compatible, properly labeled container for waste accumulation. The container must be in good condition.[5]
-
Ensure the container is tightly closed at all times, except when adding waste.[5][7]
-
Label the container with the words "HAZARDOUS WASTE" and list the contents.[5]
-
-
Storage:
-
Arranging for Disposal:
-
The final disposal of this compound waste must be handled by a licensed waste disposal contractor.[8]
-
The appropriate waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal, as they may retain product residue.[1]
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. fishersci.com [fishersci.com]
- 3. resynbio.com [resynbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. chemical.kao.com [chemical.kao.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
